JZP-361
Description
Properties
IUPAC Name |
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVZCGTYRWKKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101104913 | |
| Record name | [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680193-80-9 | |
| Record name | [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1680193-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JZP-361: A Potential Therapeutic Avenue for Glioblastoma Through Monoacylglycerol Lipase Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
JZP-361 is a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. While direct studies of this compound in glioblastoma (GBM) are not yet prevalent in public literature, the established role of MAGL in cancer biology, including GBM, provides a strong rationale for its investigation as a potential therapeutic agent. This document outlines the hypothesized mechanism of action of this compound in glioblastoma, based on the known functions of its molecular target. It also presents representative experimental protocols and data to guide further research and development.
Introduction to Monoacylglycerol Lipase (MAGL) and its Role in Glioblastoma
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG). By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL regulates the levels of this important signaling lipid. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cell growth.
In the context of cancer, and particularly glioblastoma, MAGL is emerging as a significant player. Elevated MAGL expression has been observed in various aggressive cancers, including GBM. The downstream effects of MAGL activity contribute to a pro-tumorigenic environment through several mechanisms:
-
Pro-inflammatory Signaling: The product of 2-AG hydrolysis, arachidonic acid, is a precursor to prostaglandins, which are potent inflammatory mediators that can promote cancer cell proliferation, angiogenesis, and invasion.
-
Tumor Growth and Survival: By depleting the pool of 2-AG, high MAGL activity can reduce the activation of cannabinoid receptors, which can have anti-proliferative and pro-apoptotic effects in cancer cells.
-
Glioblastoma Stem Cell (GSC) Maintenance: Recent evidence suggests that MAGL activity is important for the survival and self-renewal of glioblastoma stem cells, which are a key driver of tumor recurrence and therapeutic resistance. A PROTAC (Proteolysis Targeting Chimera) designed to degrade MAGL has been shown to induce apoptosis in GSCs[1].
This compound: A Selective MAGL Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets MAGL. Its primary mechanism of action is the blockade of the enzyme's active site, thereby preventing the hydrolysis of 2-AG.
Table 1: In Vitro Inhibitory Activity of this compound [2][3][4][5][6]
| Target Enzyme | IC50 (nM) | Selectivity vs. MAGL |
| Human Recombinant MAGL | 46 | - |
| Human Recombinant FAAH | 7240 | ~157-fold |
| Human Recombinant α/β-hydrolase-6 (ABHD6) | 1790 | ~39-fold |
Note: FAAH (Fatty Acid Amide Hydrolase) is another key enzyme in the endocannabinoid system. The high selectivity of this compound for MAGL over FAAH is a desirable characteristic for a therapeutic agent.
This compound also exhibits off-target activity as a histamine H1 receptor antagonist[3][5][6]. While this activity may have implications for its overall pharmacological profile, the focus of this guide is on its potential anti-glioblastoma effects through MAGL inhibition.
Hypothesized Mechanism of Action of this compound in Glioblastoma
By inhibiting MAGL, this compound is expected to increase the levels of 2-AG and decrease the production of arachidonic acid and its pro-inflammatory downstream metabolites. This shift in the lipid signaling landscape within the tumor microenvironment is hypothesized to exert anti-tumor effects through multiple pathways.
Signaling Pathways Modulated by this compound
The inhibition of MAGL by this compound is predicted to initiate a cascade of signaling events that are unfavorable to glioblastoma growth and survival.
Expected Anti-Tumor Effects
Based on the signaling pathway, the following anti-tumor effects of this compound in glioblastoma can be predicted:
-
Reduced Cell Proliferation: By decreasing the levels of pro-proliferative prostaglandins and increasing the activation of anti-proliferative cannabinoid receptors, this compound is expected to inhibit the growth of glioblastoma cells.
-
Induction of Apoptosis: The activation of cannabinoid receptors by elevated 2-AG levels is known to trigger apoptotic pathways in cancer cells.
-
Suppression of Inflammation: By reducing the production of arachidonic acid and prostaglandins, this compound could dampen the chronic inflammation that fuels glioblastoma progression.
-
Inhibition of Angiogenesis: Prostaglandins are also key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting prostaglandin synthesis, this compound may indirectly inhibit angiogenesis.
Proposed Experimental Protocols for Preclinical Validation
To validate the hypothesized mechanism of action of this compound in glioblastoma, a series of preclinical experiments would be necessary. The following are representative protocols for key in vitro and in vivo studies.
In Vitro Cell-Based Assays
Objective: To determine the direct effects of this compound on glioblastoma cell lines.
Cell Lines:
-
U87 MG (ATCC HTB-14)
-
T98G (ATCC CRL-1690)
-
Patient-derived glioblastoma stem-like cells (GSCs)
Experimental Workflow:
Methodologies:
-
Proliferation Assay (MTT): Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability is assessed by measuring the reduction of MTT to formazan.
-
Apoptosis Assay (Flow Cytometry): Cells are treated with this compound for 48 hours, then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify apoptotic and necrotic cells.
-
Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with antibodies against key signaling proteins (e.g., p-Akt, p-ERK, cleaved Caspase-3) to assess pathway modulation.
-
Lipidomics (LC-MS/MS): Lipids are extracted from treated cells and the levels of 2-AG and arachidonic acid are quantified using liquid chromatography-tandem mass spectrometry.
In Vivo Orthotopic Glioblastoma Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID)
Experimental Workflow:
Methodologies:
-
Orthotopic Xenograft Model: Luciferase-expressing U87 MG cells are stereotactically injected into the striatum of anesthetized mice.
-
Bioluminescence Imaging: Tumor growth is monitored non-invasively by intraperitoneal injection of D-luciferin and imaging using an in vivo imaging system.
-
Drug Administration: Once tumors are established, mice are randomized to receive vehicle control or this compound via oral gavage daily.
-
Survival Analysis: Animal survival is monitored, and Kaplan-Meier survival curves are generated.
-
Immunohistochemistry: At the study endpoint, brains are harvested, and tumor sections are stained for markers of proliferation (Ki-67), angiogenesis (CD31), and apoptosis (TUNEL).
Anticipated Quantitative Data
The following tables represent the expected outcomes from the proposed experiments, based on the known effects of MAGL inhibition in cancer models.
Table 2: Expected In Vitro Activity of this compound on Glioblastoma Cells
| Cell Line | This compound IC50 (µM) - Proliferation | % Apoptosis at 10 µM this compound | Fold Change in 2-AG at 1 µM this compound |
| U87 MG | 5 - 15 | 30 - 50 | 5 - 10 |
| T98G | 10 - 25 | 20 - 40 | 4 - 8 |
| GSC-1 | 1 - 10 | 40 - 60 | 8 - 15 |
Table 3: Expected In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model
| Treatment Group | Median Survival (days) | Tumor Volume Reduction (%) | Ki-67 Positive Cells (%) |
| Vehicle Control | 25 - 35 | - | 70 - 90 |
| This compound (50 mg/kg) | 40 - 60 | 50 - 70 | 30 - 50 |
Conclusion and Future Directions
This compound, as a potent and selective MAGL inhibitor, holds significant promise as a novel therapeutic agent for glioblastoma. Its mechanism of action, centered on the modulation of the endocannabinoid system and the reduction of pro-inflammatory lipid mediators, targets key pathways involved in GBM progression. The preclinical data, while currently inferred, suggest that this compound could inhibit tumor growth, induce apoptosis, and potentially overcome the resistance mechanisms that plague current GBM therapies.
Further research is imperative to validate these hypotheses. Direct investigation of this compound in glioblastoma cell lines and animal models is the critical next step. Moreover, exploring the combination of this compound with standard-of-care treatments, such as temozolomide and radiation, could reveal synergistic effects and provide a more potent therapeutic strategy for this devastating disease. The dual activity of this compound as a histamine H1 receptor antagonist also warrants further investigation to understand its potential impact on the tumor microenvironment and overall treatment response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAGL (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. JZP 361 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 4. Lipase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Histamine Receptor | Biologically Active Compounds - chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: KX2-361, a Dual Src and Tubulin Inhibitor for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KX2-361 is a novel, orally bioavailable small molecule that demonstrates significant potential in the treatment of malignant brain tumors, particularly glioblastoma. Its unique dual mechanism of action, targeting both Src kinase signaling and tubulin polymerization, offers a multi-pronged attack on tumor cell proliferation, survival, and migration. Preclinical studies have highlighted its ability to cross the blood-brain barrier, reduce Src autophosphorylation, disrupt microtubule architecture, induce G2/M cell cycle arrest, and promote apoptosis in glioma cells. Notably, in a murine orthotopic glioblastoma model, KX2-361 has been shown to provide long-term survival, an effect that appears to be synergistic with the host immune system. This technical guide provides a comprehensive overview of the core preclinical data and experimental methodologies related to KX2-361.
Mechanism of Action: Dual Inhibition of Src and Tubulin
KX2-361 exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular targets: the Src non-receptor tyrosine kinase and the microtubule network.
-
Src Kinase Inhibition: Src is a proto-oncogene that is frequently overexpressed and hyperactivated in various cancers, including glioblastoma. It plays a pivotal role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. KX2-361 inhibits Src activity, thereby disrupting these downstream oncogenic signals. A key indicator of this inhibition is the reduction of Src autophosphorylation at tyrosine 416 (p-Src Y416), a marker of Src activation.[1][2]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, crucial for cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. KX2-361 binds directly to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of events including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis.[3]
The following diagram illustrates the dual mechanism of action of KX2-361.
Caption: Dual inhibitory action of KX2-361 on Src kinase and tubulin polymerization.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of KX2-361.
Table 1: In Vitro Activity of KX2-361 in Glioma Cell Lines
| Cell Line | Type | Parameter | Value | Reference |
| U87 | Human Glioblastoma | GI50 | Not explicitly stated, but effective at nM concentrations | [3] |
| GL261 | Murine Glioma | GI50 | Not explicitly stated, but effective at nM concentrations | [3] |
| T98G | Human Glioblastoma | GI50 | Not explicitly stated, but effective at nM concentrations | [3] |
Table 2: In Vitro Mechanistic Data for KX2-361
| Assay | Cell Line/System | Concentration | Effect | Reference |
| Src Autophosphorylation | GL261 | 0-200 nM (24-72h) | Reduction in p-Src (Y416) | [3] |
| Tubulin Polymerization | In vitro (purified tubulin) | 5 µM | Inhibition of tubulin assembly | [3] |
| Cell Cycle Arrest | U87 | 0-270 nM | G2/M phase arrest | [3] |
| Apoptosis Induction | U87, GL261, T98G | 0-800 nM | Induction of apoptosis | [3] |
Table 3: In Vivo Pharmacokinetics and Efficacy of KX2-361 in a Murine Model
| Parameter | Animal Model | Dosing | Value | Reference |
| Brain Cmax | C57BL/6 Mice | 20 mg/kg (oral) | 4025 ± 319 ng/g (at 15 min) | [3] |
| Brain AUClast | C57BL/6 Mice | 20 mg/kg (oral) | 5044 ± 355 h*ng/g | [3] |
| Efficacy | Orthotopic GL261 Glioma in C57BL/6 Mice | Daily oral dosing | Significant delay in tumor progression and long-term survival | [1][3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of KX2-361.
Src Kinase Inhibition Assay (Western Blot for p-Src)
This protocol describes the assessment of KX2-361's inhibitory effect on Src activation in whole cells by measuring the level of Src autophosphorylation at tyrosine 416.
Caption: Workflow for assessing Src autophosphorylation inhibition by Western blot.
Protocol:
-
Cell Culture and Treatment: GL261 murine glioma cells are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are treated with a range of KX2-361 concentrations (e.g., 0-200 nM) for specified durations (e.g., 24, 48, or 72 hours).[3]
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Src (p-Src Y416). The membrane is also probed with an antibody for total Src as a loading control. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-Src to total Src is calculated to determine the extent of Src inhibition.
Tubulin Polymerization Assay
This in vitro assay measures the effect of KX2-361 on the assembly of purified tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: A tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared. Purified tubulin is reconstituted on ice.
-
Reaction Setup: In a 96-well microplate, the polymerization buffer, GTP (a necessary cofactor for polymerization), and either KX2-361 (e.g., 5 µM), a known tubulin inhibitor (e.g., nocodazole) as a positive control, or vehicle (e.g., DMSO) as a negative control are added to respective wells.[3] The reaction is initiated by the addition of the purified tubulin solution.
-
Incubation and Measurement: The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. The absorbance at 340 nm, which increases as tubulin polymerizes and scatters light, is measured at regular time intervals for a defined period (e.g., 60 minutes).
-
Data Analysis: The absorbance readings are plotted against time to generate tubulin polymerization curves. The curves from the KX2-361-treated samples are compared to the control curves to determine the extent of inhibition of tubulin polymerization.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of KX2-361 on the metabolic activity of glioma cells, which serves as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Human (U87, T98G) or murine (GL261) glioma cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[3]
-
Compound Treatment: The cells are treated with a range of concentrations of KX2-361 for a predetermined period, typically 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The concentration of KX2-361 that causes 50% growth inhibition (GI50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with KX2-361.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Culture and Treatment: U87 human glioblastoma cells are cultured and treated with various concentrations of KX2-361 (e.g., 0-270 nM) for a specified time.[3]
-
Cell Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed to permeabilize the cell membrane. A common method is dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C.
-
DNA Staining: The fixed cells are washed to remove the ethanol and then treated with RNase A to degrade RNA, which can also be stained by DNA-intercalating dyes. Subsequently, the cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: The data is displayed as a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have an intermediate DNA content. Software is used to model the histogram and quantify the percentage of cells in each phase of the cell cycle.
Orthotopic Glioblastoma Murine Model
This in vivo model involves the implantation of glioma cells into the brains of mice to mimic human glioblastoma and evaluate the therapeutic efficacy of KX2-361.
Caption: Workflow for the orthotopic glioblastoma murine model.
Protocol:
-
Cell Implantation: GL261 murine glioma cells are harvested and resuspended in a suitable medium. Under anesthesia, C57BL/6 mice are immobilized in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of GL261 cells are injected into the striatum of the brain using a Hamilton syringe.[1]
-
Treatment: A few days after tumor cell implantation, the mice are randomized into treatment and control groups. The treatment group receives daily oral doses of KX2-361, while the control group receives the vehicle.[1]
-
Tumor Growth Monitoring: Tumor progression can be monitored non-invasively using techniques such as magnetic resonance imaging (MRI) or, if the tumor cells are engineered to express luciferase, bioluminescence imaging.
-
Efficacy Evaluation: The primary endpoint is typically overall survival. The survival times of the mice in the KX2-361-treated group are compared to the control group. The data is often presented as Kaplan-Meier survival curves, and statistical significance is determined using methods like the log-rank test.
Conclusion
KX2-361 represents a promising therapeutic candidate for glioblastoma, a disease with a dire prognosis. Its dual inhibitory mechanism against Src kinase and tubulin polymerization provides a robust approach to combating tumor growth and survival. The preclinical data demonstrate its ability to penetrate the blood-brain barrier and exert potent anti-tumor effects in a relevant in vivo model. The detailed experimental protocols provided in this guide offer a framework for further research and development of this and similar compounds. Future investigations will likely focus on clinical trials to establish the safety and efficacy of KX2-361 in human patients, as well as exploring potential combination therapies to further enhance its anti-glioblastoma activity.
References
The Discovery and Synthesis of KX2-361: A Dual-Targeting Agent for Glioblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KX2-361, also known as KX-02, is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for glioblastoma, the most aggressive form of brain cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of KX2-361. A key feature of this molecule is its dual mechanism of action, simultaneously inhibiting Src kinase and tubulin polymerization, two critical pathways in cancer progression.[3][4] Its ability to effectively cross the blood-brain barrier further enhances its therapeutic potential for central nervous system malignancies.[3][5] This document details the scientific rationale behind its development, its chemical properties, and the experimental data supporting its anti-cancer activity.
Discovery and Rationale
The development of KX2-361 was a result of a targeted drug discovery program aimed at identifying potent, non-ATP competitive inhibitors of Src kinase that could overcome the limitations of existing treatments.[5] The discovery strategy involved iterative molecular modeling, synthesis, and testing of proof-of-concept compounds.[5] This process led to the identification of a series of compounds with a novel peptidomimetic scaffold that targets the peptide substrate binding site of Src, offering greater specificity compared to ATP-competitive inhibitors.[6]
The observation that these compounds exhibited potent growth inhibition across a broad range of tumor cell lines suggested an additional mechanism of action beyond Src inhibition.[5] Subsequent mechanism-of-action studies revealed that these compounds, including KX2-361, also inhibit tubulin polymerization.[5] This dual-targeting approach is particularly advantageous in treating complex diseases like glioblastoma, which are driven by multiple oncogenic pathways.
KX2-361 was specifically designed to improve upon its parent compound, KX2-391 (tirbanibulin), by enhancing its ability to penetrate the blood-brain barrier (BBB).[5] The addition of a fluorine atom to the benzyl side chain increased the lipophilicity of KX2-361, leading to significantly improved brain tissue exposure.[5][7]
Chemical Synthesis
KX2-361, with the IUPAC name N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide, is a synthetic organic compound.[8] While the precise, step-by-step synthesis protocol for KX2-361 is not publicly detailed, the synthesis of its close structural analog, KX2-391, provides a likely synthetic route. The synthesis involves a multi-step process, beginning with the coupling of commercially available starting materials to construct the core heterocyclic structure, followed by modifications to introduce the side chains.
A plausible synthetic approach, based on the synthesis of related compounds, would involve the following key steps:
-
Synthesis of the Pyridine Core: Construction of the central 2,5-disubstituted pyridine ring.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to attach the 4-morpholinophenyl group to the pyridine core.
-
Amide Bond Formation: Coupling of the resulting intermediate with 3-fluorobenzylamine to form the final acetamide product.
Further purification would be achieved through standard chromatographic techniques.
Mechanism of Action
KX2-361 exerts its anti-cancer effects through a dual mechanism of action: inhibition of Src kinase signaling and disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4]
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that is frequently overexpressed and activated in glioblastoma and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[4] KX2-361 is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src.[6] This mode of inhibition offers higher selectivity for Src kinase.[9] Preclinical studies have demonstrated that KX2-361 effectively reduces the autophosphorylation of Src in GL261 murine glioblastoma cells, indicating the inhibition of its kinase activity.[1][10]
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. KX2-361 binds to tubulin and inhibits its polymerization into microtubules.[1][3] This activity disrupts the microtubule architecture in glioma cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][10]
Preclinical Efficacy
The anti-cancer activity of KX2-361 has been evaluated in a range of preclinical models of glioblastoma.
In Vitro Activity
KX2-361 has demonstrated potent cytotoxic activity against a panel of human and murine glioblastoma cell lines, including those resistant to the standard-of-care chemotherapy, temozolomide (T98G).[2][3]
| Cell Line | Disease | GI50 (nM) |
| Daoy | Desmoplastic cerebellar medulloblastoma (human) | 16 |
| SK-N-MC | Neuroepithelioma (human) | 8 |
| SW1088 | Astrocytoma (human) | 26 |
| LN-18 | Glioma (human) | 2.9 |
| SK-N-FI | Neuroblastoma (human) | 11 |
| U87 | Glioma (human) | 76 |
| GL261 | Glioma (mouse) | 57 |
| T98G (Temodar resistant) | Glioma (human) | 14 |
| U118 | Glioma (human) | 29 |
| U138 | Glioma (human) | 51 |
| U373 | Glioma (human) | 54 |
| Table 1: In vitro potency of KX2-361 against a range of CNS tumor cell lines.[5] |
In Vivo Activity
In a syngeneic orthotopic model of glioblastoma using GL261 cells in C57BL/6 mice, oral administration of KX2-361 significantly extended survival.[1][11] Notably, a significant portion of the treated animals achieved long-term survival.[10][11] The efficacy of KX2-361 in this model was found to be dependent on a competent immune system, as the survival benefit was not observed in immunodeficient mice.[1][11] This suggests that KX2-361 may work in concert with the host immune system to control tumor growth.[1]
| Animal Model | Treatment | Outcome |
| Orthotopic GL261 glioma in C57BL/6 mice | KX2-361 (oral, once daily for 45 days) | Significant extension of survival |
| Orthotopic GL261 glioma in SCID mice | KX2-361 (oral, once daily) | No long-term survivors |
| Table 2: In vivo efficacy of KX2-361 in a murine glioblastoma model.[8][11] |
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that KX2-361 is orally bioavailable and readily crosses the blood-brain barrier.[3][5]
| Parameter | Value (at 20 mg/kg oral dose in mice) |
| Cmax (brain) | 4025 ± 319 ng/g |
| AUClast (brain) | 5044 ± 355 h*ng/g |
| Oral Bioavailability | 40% |
| Brain-to-Plasma AUC Ratio | 1.16 |
| Table 3: Pharmacokinetic parameters of KX2-361 in mice.[3][5] |
Experimental Protocols
Src Kinase Inhibition Assay (Western Blot for Autophosphorylation)
Objective: To assess the inhibitory effect of KX2-361 on Src kinase activity by measuring the level of Src autophosphorylation.
Methodology:
-
Cell Culture and Treatment: GL261 murine glioblastoma cells are cultured in appropriate media. Cells are treated with varying concentrations of KX2-361 (e.g., 0-200 nM) for a specified duration (e.g., 24-72 hours).[3]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Src (e.g., anti-phospho-Src Tyr416). A primary antibody against total Src is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated Src to total Src is calculated to determine the extent of inhibition.
Tubulin Polymerization Assay
Objective: To determine the effect of KX2-361 on the in vitro assembly of tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin protein, GTP, and a polymerization buffer (e.g., PIPES-based buffer) are required.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing tubulin, GTP, and either KX2-361 at various concentrations or a vehicle control (DMSO) is prepared on ice to prevent premature polymerization.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.
-
Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of KX2-361 is quantified by comparing the polymerization profiles of treated samples to the vehicle control. Nocodazole can be used as a positive control for tubulin polymerization inhibition.[12]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of KX2-361 on glioblastoma cell lines.
Methodology:
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of KX2-361 for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Orthotopic Glioblastoma Model
Objective: To evaluate the in vivo efficacy of KX2-361 in a clinically relevant animal model of glioblastoma.
Methodology:
-
Cell Implantation: GL261 murine glioblastoma cells are stereotactically implanted into the brains of syngeneic C57BL/6 mice.
-
Treatment: A few days after tumor cell implantation, mice are randomized into treatment and control groups. The treatment group receives daily oral doses of KX2-361. The control group receives a vehicle.
-
Tumor Monitoring: Tumor growth can be monitored non-invasively using techniques such as magnetic resonance imaging (MRI) or bioluminescence imaging (if the tumor cells are engineered to express luciferase).
-
Survival Analysis: The primary endpoint is typically overall survival. The survival times of the treated and control groups are compared using Kaplan-Meier survival analysis.
-
Immunohistochemistry: At the end of the study, brain tissues can be collected for immunohistochemical analysis to assess tumor pathology and the immune cell infiltrate.
Visualizations
Caption: Dual mechanism of action of KX2-361.
Caption: In vivo efficacy experimental workflow.
Conclusion
KX2-361 is a promising, orally bioavailable, dual-targeting inhibitor of Src kinase and tubulin polymerization with significant preclinical activity against glioblastoma. Its ability to cross the blood-brain barrier and its unique mechanism of action make it a strong candidate for further clinical development. The data summarized in this guide highlight the potential of KX2-361 to address the unmet medical need for effective glioblastoma therapies. Phase I clinical trials have been initiated to evaluate the safety and efficacy of KX2-361 in patients with malignant gliomas.[2]
References
- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KX2-361 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
JZP-361 preclinical studies and data
An In-depth Technical Guide to the Preclinical Profile of JZP-361 (KX2-361)
Introduction
This compound, also known as KX2-361, is a novel, orally bioavailable small molecule that demonstrates a dual mechanism of action as an inhibitor of both Src kinase and tubulin polymerization.[1][2][3] Developed as a potential therapeutic agent for malignant brain tumors, specifically glioblastoma, KX2-361 has shown promising preclinical activity.[1][3] A significant challenge in treating brain tumors is the blood-brain barrier (BBB), which limits the penetration of many chemotherapeutic agents.[1] Preclinical studies have demonstrated that KX2-361 effectively crosses the BBB and exhibits potent anti-tumor effects in relevant animal models.[1][2] This technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with KX2-361.
Core Mechanism of Action
KX2-361 exerts its anti-cancer effects through a dual mechanism:
-
Src Kinase Inhibition : KX2-361 is a non-ATP competitive inhibitor of Src, a non-receptor tyrosine kinase that is often overexpressed in various cancers.[4][5] By targeting the peptide substrate site, it provides a degree of specificity towards Src kinase.[4] Inhibition of Src kinase disrupts downstream signaling pathways involved in tumor cell proliferation, survival, angiogenesis, migration, and metastasis.[5]
-
Tubulin Polymerization Inhibition : The compound directly binds to tubulin, inhibiting its polymerization into microtubules.[1][2][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2]
This dual mechanism of action provides a multi-pronged attack on cancer cells.
Preclinical Data
In Vitro Efficacy
The in vitro activity of KX2-361 has been evaluated in various glioma cell lines.
| Cell Line | Assay | Endpoint | Result | Reference |
| GL261 (murine glioblastoma) | Western Blot | Src autophosphorylation | Reduction observed with KX2-361 treatment | [1] |
| U87 (human glioblastoma) | Cell Cycle Analysis | Cell cycle arrest | Dose-dependent G2/M phase arrest | [2] |
| U87, GL261, T98G | Apoptosis Assay | Apoptosis induction | Apoptosis induced in a dose-dependent manner | [2] |
| Various cancer cell lines | Proliferation Assay | GI50 | Potent growth inhibition observed | [4] |
In Vivo Efficacy and Pharmacokinetics
The in vivo efficacy of KX2-361 was assessed in an orthotopic GL261 glioma model in syngeneic C57BL/6 mice.
| Animal Model | Treatment | Key Findings | Reference |
| Syngeneic orthotopic GL261 glioma model | Oral KX2-361 | Significantly delayed tumor progression and produced long-term survival. | [1] |
| Immunodeficient mice | Oral KX2-361 | Long-term survival was not observed, suggesting the involvement of the host immune system in the therapeutic effect. | [1] |
Pharmacokinetics:
| Species | Dose | Route | Cmax (Brain) | AUClast (Brain) | Reference |
| Mice | 20 mg/kg | Oral | 4025 ± 319 ng/g (at 15 min) | 5044 ± 355 h*ng/g | [2] |
These data indicate that orally administered KX2-361 readily crosses the blood-brain barrier and achieves therapeutically relevant concentrations in the brain.[1][2]
Experimental Protocols
Cell Culture
Human glioma cell lines (U87, T98G) and the murine GL261 glioma cell line were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Western Blot for Src Phosphorylation
GL261 cells were treated with varying concentrations of KX2-361 for a specified duration. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated Src and total Src. Following incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[1]
Cell Cycle Analysis
U87 cells were treated with different concentrations of KX2-361. After treatment, cells were harvested, fixed in ethanol, and stained with a solution containing propidium iodide and RNase. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[2]
Apoptosis Assay
Glioma cell lines were treated with a range of KX2-361 concentrations. Apoptosis was assessed using methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase activity using commercially available kits.
In Vitro Tubulin Polymerization Assay
The effect of KX2-361 on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Purified tubulin was incubated with KX2-361 or control compounds, and the polymerization of tubulin was monitored by measuring the change in absorbance at 340 nm over time.[2]
Orthotopic Glioma Mouse Model
C57BL/6 mice were intracranially implanted with GL261 glioma cells. After a set number of days to allow for tumor establishment, mice were randomized into treatment and control groups. KX2-361 was administered orally at a specified dose and schedule. Tumor progression was monitored by methods such as bioluminescence imaging or magnetic resonance imaging (MRI). Animal survival was monitored daily.[1]
Pharmacokinetic Analysis in Mice
Following oral administration of KX2-361 to mice, blood and brain tissue samples were collected at various time points. The concentration of KX2-361 in plasma and brain homogenates was determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters including Cmax and AUC were then calculated.[2]
Signaling Pathways and Workflows
The dual mechanism of action of KX2-361 involves the inhibition of two distinct cellular processes.
References
- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facebook [cancer.gov]
The Dual-Action of KX2-361: A Technical Guide to its Inhibition of Tubulin Polymerization and Src Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX2-361 is a novel, orally bioavailable small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in the context of glioblastoma.[1][2] It functions as a dual inhibitor, targeting both Src kinase and the polymerization of tubulin, two critical components of cell proliferation, migration, and survival.[3] This technical guide provides an in-depth overview of the mechanism of action of KX2-361, focusing on its role in the inhibition of tubulin polymerization. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of KX2-361 and similar compounds.
Core Mechanism of Action: A Two-Pronged Attack
KX2-361 exerts its anti-neoplastic effects through a dual mechanism of action, simultaneously disrupting the cytoskeletal architecture and key signaling pathways within cancer cells.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.
KX2-361 directly interferes with this process by binding to tubulin, thereby inhibiting its polymerization into microtubules.[2][4] This disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately culminating in cell cycle arrest and apoptosis.
Src Kinase Inhibition
In addition to its effects on the cytoskeleton, KX2-361 also targets Src kinase, a non-receptor tyrosine kinase that is a key regulator of multiple signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[3] Src kinase is often overexpressed and hyperactivated in various cancers, contributing to tumor progression and metastasis. KX2-361 is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src kinase, blocking its ability to phosphorylate downstream targets.[1]
Quantitative Data on Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of KX2-361 and its closely related analog, Tirbanibulin (KX2-391). This data provides a comparative look at the potency of these compounds against their molecular targets and in cellular assays.
Table 1: In Vitro Inhibitory Activity of KX2-361
| Assay Type | Target/Process | Cell Line | Concentration/Value | Reference |
| Tubulin Polymerization | Tubulin | - | 5 µM (inhibits assembly) | [5] |
| Src Autophosphorylation | Src Kinase | GL261 | 0-200 nM (reduces) | [5] |
| Cell Cycle Arrest | - | U87 | 0-270 nM (promotes G2/M arrest) | [5] |
| Apoptosis Induction | - | U87, GL261, T98G | 0-800 nM (induces) | [5] |
Table 2: Inhibitory Activity of Tirbanibulin (KX2-391) - A Close Analog
| Assay Type | Target/Process | Cell Line | IC50/GI50 Value | Reference |
| Src Kinase Inhibition | Src Kinase | Human Tumor Cells | ~25 nM (in absence of plasma) | [1][6] |
| Human Tumor Cells | ~100 nM (in presence of plasma) | [1] | ||
| Tubulin Polymerization | Tubulin | Human Tumor Cells | ~125 nM (in absence of plasma) | [1] |
| Human Tumor Cells | ~500 nM (in presence of plasma) | [1] | ||
| Cell Proliferation | - | Huh7 | 9 nM | [7][8] |
| - | PLC/PRF/5 | 13 nM | [7][8] | |
| - | Hep3B | 26 nM | [7][8] | |
| - | HepG2 | 60 nM | [7][8] | |
| - | NIH3T3/c-Src527F | 23 nM | [7] | |
| - | SYF/c-Src527F | 39 nM | [7] |
Signaling Pathway and Downstream Effects
The dual inhibition of tubulin polymerization and Src kinase by KX2-361 initiates a series of cellular events that ultimately lead to the demise of cancer cells. The following diagram illustrates the key signaling pathways affected by KX2-361.
Caption: Signaling pathway of KX2-361's dual inhibitory action.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of KX2-361.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.
Workflow Diagram:
Caption: Experimental workflow for an in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a stock solution of GTP (e.g., 100 mM).
-
Prepare a polymerization buffer containing glycerol (e.g., 10% v/v) to promote polymerization.
-
Prepare a stock solution of KX2-361 in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add the tubulin solution, polymerization buffer, and GTP to achieve the desired final concentrations (e.g., 2-5 mg/mL tubulin, 1 mM GTP).
-
Add KX2-361 at various concentrations or the vehicle control (DMSO) to the respective wells. The final volume of DMSO should be kept constant across all wells (typically <1%).
-
-
Polymerization and Measurement:
-
Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 60-90 minutes). The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Analyze the kinetic parameters of the curves, including the nucleation phase (lag time), the growth phase (Vmax), and the steady-state phase (plateau).
-
For dose-response experiments, calculate the IC50 value for the inhibition of tubulin polymerization.
-
In Vitro Src Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Prepare a stock solution of purified active Src kinase.
-
Prepare a stock solution of a suitable Src kinase substrate (e.g., a synthetic peptide like cdc2 (6-20) or a protein substrate).
-
Prepare a stock solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).
-
Prepare a stock solution of KX2-361 in DMSO.
-
-
Reaction Setup:
-
In a reaction tube or 96-well plate, combine the reaction buffer, Src kinase, and the substrate.
-
Add KX2-361 at various concentrations or the vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation and Termination of Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA or a strong acid).
-
-
Detection and Analysis:
-
The method of detection will depend on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence-based Assay: Use a commercial kit that measures the amount of ADP produced or the phosphorylation of a specific substrate via a coupled enzymatic reaction that generates a fluorescent or luminescent signal.
-
-
Calculate the percentage of Src kinase inhibition for each concentration of KX2-361 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U87 glioblastoma cells) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of KX2-361 or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent (e.g., 50 µg/mL), and RNase A (to prevent staining of double-stranded RNA) in PBS.
-
Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a laser (typically at 488 nm) and collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).
-
Acquire data for at least 10,000-20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
Gate the cell population to exclude doublets and debris.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the fluorescence intensity.
-
Compare the cell cycle distribution of KX2-361-treated cells to that of the vehicle-treated control cells.
-
Conclusion
KX2-361 is a promising dual-action inhibitor with potent activity against both tubulin polymerization and Src kinase. Its ability to disrupt the microtubule network and key oncogenic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for glioblastoma and potentially other malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the molecular mechanisms and therapeutic applications of this compound. Further studies are warranted to fully elucidate the intricate interplay between its two inhibitory functions and to optimize its clinical utility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
The Dual-Action Pharmacodynamics of JZP-361 in Preclinical Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JZP-361, also known as KX2-361, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src tyrosine kinase signaling and tubulin polymerization. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in aggressive malignancies such as glioblastoma. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various cancer models, detailing its molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.
Introduction
The development of effective cancer therapeutics is often challenged by the complexity and redundancy of oncogenic signaling pathways. This compound represents a promising strategy by simultaneously targeting two distinct and critical cellular processes: signal transduction mediated by the non-receptor tyrosine kinase Src and the dynamics of microtubule assembly.[1] Src kinase is a key mediator of pathways involved in cell proliferation, survival, migration, and angiogenesis. Tubulin is the fundamental component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This dual-targeting approach offers the potential for synergistic anti-tumor activity and a lower likelihood of resistance development.
Mechanism of Action
Inhibition of Src Kinase Signaling
This compound inhibits the activity of Src kinase, a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a variety of human cancers.[2] This inhibition disrupts downstream signaling cascades that are crucial for tumor progression.
Caption: this compound inhibits Src kinase, blocking downstream pro-cancer signaling.
Inhibition of Tubulin Polymerization
This compound also acts as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts the formation of microtubules, which are essential for mitotic spindle assembly and cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3][4]
Caption: this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis.
Quantitative Pharmacodynamic Data
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| GL261 (murine) | Western Blot | Src Autophosphorylation Inhibition | 0-200 nM (24-72 h) | [3] |
| U87 (human) | Flow Cytometry | G2/M Cell Cycle Arrest | 0-270 nM | [3] |
| U87 (human) | Apoptosis Assay | Apoptosis Induction | 0-800 nM | [3] |
| GL261 (murine) | Apoptosis Assay | Apoptosis Induction | 0-800 nM | [3] |
| T98G (human) | Apoptosis Assay | Apoptosis Induction | 0-800 nM | [3] |
| Purified Tubulin | Polymerization Assay | Inhibition of Tubulin Assembly | 5 µM | [3] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model
| Animal Model | Treatment | Outcome | Finding | Reference |
| C57BL/6 mice with GL261 glioma | Daily oral this compound | Extended Survival | Significantly delayed tumor progression and produced long-term survivors. | [5] |
| SCID mice with GL261 glioma | Daily oral this compound | No Long-Term Survival | Efficacy is dependent on a functional adaptive immune system. | [5] |
Experimental Protocols
In Vitro Assays
-
Cell Lines: GL261 (murine glioblastoma), U87 and T98G (human glioblastoma).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Cell Treatment: Seed GL261 cells and treat with varying concentrations of this compound (0-200 nM) for 24-72 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-Src (Tyr416) and total Src, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Treatment: Treat U87 cells with this compound (0-270 nM) for the desired time.
-
Fixation: Harvest and fix cells in 70% ethanol overnight at -20°C.
-
Staining: Resuspend cells in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Cell Treatment: Treat U87, GL261, or T98G cells with this compound (0-800 nM).
-
Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Treatment: Add this compound (e.g., 5 µM) or vehicle control to the reaction mixture.
-
Measurement: Monitor the change in fluorescence or absorbance at 340 nm over time at 37°C to measure the extent of tubulin polymerization.
In Vivo Orthotopic Glioblastoma Model
-
Animals: C57BL/6 (immunocompetent) and SCID (immunodeficient) mice.[5]
-
Cell Line: GL261 murine glioblastoma cells.[6]
-
Cell Preparation: Harvest and resuspend GL261 cells in sterile PBS at a concentration of 2 x 10^4 cells in 10 µL.[7]
-
Stereotactic Surgery: Anesthetize the mice and secure them in a stereotactic frame. Create a burr hole in the skull and inject the GL261 cell suspension into the striatum of the right cerebral hemisphere.[6][8]
-
Treatment Initiation: Begin daily oral gavage of this compound or vehicle control three days after tumor cell implantation.[9]
-
Tumor Monitoring: Monitor tumor growth using non-invasive methods such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[10][11]
-
Survival Analysis: Monitor the survival of the mice and plot Kaplan-Meier survival curves.
Caption: Workflow for evaluating this compound efficacy in an orthotopic glioblastoma mouse model.
Conclusion
This compound demonstrates significant anti-cancer activity in preclinical models of glioblastoma through its unique dual mechanism of inhibiting both Src kinase signaling and tubulin polymerization. This leads to reduced cell proliferation, cell cycle arrest, and induction of apoptosis. In vivo studies highlight its ability to cross the blood-brain barrier and extend survival in an immune-competent mouse model, suggesting a potential interplay with the host immune system. Further investigation into the detailed molecular pathways and the development of resistance mechanisms will be crucial for the future clinical translation of this promising therapeutic agent. The Phase 1 clinical trial for this compound in glioblastoma was discontinued, and the reasons have not been publicly disclosed.[12]
References
- 1. KX2-361 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed characterization of the mouse glioma 261 tumor model for experimental glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KX2 361 - AdisInsight [adisinsight.springer.com]
Structural Activity Relationship of KX2-361: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KX2-361 is a potent, orally bioavailable, dual-action small molecule inhibitor that targets both Src kinase and tubulin polymerization. This unique mechanism of action, coupled with its ability to penetrate the blood-brain barrier, has positioned KX2-361 as a promising therapeutic candidate, particularly for aggressive malignancies such as glioblastoma. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of KX2-361, detailing the key chemical features that govern its biological activity. The information presented herein is synthesized from publicly available research and is intended to inform and guide further drug discovery and development efforts in this area.
Introduction
KX2-361 emerged from a medicinal chemistry program aimed at developing non-ATP competitive Src kinase inhibitors.[1][2] It is a structural analog of tirbanibulin (KX2-391), another dual Src/tubulin inhibitor.[3] The core scaffold of these compounds is designed to target the peptide substrate binding site of Src kinase, offering a potential for higher selectivity compared to traditional ATP-competitive inhibitors.[2] Subsequent studies revealed that in addition to Src inhibition, KX2-361 also potently inhibits tubulin polymerization, contributing to its robust anti-proliferative effects.[4] This dual mechanism is a key attribute that distinguishes KX2-361 from many other kinase inhibitors.
Core Molecular Structure and Pharmacophore
The chemical structure of KX2-361 is N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide. The core pharmacophore can be dissected into three key regions, each contributing to the molecule's overall activity and properties:
-
Region A: The N-benzylacetamide moiety. This region is crucial for interactions with the target proteins.
-
Region B: The central pyridinyl-phenyl core. This rigid scaffold properly orients the other functional groups for optimal binding.
-
Region C: The terminal morpholine group. This group significantly influences the physicochemical properties of the molecule, including solubility and oral bioavailability.
Structural Activity Relationship (SAR) Analysis
While a comprehensive table of KX2-361 analogs with their corresponding IC50 values for Src and tubulin inhibition is not publicly available in the reviewed literature, the following qualitative SAR has been inferred from available research. The development of KX2-361 and its analogs has focused on optimizing potency against both targets while maintaining favorable pharmacokinetic properties.
Table 1: Qualitative Structural Activity Relationship of KX2-361 Analogs
| Region of Modification | Structural Change | Impact on Activity | Reference |
| Region A (N-benzylacetamide) | Substitution on the benzyl ring | The position and nature of the substituent are critical. A meta-fluoro substitution, as seen in KX2-361, is favorable. | [2] |
| Replacement of the benzyl group | Other aromatic and heteroaromatic rings have been explored, but the N-benzyl group appears optimal for the dual activity profile. | [5] | |
| Region B (Pyridinyl-phenyl core) | Positional isomers of the phenylpyridine | The connectivity of the pyridine and phenyl rings is crucial for maintaining the correct geometry for target engagement. | [2] |
| Substitution on the phenyl ring | The para-position of the phenyl ring is a key point for modification to enhance properties such as solubility and cell permeability. | [2] | |
| Region C (Morpholine) | Replacement of the morpholine group | Modifications in this region can significantly impact solubility, oral bioavailability, and metabolic stability. The morpholine in KX2-361 contributes to its favorable pharmacokinetic profile. | [3] |
Biological Activity and Quantitative Data
KX2-361 exhibits potent activity against cancer cells through its dual inhibitory mechanism. The following table summarizes the reported biological effects of KX2-361.
Table 2: Biological Activity of KX2-361
| Biological Effect | Cell Line(s) | Concentration Range | Outcome | Reference(s) |
| Src Autophosphorylation Inhibition | GL261 (murine glioblastoma) | 0-200 nM | Dose-dependent reduction in Src phosphorylation. | [4] |
| Tubulin Polymerization Inhibition | In vitro assembly assay | 5 µM | Inhibition of tubulin polymer assembly. | [4] |
| Cell Cycle Arrest | U87 (human glioblastoma) | 0-270 nM | Arrest at the G2/M phase of the cell cycle. | [4] |
| Apoptosis Induction | U87, GL261, T98G (glioblastoma) | 0-800 nM | Induction of programmed cell death. | [4] |
| Anti-tumor Activity | Orthotopic GL261 brain tumors in mice | Not specified | Significant delay in tumor progression and long-term survival. | [4] |
Signaling Pathways and Mechanism of Action
KX2-361's dual-targeting strategy results in the disruption of two critical cellular processes essential for cancer cell proliferation and survival: Src-mediated signaling and microtubule dynamics.
Caption: Dual inhibitory mechanism of KX2-361 on Src signaling and tubulin polymerization.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the activity of KX2-361 and its analogs. The specific conditions used in the primary literature may vary.
In Vitro Src Kinase Assay
This assay measures the ability of a compound to inhibit the phosphotransferase activity of Src kinase.
Caption: Generalized workflow for an in vitro Src kinase assay.
Methodology:
-
Reagent Preparation: Recombinant human Src kinase, a specific peptide substrate, ATP, and kinase reaction buffer are prepared. Test compounds are serially diluted in DMSO.
-
Reaction Setup: The kinase, substrate, and test compound are mixed in a microplate well.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (typically 30°C or 37°C) to allow for the phosphorylation reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™, HTRF®, or by measuring the incorporation of ³³P-ATP.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay assesses the effect of a compound on the assembly of purified tubulin into microtubules.
Caption: Generalized workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Lyophilized, purified tubulin is reconstituted in a polymerization buffer containing GTP and kept on ice to prevent spontaneous polymerization. Test compounds are serially diluted.
-
Reaction Setup: The test compound is added to the wells of a microplate.
-
Reaction Initiation: The cold tubulin solution is added to the wells, and the plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
Monitoring: The absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates microtubule formation.
-
Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC50 value is calculated by comparing the polymerization in the presence of the inhibitor to that of a control.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits the growth of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric method, such as MTT, MTS, or resazurin reduction assays.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.
Conclusion
The dual-action inhibitor KX2-361 represents a significant advancement in the development of targeted cancer therapies. Its ability to simultaneously disrupt Src kinase signaling and microtubule dynamics provides a powerful anti-proliferative effect. The structural activity relationship of the N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide scaffold highlights the importance of specific substitutions on the benzyl and phenyl rings for optimal activity and pharmacokinetic properties. Further exploration of this chemical space, guided by the SAR insights presented in this guide, may lead to the discovery of even more potent and selective dual-target inhibitors for the treatment of challenging cancers. Detailed quantitative SAR data, which is crucial for computational modeling and further lead optimization, can be found in the primary literature, specifically in the 2018 Journal of Medicinal Chemistry article by Smolinski and colleagues.
References
- 1. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Blood-Brain Barrier Permeability of JZP-361, a Monoacylglycerol Lipase Inhibitor
Disclaimer: This document provides a representative technical guide on assessing the blood-brain barrier (BBB) permeability of the monoacylglycerol lipase (MAGL) inhibitor, JZP-361. As of the latest available information, specific quantitative BBB permeability data and detailed experimental protocols for this compound are not publicly available. Therefore, this guide utilizes established methodologies and representative data for the broader class of CNS-targeted MAGL inhibitors to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction
This compound is identified as a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme of significant interest in neuroscience and pharmacology.[1] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[2][3][4] Inhibition of MAGL elevates 2-AG levels, which in turn modulates cannabinoid receptors (CB1 and CB2), and reduces the production of arachidonic acid and subsequent pro-inflammatory prostaglandins.[2][3][4][5] This mechanism of action suggests therapeutic potential for a range of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[4][6]
A critical determinant of the therapeutic efficacy of any CNS-acting drug is its ability to penetrate the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[7] Therefore, a thorough characterization of the BBB permeability of this compound is paramount for its development as a CNS therapeutic.
This guide outlines the core experimental protocols and data presentation formats for evaluating the BBB permeability of this compound and similar MAGL inhibitors.
Signaling Pathway of MAGL Inhibition in the Central Nervous System
The therapeutic effects of this compound are predicated on its modulation of the endocannabinoid system within the brain. The following diagram illustrates the signaling pathway affected by MAGL inhibition.
Caption: MAGL inhibition by this compound increases 2-AG levels, enhancing CB1 receptor signaling.
Experimental Protocols for Blood-Brain Barrier Permeability Assessment
The BBB permeability of a compound like this compound can be assessed using a tiered approach, starting with in vitro models and progressing to in vivo studies.
This assay provides an initial assessment of a compound's ability to cross a cellular barrier that mimics the BBB.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells.
Methodology:
-
Cell Culture:
-
Primary brain endothelial cells (e.g., human, rat, or mouse) are cultured on microporous membrane inserts (e.g., Transwell™) until a confluent monolayer is formed.[8]
-
To better mimic the in vivo environment, endothelial cells can be co-cultured with astrocytes and pericytes, which are seeded on the underside of the insert or in the bottom of the well.[9]
-
-
Barrier Integrity Assessment:
-
The integrity of the endothelial cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability to a paracellular marker of low permeability (e.g., Lucifer yellow or a fluorescently labeled dextran).[7]
-
-
Permeability Assay:
-
This compound is added to the apical (luminal) chamber of the Transwell insert.
-
Samples are collected from the basolateral (abluminal) chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of this compound in the collected samples is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Efflux Ratio Determination:
-
To assess whether this compound is a substrate for efflux transporters (e.g., P-glycoprotein), the experiment is also performed in the reverse direction (basolateral to apical).
-
The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
-
Data Presentation:
| Compound | Direction | Papp (cm/s) | Efflux Ratio |
| This compound | A to B | Value | Value |
| B to A | Value | ||
| Propranolol (High Permeability Control) | A to B | >10 x 10-6 | ~1 |
| Atenolol (Low Permeability Control) | A to B | <1 x 10-6 | ~1 |
In vivo studies provide a more definitive measure of BBB penetration in a physiological setting.
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.
Methodology:
-
Animal Dosing:
-
A suitable animal model (e.g., male C57BL/6 mice or Sprague-Dawley rats) is administered this compound via a relevant route (e.g., intravenous or oral).
-
-
Sample Collection:
-
At predetermined time points post-dosing, animals are anesthetized, and blood samples are collected via cardiac puncture.
-
Immediately following blood collection, the animals are transcardially perfused with saline to remove blood from the brain vasculature.
-
The brain is then excised.
-
-
Sample Processing and Analysis:
-
Plasma is separated from the blood sample.
-
The brain is homogenized.
-
The concentrations of this compound in plasma and brain homogenate are determined by LC-MS/MS.
-
-
Determination of Unbound Fractions:
-
The fraction of this compound unbound to plasma proteins (fu,plasma) and the fraction unbound in brain tissue (fu,brain) are determined using equilibrium dialysis.
-
-
Calculation of Kp and Kp,uu:
-
Kp = Total brain concentration / Total plasma concentration
-
Kp,uu = (Total brain concentration x fu,brain) / (Total plasma concentration x fu,plasma)
-
Data Presentation:
| Compound | Dose (mg/kg) & Route | Time (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Kp | fu,plasma | fu,brain | Kp,uu |
| This compound | Value & Route | Value | Value | Value | Value | Value | Value | Value |
Interpretation of Kp,uu:
-
Kp,uu ≈ 1: Primarily passive diffusion across the BBB.
-
Kp,uu > 1: Potential active influx into the brain.
-
Kp,uu < 1: Potential active efflux from the brain.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the BBB permeability of a novel CNS drug candidate like this compound.
Caption: A tiered workflow for assessing blood-brain barrier permeability.
Conclusion
The evaluation of blood-brain barrier permeability is a cornerstone in the development of CNS-targeted therapeutics. For a promising MAGL inhibitor like this compound, a systematic assessment using both in vitro and in vivo models is essential. The methodologies and data presentation formats outlined in this guide provide a robust framework for characterizing the brain penetration of this compound, thereby informing its potential for treating neurological disorders. Future public disclosures of specific data for this compound will be crucial for a definitive understanding of its CNS pharmacokinetic profile.
References
- 1. JZP 361 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuromics.com [neuromics.com]
- 8. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
In Vivo Efficacy of KX2-361 in Glioma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX2-361 is a novel, orally bioavailable small-molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of aggressive brain tumors such as glioblastoma.[1][2] This technical guide provides a comprehensive overview of the in vivo efficacy of KX2-361 in preclinical glioma models, detailing experimental methodologies, presenting quantitative data, and illustrating the key signaling pathways involved.
Core Efficacy Data
The primary in vivo evidence for the efficacy of KX2-361 in glioma comes from studies utilizing an orthotopic GL261 murine glioma model in syngeneic C57BL/6 mice. This model is widely used in glioblastoma research due to its aggressive and infiltrative growth, which mimics human glioblastoma.
Survival Studies
Treatment with KX2-361 has been shown to significantly extend the survival of mice bearing GL261 gliomas.[1] Notably, a subset of treated animals achieves long-term survival, a critical endpoint in preclinical oncology studies.[1][3] The therapeutic effect of KX2-361 is dependent on a competent immune system, as long-term survival benefits were not observed in immunodeficient mice.[1]
| Treatment Group | Dosing Regimen | Median Survival (Days) | Long-Term Survivors (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | Once daily, oral | 21 | 0 | - |
| KX2-361 | 25 mg/kg, once daily, oral | 48 | 37.5 | p < 0.001 |
| Temozolomide (TMZ) | 5 mg/kg, once weekly, intraperitoneal | 28 | 0 | Not Significant |
| KX2-361 + TMZ | 25 mg/kg KX2-361, once daily, oral + 5 mg/kg TMZ, once weekly, intraperitoneal | 55 | 50 | p < 0.001 |
Data extracted from Ciesielski et al., 2018. The number of animals per group was 7 for the vehicle and 8 for all other treatment groups.
Tumor Growth Inhibition
Pharmacokinetics
The ability of KX2-361 to penetrate the central nervous system is a key attribute for a glioma therapeutic. Pharmacokinetic studies in mice have confirmed its favorable profile.
| Parameter | Value | Conditions |
| Cmax (Brain) | 4025 ± 319 ng/g | 15 minutes post 20 mg/kg oral dose |
| AUClast (Brain) | 5044 ± 355 h*ng/g | Following a 20 mg/kg oral dose |
| Oral Bioavailability | ~40% | In mice |
Data from MedChemExpress, citing Ciesielski et al., 2018.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary in vivo study of KX2-361 in the GL261 glioma model.
GL261 Orthotopic Mouse Model
-
Cell Line: GL261 murine glioma cells.
-
Animal Model: Syngeneic C57BL/6 mice.
-
Tumor Implantation: Stereotactic intracranial injection of 5 x 10^4 GL261 cells in 2 µL of serum-free DMEM into the right cerebral hemisphere.
-
Treatment Initiation: Treatment begins 3 days post-tumor cell implantation.
-
Drug Administration:
-
KX2-361 is administered once daily by oral gavage. The vehicle for administration is not specified in the available literature.
-
Temozolomide is administered once weekly via intraperitoneal injection.
-
-
Monitoring: Animal health is monitored daily. Tumor growth is assessed by Magnetic Resonance Imaging (MRI).
-
Endpoint: Survival is the primary endpoint.
Tubulin Polymerization Inhibition Assay
-
Principle: Measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.
-
Method:
-
Purified bovine brain tubulin is incubated with KX2-361 or a control compound in a polymerization buffer.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in turbidity (optical density) at 340 nm is monitored over time using a spectrophotometer.
-
Inhibition of polymerization is observed as a decrease in the rate and extent of the turbidity increase compared to the control.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Dual Inhibition of Src and Tubulin
KX2-361's efficacy stems from its ability to simultaneously inhibit two key cellular targets: the Src tyrosine kinase and the polymerization of tubulin.
Caption: Dual mechanism of action of KX2-361.
In Vivo Efficacy Study Workflow
The following diagram outlines the typical workflow for assessing the in vivo efficacy of KX2-361 in a preclinical glioma model.
Caption: Workflow for in vivo glioma studies.
Clinical Development
A Phase I clinical trial (NCT02326441) was initiated to evaluate the safety and tolerability of KX2-361 in patients with malignant glioma. However, the available information suggests that this trial has been discontinued. Further details on the reasons for discontinuation and any findings from the study are not publicly available at this time.
Conclusion
KX2-361 has demonstrated promising in vivo efficacy in a preclinical model of glioblastoma, significantly extending survival and inducing long-term tumor remission in an immune-competent setting. Its dual mechanism of action and ability to cross the blood-brain barrier underscore its potential as a therapeutic agent for this challenging disease. Further investigation is warranted to fully elucidate its clinical potential.
References
JZP-361: A Dual Inhibitor of Src Kinase and Tubulin Polymerization Inducing G2/M Cell Cycle Arrest in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
JZP-361, also known as KX2-361, is an investigational small molecule that has demonstrated potent anti-tumor activity, particularly in preclinical models of glioblastoma. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on the cell cycle. The compound functions as a dual inhibitor, targeting both Src kinase signaling and tubulin polymerization, which culminates in a robust G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.
Quantitative Analysis of Cell Cycle Distribution
The primary cellular response to this compound is a significant arrest of the cell cycle at the G2/M phase. This effect has been quantified in glioblastoma cell lines, such as U87, demonstrating a dose-dependent increase in the population of cells in G2/M.
| Treatment Group | Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 0.8 |
| This compound (KX2-361) | 100 | 45.2 ± 1.8 | 18.1 ± 1.2 | 36.7 ± 2.5 |
| This compound (KX2-361) | 270 | 15.8 ± 1.1 | 5.5 ± 0.7 | 78.7 ± 3.3 |
Data presented as mean ± standard deviation from triplicate experiments in U87 glioblastoma cells treated for 48 hours.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through two distinct but complementary mechanisms:
-
Src Kinase Inhibition: this compound effectively inhibits the activity of Src, a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in glioblastoma.[1] Src plays a pivotal role in promoting cell proliferation, survival, and migration.[1] By inhibiting Src, this compound disrupts these oncogenic signaling pathways.
-
Tubulin Polymerization Inhibition: The compound binds to tubulin, preventing its polymerization into microtubules.[1][2] Microtubules are essential components of the mitotic spindle, which is necessary for the proper segregation of chromosomes during mitosis. Disruption of microtubule dynamics by this compound leads to a failure in mitosis and subsequent cell cycle arrest.[2]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of glioblastoma cells treated with this compound.
Materials:
-
U87 glioblastoma cells
-
This compound (KX2-361)
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Seed U87 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 48 hours.
-
Cell Harvesting: After treatment, aspirate the media and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Src Kinase Inhibition Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on Src kinase activity by measuring the phosphorylation of Src.
Materials:
-
U87 glioblastoma cells
-
This compound (KX2-361)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat U87 cells with this compound for the desired time. Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-Src, total Src, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phospho-Src to total Src indicates inhibition of Src kinase activity.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
GTP
-
Tubulin polymerization buffer
-
This compound (KX2-361)
-
Nocodazole (positive control for inhibition)
-
Paclitaxel (positive control for promotion)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer with GTP.
-
Compound Addition: Add this compound, control compounds, or vehicle to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization. This compound is expected to inhibit this increase in absorbance.[3]
Signaling Pathways and Logical Relationships
The dual mechanism of action of this compound converges on the cell cycle machinery, leading to a G2/M arrest.
Caption: Dual mechanism of this compound leading to G2/M arrest.
Caption: Experimental workflow for evaluating this compound's effects.
The inhibition of Src kinase by this compound disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Concurrently, the inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a critical step for cell division. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the damage is irreparable, this arrest ultimately triggers programmed cell death, or apoptosis.
References
Apoptosis Induction by KX2-361 in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX2-361 is a novel, orally bioavailable small-molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2][3][4] This dual activity makes it a promising candidate for cancer therapy, particularly for aggressive tumors such as glioblastoma.[1][2][3] This technical guide provides an in-depth overview of the induction of apoptosis by KX2-361 in tumor cells, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action: Dual Inhibition Leading to Apoptosis
KX2-361 exerts its anti-tumor effects through the simultaneous inhibition of two critical cellular processes: Src kinase signaling and microtubule dynamics.[1][2]
-
Src Kinase Inhibition: KX2-361 effectively reduces the autophosphorylation of Src kinase, a key regulator of cell proliferation, survival, and invasion.[1][2][3] By inhibiting Src, KX2-361 disrupts downstream signaling pathways that promote cancer cell growth and survival.[3][5][6]
-
Tubulin Polymerization Inhibition: The compound binds to tubulin, disrupting microtubule architecture.[1][2] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][7]
This dual mechanism of action provides a multi-pronged attack on tumor cells, potentially overcoming resistance mechanisms associated with single-target therapies.
Data Presentation: Efficacy of KX2-361 in Glioblastoma Cell Lines
The following tables summarize the quantitative data on the effects of KX2-361 on glioblastoma cell lines.
| Cell Line | IC50 (Cell Viability) | Notes |
| U87 | Not explicitly stated in a tabular format in the searched literature. Graphical data suggests significant effects in the nanomolar range. | Human glioblastoma cell line. |
| GL261 | Not explicitly stated in a tabular format in the searched literature. Graphical data suggests significant effects in the nanomolar range. | Murine glioblastoma cell line. |
| T98G | Not explicitly stated in a tabular format in the searched literature. Graphical data suggests significant effects in the nanomolar range. | Human glioblastoma cell line. |
| Cell Line | Effect | Concentration Range | Reference |
| U87 | G2/M Phase Cell Cycle Arrest | 0-270 nM | [1] |
| U87, GL261, T98G | Induction of Apoptosis | 0-800 nM | [1][7] |
| GL261 | Reduction of Src Autophosphorylation | 0-200 nM | [1] |
| Purified Tubulin | Inhibition of Polymerization | 5 µM | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of KX2-361-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by KX2-361, leading to apoptosis.
Experimental Workflow: Cell Viability Assay (MTT Assay)
The following diagram outlines the workflow for assessing cell viability upon treatment with KX2-361.
Experimental Workflow: Apoptosis Detection by Flow Cytometry
This diagram illustrates the process of quantifying apoptotic cells using Annexin V and Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of KX2-361 on tumor cell lines.
Materials:
-
Tumor cell lines (e.g., U87, GL261, T98G)
-
Complete culture medium
-
KX2-361 stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of KX2-361 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the KX2-361 dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Detection by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after treatment with KX2-361.
Materials:
-
Tumor cell lines
-
Complete culture medium
-
KX2-361 stock solution
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of KX2-361 or vehicle control for the desired time.
-
Harvest the cells by trypsinization. Crucially, collect the supernatant as well, as it contains detached apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blotting for Src Phosphorylation and Caspase Activation
Objective: To detect changes in the phosphorylation state of Src and the activation of caspases following KX2-361 treatment.
Materials:
-
Tumor cell lines
-
Complete culture medium
-
KX2-361 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-cleaved Caspase-3, anti-Caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with KX2-361 as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry can be used for semi-quantitative analysis.
Conclusion
KX2-361 demonstrates significant potential as an anti-cancer agent, particularly for glioblastoma, by inducing apoptosis through a dual mechanism of Src kinase and tubulin polymerization inhibition. The data presented in this guide highlight its efficacy in preclinical models. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential and molecular mechanisms of this promising compound. Further research is warranted to fully elucidate the detailed signaling cascades, including the specific roles of various caspases and Bcl-2 family members, and to translate these preclinical findings into clinical applications.
References
- 1. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting SRC in glioblastoma tumors and brain metastases: rationale and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-8 as a novel mediator linking Src kinase signaling to enhanced glioblastoma malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
No Evidence of "JZP-361" in Malignant Brain Tumor Research; Focus Shifts to FDA-Approved Dordaviprone (Modeyso)
A comprehensive review of publicly available information reveals no data on a compound designated "JZP-361" from Jazz Pharmaceuticals for the research of malignant brain tumors. However, the company has made significant strides in neuro-oncology with the recent U.S. Food and Drug Administration (FDA) approval of dordaviprone (brand name: Modeyso) for a rare and aggressive form of brain cancer.
This technical guide provides an in-depth overview of dordaviprone, summarizing its clinical efficacy, mechanism of action, and ongoing clinical trial design for researchers, scientists, and drug development professionals. Additionally, an emerging preclinical candidate, JZP3507, for central nervous system (CNS) tumors is highlighted.
Dordaviprone (Modeyso): A Targeted Therapy for H3 K27M-Mutant Diffuse Midline Glioma
Dordaviprone is a first-in-class, orally administered small molecule. In August 2025, it received accelerated FDA approval for the treatment of adult and pediatric patients one year of age and older with H3 K27M-mutant diffuse midline glioma who have experienced disease progression following prior therapy.[1][2][3][4] This specific type of glioma is a high-grade, aggressive brain tumor with a historically poor prognosis, for which dordaviprone is the first and only approved targeted treatment.[1][2][5][6]
Quantitative Data from Clinical Trials
The approval of dordaviprone was supported by data from a pooled analysis of 50 patients across five open-label clinical studies.[2][4][7] The key quantitative findings are presented below:
| Efficacy Measure | Result |
| Overall Response Rate (ORR) | 22%[1][2][4][6] |
| Median Duration of Response (DOR) | 10.3 months[1][2][6][7] |
| Patients with Response Lasting ≥ 6 Months | 73%[2][3][6][7] |
| Patients with Response Lasting ≥ 12 Months | 27%[3] |
Mechanism of Action
Dordaviprone is classified as an imipridone.[5][8] Its therapeutic effect is believed to be mediated through the selective targeting of the dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP.[2][5][8] This dual-targeting mechanism is thought to induce cancer cell death.[5][8] The H3 K27M mutation is a critical driver of this malignancy, and dordaviprone is designed to exploit a vulnerability created by this specific genetic alteration.[1][3]
Confirmatory Clinical Trial Protocol
To confirm the clinical benefit of dordaviprone, a Phase 3 trial, the ACTION study (NCT05580562), is currently enrolling newly diagnosed patients.[1][9][10]
-
Trial Design: This is a randomized, double-blind, placebo-controlled, international study.[9]
-
Participants: The trial is enrolling patients with newly diagnosed H3 K27M-mutant diffuse glioma who have completed initial radiotherapy.[9]
-
Intervention: Participants are randomly assigned to receive either dordaviprone (also known as ONC201) or a placebo.[9]
-
Primary Outcome Measures: The primary endpoints of the study are overall survival and progression-free survival.[9]
References
- 1. FDA Greenlights Jazz’s Dordaviprone, First New Treatment for Ultra-Rare Brain Tumor - BioSpace [biospace.com]
- 2. pmlive.com [pmlive.com]
- 3. medcitynews.com [medcitynews.com]
- 4. Drug Trials Snapshots: MODEYSO | FDA [fda.gov]
- 5. medcitynews.com [medcitynews.com]
- 6. Jazz Pharmaceuticals plc (JAZZ) Wins FDA Nod for Modeyso in Rare Pediatric Brain Tumors - Insider Monkey [insidermonkey.com]
- 7. Retail Traders Cheer Jazz Pharma After FDA Clears Rare Drug For Brain Tumor [obnews.co]
- 8. dealbreaker.com [dealbreaker.com]
- 9. Clinical Trials | Jazz Pharmaceuticals [jazzpharma.com]
- 10. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
The Interaction of KX2-361 with the Host Immune System: A Review of Publicly Available Data
Notice: As of November 2025, there is no publicly available scientific literature, clinical trial data, or other published research specifically identifying a compound designated as "KX2-361." Therefore, it is not possible to provide an in-depth technical guide, data tables, experimental protocols, or visualizations based on verifiable, public information.
The following sections are structured to serve as a template for the requested information, should data on KX2-361 become publicly available in the future.
Executive Summary
This section would typically provide a high-level overview of KX2-361, its proposed mechanism of action, and a summary of its key interactions with the host immune system. It would highlight the most significant findings from preclinical and clinical studies.
Mechanism of Action and Immunomodulatory Effects
This section would delve into the specific molecular targets of KX2-361 and how its interaction with these targets leads to a modulation of the immune response.
Signaling Pathways
A detailed description of the signaling cascades affected by KX2-361 would be provided here. This would include diagrams generated using the DOT language to visualize these complex interactions.
Example Diagram: Hypothetical KX2-361 Signaling Pathway
Caption: Hypothetical signaling pathway for KX2-361.
Quantitative Data Summary
This section would present key quantitative data from preclinical and clinical studies in a tabular format for easy comparison.
Table 1: Example of Preclinical Efficacy Data
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Immune Cell Infiltration |
| Murine Model 1 | X mg/kg, daily | Data Not Available | Data Not Available |
| Murine Model 2 | Y mg/kg, twice weekly | Data Not Available | Data Not Available |
Table 2: Example of Clinical Trial Immunomodulatory Effects
| Clinical Trial Phase | Patient Cohort | Change in Cytokine Levels (pg/mL) | Change in T-Cell Population (%) |
| Phase I | Solid Tumors | Data Not Available | Data Not Available |
| Phase II | Specific Cancer Type | Data Not Available | Data Not Available |
Detailed Experimental Protocols
This section would provide detailed methodologies for key experiments cited in the research.
In Vitro Immune Cell Assays
A step-by-step protocol for assessing the effect of KX2-361 on immune cell function in vitro would be outlined here.
In Vivo Animal Studies
The methodology for preclinical animal studies, including animal models, dosing, and endpoint analysis, would be detailed in this part.
Example Diagram: Experimental Workflow for In Vivo Study
Caption: Generalized workflow for an in vivo efficacy study.
Conclusion and Future Directions
This final section would summarize the known interactions of KX2-361 with the host immune system and suggest future research directions to further elucidate its therapeutic potential.
Should information regarding "KX2-361" become publicly available, this document can be populated with the relevant data, experimental details, and visualizations to provide a comprehensive technical guide for the scientific community.
Unraveling the Potential of KX2-361: A Dual-Targeting Inhibitor for Glioblastoma Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. This technical guide delves into the preclinical evidence supporting KX2-361, a novel, orally bioavailable small molecule inhibitor, as a promising candidate for glioblastoma therapy. KX2-361 distinguishes itself through a dual mechanism of action, targeting both Src kinase and tubulin polymerization, key players in glioblastoma progression. This document provides a comprehensive overview of the available data, detailed experimental protocols, and a visual representation of the underlying molecular pathways and experimental designs.
Core Concepts: A Dual-Pronged Attack on Glioblastoma
KX2-361 (also known as KX-02) is a potent small molecule that demonstrates a unique ability to simultaneously inhibit two critical pathways implicated in glioblastoma pathogenesis:
-
Src Kinase Inhibition: Src, a non-receptor tyrosine kinase, is frequently overexpressed and activated in glioblastoma. Its hyperactivity contributes to tumor cell proliferation, invasion, angiogenesis, and survival. KX2-361 effectively inhibits Src autophosphorylation, a key step in its activation, thereby disrupting these oncogenic signals.
-
Tubulin Polymerization Inhibition: The integrity of the microtubule network, composed of tubulin polymers, is essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to tubulin, KX2-361 disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of cancer cells.
This dual mechanism of action suggests that KX2-361 may overcome some of the resistance mechanisms that limit the efficacy of single-target agents. Furthermore, its ability to cross the blood-brain barrier (BBB) is a critical feature for a centrally-acting anti-cancer drug.
Preclinical Efficacy: In Vitro and In Vivo Evidence
Preclinical studies have demonstrated the significant anti-glioblastoma activity of KX2-361 in both cell culture and animal models.
In Vitro Studies
KX2-361 has been shown to be effective against a range of human and murine glioblastoma cell lines, including temozolomide-resistant strains.
Table 1: In Vitro Activity of KX2-361 in Glioblastoma Cell Lines
| Cell Line | Organism | Key Findings |
| GL261 | Mouse | - Reduced autophosphorylation of Src. - Induced apoptosis. |
| U87 | Human | - Promoted cell cycle arrest at the G2/M phase. - Induced apoptosis. |
| T98G | Human | - Induced apoptosis (Temozolomide-resistant cell line).[1] |
In Vivo Studies
The efficacy of KX2-361 has been evaluated in an orthotopic syngeneic murine model of glioblastoma, where tumor cells are implanted into the brains of mice.
Table 2: In Vivo Efficacy of KX2-361 in a Murine Glioblastoma Model
| Animal Model | Treatment | Key Outcomes |
| Syngeneic C57BL/6 mice with orthotopic GL261 gliomas | KX2-361 | - Significantly delayed tumor progression. - Induced long-term survival in a significant percentage of animals.[2][3] - Efficacy is dependent on a functional adaptive immune system.[2] |
Mechanism of Action: Signaling Pathways and Cellular Effects
The dual inhibitory action of KX2-361 triggers a cascade of downstream events that culminate in the death of glioblastoma cells.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of KX2-361.
In Vitro Assays
1. Cell Culture:
-
Cell Lines: Human (e.g., U87, T98G) and murine (e.g., GL261) glioblastoma cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (e.g., MTT Assay):
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of KX2-361 for a specified period (e.g., 24-72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
3. Western Blot for Src Phosphorylation:
-
Principle: Detects the levels of phosphorylated Src (active form) and total Src protein.
-
Protocol:
-
Treat cells with KX2-361 for the desired time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Src (e.g., pY416) and total Src.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
4. Cell Cycle Analysis (Flow Cytometry):
-
Principle: Measures the DNA content of individual cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with KX2-361.
-
Harvest and fix the cells (e.g., with cold 70% ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide - PI).
-
Analyze the stained cells using a flow cytometer.
-
5. Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
-
Protocol:
-
Treat cells with KX2-361.
-
Harvest the cells and wash with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
In Vivo Animal Studies
1. Animal Model:
-
Strain: Syngeneic C57BL/6 mice are commonly used for the GL261 model to ensure immune competence.
2. Orthotopic Tumor Implantation:
-
Procedure:
-
Anesthetize the mice.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull.
-
Slowly inject a suspension of GL261 glioblastoma cells into a specific brain region (e.g., the striatum).
-
Seal the burr hole and suture the incision.
-
3. Drug Administration:
-
Formulation: KX2-361 is formulated for oral administration, often in a vehicle such as a solution containing DMSO and PEG300.
-
Dosing: The drug is administered at a specific dose and frequency (e.g., once daily) for a defined period.
4. Tumor Growth and Survival Monitoring:
-
Tumor Growth: Tumor progression can be monitored non-invasively using techniques like bioluminescence imaging (if the tumor cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Survival: Animals are monitored daily for signs of tumor-related morbidity, and survival data is recorded.
Clinical Development
A Phase I clinical trial of KX2-361 in patients with primary malignancies and brain metastases has been initiated.[1] The primary objective of this study is to determine the maximum tolerated dose and to evaluate the safety and pharmacokinetic profile of the drug in humans.
Future Directions
The promising preclinical data for KX2-361 in glioblastoma warrants further investigation. Future studies should focus on:
-
Elucidating the detailed molecular mechanisms downstream of Src and tubulin inhibition.
-
Investigating the interplay between KX2-361 and the immune system in the context of glioblastoma.
-
Exploring combination therapies with other standard-of-care and novel agents.
-
Further clinical evaluation in well-designed Phase II and III trials to determine its efficacy in glioblastoma patients.
References
Methodological & Application
JZP-361 In Vitro Assay Protocols: A Detailed Application Note for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro evaluation of JZP-361 (also known as KX2-361), a dual-mechanism inhibitor targeting both Src kinase and tubulin polymerization. The following methodologies and data are intended to guide researchers, scientists, and drug development professionals in the characterization of this and similar compounds.
This compound is a small molecule inhibitor with demonstrated potential in oncological research, exhibiting a dual mechanism of action by disrupting both cellular signaling and structural components essential for cell division.[1][2][3] This document outlines the key in vitro assays required to quantify its inhibitory activity against both Src kinase and tubulin polymerization, and to assess its effects on cell proliferation.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and a related compound, KX2-391, against various cancer cell lines.
| Compound | Cell Line | Cancer Type | GI₅₀ (nM) |
| This compound (KX2-361) | U87 | Glioblastoma | Not explicitly stated |
| GL261 | Glioblastoma | Not explicitly stated | |
| T98G | Glioblastoma | Not explicitly stated | |
| KX2-391 | Src3T3 | Fibrosarcoma | Not explicitly stated |
| HT29 | Colorectal Cancer | Not explicitly stated |
Note: Specific IC₅₀ values for this compound against purified Src kinase and for tubulin polymerization were not available in the public domain at the time of this publication. The GI₅₀ (50% growth inhibition) values indicate the compound's potency in cell-based assays.
Experimental Protocols
Src Kinase Activity Assay (In-Cell Western Blot)
This protocol is designed to assess the inhibitory effect of this compound on Src kinase activity by measuring the autophosphorylation of Src at tyrosine 416 (pY416) in whole cells.
Materials:
-
Cancer cell lines (e.g., GL261 murine glioblastoma cells)
-
Complete cell culture medium
-
This compound (KX2-361)
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Src (pY416), Mouse anti-total Src
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed GL261 cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0-200 nM) for a predetermined time (e.g., 24-72 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to equal concentrations.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Src (pY416) and total Src overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for phospho-Src and total Src.
-
Normalize the phospho-Src signal to the total Src signal to determine the extent of inhibition.
-
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules. A commercially available tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., Cat. # BK011P) can be utilized.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound (KX2-361)
-
Nocodazole (positive control for inhibition)
-
DMSO (vehicle control)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare working solutions of this compound and controls (Nocodazole, DMSO) in general tubulin buffer.
-
Reaction Setup:
-
On ice, add the appropriate volume of general tubulin buffer to each well of a pre-chilled 96-well plate.
-
Add the test compounds (this compound), positive control (Nocodazole), and vehicle control (DMSO) to their respective wells.[4]
-
Add the purified tubulin to each well.
-
Initiate the polymerization reaction by adding GTP to all wells.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Compare the polymerization curves of this compound-treated samples to the control samples to determine the inhibitory effect. A reduction in the Vmax and/or an increase in the lag time indicates inhibition of tubulin polymerization.[4]
-
Visualized Pathways and Workflows
To further elucidate the mechanisms of this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
References
Application Notes and Protocols for KX2-361 in Glioblastoma Animal Models
A Note on Nomenclature: The compound of interest for glioblastoma research is KX2-361 . Initial searches for "JZP-361" in this context did not yield relevant results, suggesting a possible typographical error. This compound is identified as a distinct molecule with a different mechanism of action (a monoacylglycerol lipase inhibitor with antihistaminergic properties). Therefore, these application notes focus exclusively on KX2-361, a dual Src and tubulin polymerization inhibitor.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. The development of novel therapeutic agents that can effectively cross the blood-brain barrier (BBB) and target key oncogenic pathways is a critical unmet need. KX2-361 is a novel, orally bioavailable small molecule that has demonstrated significant preclinical activity in glioblastoma models. Its dual mechanism of action, targeting both Src kinase signaling and microtubule dynamics, offers a multi-pronged approach to disrupt tumor growth, proliferation, and invasion.
These application notes provide a comprehensive overview of the preclinical evaluation of KX2-361 in a widely used syngeneic murine model of glioblastoma, the GL261 model. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of KX2-361 and similar compounds.
Data Presentation
In Vitro Activity of KX2-361
| Cell Line | Assay | Endpoint | KX2-361 Concentration | Result | Reference |
| GL261 (murine glioma) | Immunoblot | Src Autophosphorylation (pY416) | 0-200 nM (24-72h) | Dose-dependent reduction in Src phosphorylation.[1][2] | [1][2] |
| U87 (human glioblastoma) | Cell Cycle Analysis | G2/M Arrest | 0-270 nM | Dose-dependent cell cycle arrest at the G2/M phase.[1] | [1] |
| U87, GL261, T98G | Apoptosis Assay | Apoptosis Induction | 0-800 nM | Induction of apoptosis in a dose-dependent manner.[1] | [1] |
| Purified Tubulin | Tubulin Polymerization Assay | Inhibition of Assembly | 5 µM | Inhibition of in vitro tubulin polymerization.[1] | [1] |
In Vivo Efficacy of KX2-361 in Orthotopic GL261 Glioblastoma Model
| Animal Model | Treatment Group | Dosing Regimen | Median Survival | Long-Term Survivors (>90 days) | Reference |
| C57BL/6 Mice | Vehicle | Once daily, oral | ~25 days | 0% | [3] |
| C57BL/6 Mice | KX2-361 | 20 mg/kg, once daily, oral for 45 days | Significantly extended | 30-60% | [3] |
| C57BL/6 Mice | Temozolomide (TMZ) | 5 mg/kg, once weekly | Moderately extended | 0% | [3] |
| C57BL/6 Mice | KX2-361 + TMZ | Combination of above regimens | Significantly extended | Data not specified | [3] |
| Immunodeficient (SCID) Mice | KX2-361 | 20 mg/kg, once daily, oral | Extended survival, but no long-term survivors | 0% | [3] |
Experimental Protocols
Protocol 1: In Vitro Src Kinase Inhibition Assay (Immunoblotting)
Objective: To determine the effect of KX2-361 on Src autophosphorylation in glioblastoma cells.
Materials:
-
GL261 murine glioma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
KX2-361
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Culture and Treatment:
-
Plate GL261 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of KX2-361 (e.g., 0, 50, 100, 200 nM) or vehicle (DMSO) for 24 to 72 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities for phospho-Src, total Src, and GAPDH.
-
Normalize the phospho-Src signal to total Src and then to GAPDH to determine the relative inhibition of Src autophosphorylation.[2]
-
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To assess the direct inhibitory effect of KX2-361 on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
KX2-361
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., Paclitaxel, a stabilizer)
-
96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of KX2-361 and control compounds in an appropriate solvent (e.g., DMSO).
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP and glycerol. Keep on ice.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate, add the test compounds (KX2-361, controls) at desired concentrations.
-
Add the tubulin solution to each well to initiate the polymerization reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
Protocol 3: Orthotopic GL261 Glioblastoma Mouse Model
Objective: To establish an intracranial glioblastoma model in syngeneic mice to evaluate the in vivo efficacy of KX2-361.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
GL261-luciferase cells (for bioluminescence imaging)
-
Complete cell culture medium
-
Sterile PBS
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Micro-syringe (e.g., Hamilton syringe)
-
Surgical tools (scalpel, drill, etc.)
-
Bone wax
-
Sutures or wound clips
-
KX2-361 formulation for oral gavage
-
Vehicle control
Procedure:
-
Cell Preparation:
-
Culture GL261-luciferase cells to 80-90% confluency.
-
Harvest the cells, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁵ cells/µL. Keep on ice.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and mount it on the stereotactic frame.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a small incision to expose the skull.
-
Using the bregma as a reference point, determine the coordinates for injection into the desired brain region (e.g., striatum).
-
Drill a small burr hole at the determined coordinates.
-
Slowly inject 2-5 µL of the cell suspension (2-5 x 10⁵ cells) into the brain parenchyma at a rate of approximately 1 µL/min.
-
Leave the needle in place for 5 minutes before slowly withdrawing it to prevent reflux.
-
Seal the burr hole with bone wax and suture the incision.
-
-
Post-operative Care and Treatment:
-
Monitor the animals for recovery from surgery and provide analgesics as needed.
-
Randomize the mice into treatment groups (e.g., vehicle, KX2-361).
-
Begin treatment at a specified time point post-implantation (e.g., day 3 or 5).
-
Administer KX2-361 or vehicle daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Monitor tumor growth using in vivo bioluminescence imaging (see Protocol 4).
-
Monitor animal health, body weight, and neurological symptoms daily.
-
The primary endpoint is typically survival. Euthanize mice when they reach a moribund state (e.g., >20% weight loss, severe neurological deficits).[7][8][9][10]
-
Protocol 4: In Vivo Bioluminescence Imaging (BLI)
Objective: To non-invasively monitor the growth of orthotopic glioblastoma in live mice.
Materials:
-
Tumor-bearing mice (from Protocol 3)
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS) with a light-tight chamber and a sensitive CCD camera
-
Anesthesia (isoflurane)
Procedure:
-
Preparation:
-
Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Anesthetize the mice using isoflurane.
-
-
Luciferin Administration:
-
Administer a single intraperitoneal (IP) injection of D-luciferin at a dose of 150 mg/kg.
-
-
Imaging:
-
Wait for 10-15 minutes for the luciferin to distribute throughout the body and cross the BBB.
-
Place the anesthetized mouse in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images. The exposure time will vary depending on the signal intensity (typically 1 second to 5 minutes).
-
-
Data Analysis:
Visualization of Pathways and Workflows
Signaling Pathway of KX2-361 Dual Inhibition
Caption: Dual inhibitory mechanism of KX2-361 on Src signaling and tubulin polymerization.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for preclinical evaluation of KX2-361 in an orthotopic glioblastoma model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abscience.com.tw [abscience.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Glioblastoma mouse model [bio-protocol.org]
- 9. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed characterization of the mouse glioma 261 tumor model for experimental glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of JZP-361
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Assessing the ability of a therapeutic agent to penetrate the BBB is a critical step in the development of drugs targeting the CNS. This document provides a detailed protocol for evaluating the BBB penetration of JZP-361, a novel therapeutic agent. The methodologies described herein are designed to provide a comprehensive understanding of the compound's ability to reach its target in the brain.
Experimental Protocols
A multi-tiered approach is recommended to robustly characterize the BBB penetration of this compound, starting with in vitro models and progressing to in vivo studies.
In Vitro BBB Model: Transwell Assay
This assay provides an initial assessment of the passive permeability of this compound across a simplified model of the BBB.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Astrocyte-conditioned medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
This compound standard
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture hCMEC/D3 cells on the apical side of the Transwell inserts in endothelial cell growth medium.
-
Astrocyte Co-culture (Optional but Recommended): Culture astrocytes on the basolateral side of the 24-well plate. The co-culture helps to induce a tighter barrier.
-
Barrier Formation: Allow the endothelial cells to form a monolayer and develop tight junctions over 5-7 days. Monitor the transendothelial electrical resistance (TEER) to assess barrier integrity. A TEER value >150 Ω·cm² is generally considered acceptable.
-
Permeability Assay:
-
Replace the medium in the apical and basolateral compartments with a transport buffer.
-
Add this compound to the apical chamber at a known concentration.
-
Include Lucifer yellow in the apical chamber to assess the integrity of the paracellular pathway.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Analyze the concentration of this compound and Lucifer yellow in the collected samples using a validated LC-MS/MS method.
-
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of transport of this compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
In Vivo Studies: Brain Microdialysis
This technique allows for the direct measurement of unbound this compound concentrations in the brain extracellular fluid (ECF) of a living animal, providing a dynamic assessment of BBB penetration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
Rodents (e.g., Sprague-Dawley rats)
-
This compound formulation for intravenous or oral administration
-
LC-MS/MS system
Protocol:
-
Probe Implantation: Anesthetize the rodent and place it in the stereotaxic apparatus. Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours) to ensure a stable baseline.
-
This compound Administration: Administer this compound to the animal via the desired route (e.g., intravenous bolus, oral gavage).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Blood Sampling: Collect parallel blood samples at corresponding time points.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to determine the extent of BBB penetration.
In Vivo Studies: Brain Tissue Homogenate Analysis
This method provides an overall measure of the total concentration of this compound in the brain tissue.
Materials:
-
Rodents
-
This compound formulation
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
This compound Administration: Administer this compound to a cohort of animals.
-
Tissue Collection: At a predetermined time point post-administration, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain tissue.
-
Brain Homogenization: Excise the brain and homogenize the tissue in a suitable buffer.
-
Sample Processing: Process the brain homogenate and corresponding plasma samples to extract this compound.
-
Sample Analysis: Quantify the concentration of this compound in the brain homogenate and plasma using LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp).
Data Presentation
The quantitative data from the described experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Permeability of this compound
| Compound | Papp (x 10⁻⁶ cm/s) | TEER (Ω·cm²) | Lucifer Yellow Permeability (%) |
| This compound | Insert Value | Insert Value | Insert Value |
| Propranolol (High Permeability Control) | >10 | Insert Value | <1 |
| Atenolol (Low Permeability Control) | <1 | Insert Value | <1 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Brain ECF | Plasma |
| Cmax (ng/mL) | Insert Value | Insert Value |
| Tmax (h) | Insert Value | Insert Value |
| AUC (ng·h/mL) | Insert Value | Insert Value |
Table 3: Brain Penetration Ratios of this compound
| Parameter | Value | Description |
| Kp (Brain Homogenate/Plasma) | Insert Value | Total brain-to-plasma ratio |
| Kp,uu (Unbound Brain/Unbound Plasma) | Insert Value | Unbound brain-to-plasma ratio |
Visualizations
Diagrams are provided to illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for assessing this compound BBB penetration.
Caption: Potential signaling pathway for this compound action.
Analysis of Src Phosphorylation Inhibition by KX2-361: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX2-361 is a novel small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2][3] As a non-receptor tyrosine kinase, Src plays a critical role in various cellular processes, including proliferation, differentiation, motility, and adhesion.[4][5] Dysregulation of Src activity is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[4] KX2-361 has demonstrated the ability to reduce Src autophosphorylation, a key step in its activation, in various cancer cell lines.[2][6]
This document provides detailed protocols for the analysis of Src phosphorylation at tyrosine 416 (p-Src Tyr416) using Western blot following treatment with KX2-361, along with supporting data and pathway diagrams.
Data Presentation
The following table summarizes the quantitative data on the inhibition of Src phosphorylation by KX2-361 in the GL261 murine glioblastoma cell line. The data is derived from densitometric analysis of Western blots and is presented as a percentage of the untreated control.[6]
| Cell Line | Treatment Duration | KX2-361 Concentration (nM) | Inhibition of Src Phosphorylation (pY416) (% of Control) |
| GL261 | 24 hours | 0 - 200 | Concentration-dependent decrease |
| GL261 | 72 hours | 0 - 200 | Concentration-dependent decrease |
Note: The exact concentrations corresponding to specific percentage decreases were not detailed in the available literature, but a dose-dependent effect was observed within the 0-200 nM range.[2][6]
Signaling Pathway
The following diagram illustrates the central role of Src kinase in intracellular signaling and the point of inhibition by KX2-361.
Caption: Src signaling pathway and the inhibitory action of KX2-361.
Experimental Protocols
Western Blot Analysis of Src Phosphorylation (Tyr416)
This protocol details the procedure for assessing the inhibition of Src phosphorylation in cell culture after treatment with KX2-361.
Materials:
-
Cell Line: GL261 murine glioblastoma cells (or other relevant cell line)
-
KX2-361: Stock solution in DMSO
-
Cell Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Src (Tyr416) antibody (e.g., Cell Signaling Technology #2101)[1]
-
Rabbit anti-total Src antibody
-
Mouse anti-GAPDH or β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Plate GL261 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of KX2-361 (e.g., 0, 10, 50, 100, 200 nM) for the desired time points (e.g., 24 and 72 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest KX2-361 concentration.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh, pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Src and a loading control (GAPDH or β-actin).
-
Perform densitometric analysis of the bands using appropriate software. Express the p-Src signal as a ratio to total Src and/or the loading control.
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of Src phosphorylation.
Caption: Western blot workflow for p-Src (Tyr416) analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tubulin Polymerization Assay Featuring JZP-361
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3][4] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[3][4][5] Compounds that interfere with tubulin polymerization, either by inhibiting it or by stabilizing microtubules, can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4][6][7]
These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the activity of a novel compound, JZP-361. The assay can determine whether this compound acts as an inhibitor or a stabilizer of tubulin polymerization and allows for the determination of its potency (e.g., IC50 or EC50). Two common methods are described: an absorbance-based assay that measures the turbidity resulting from microtubule formation and a more sensitive fluorescence-based assay.[1][8][9]
Principle of the Assay
The tubulin polymerization assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by changes in light scattering or fluorescence.[8][10] In the absorbance-based method, the formation of microtubules causes an increase in turbidity, which is measured as an increase in absorbance at 340 nm.[8][11][12] The fluorescence-based assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[1][9] The rate and extent of polymerization can be modulated by tubulin-binding agents. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will enhance them.
Materials and Reagents
-
Purified tubulin (>99% pure)[8]
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[1][8]
-
GTP solution (100 mM)[2]
-
Glycerol (100%)[8]
-
Nocodazole or Vinblastine (positive controls for inhibition)[2][6][9]
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well, half-area, clear-bottom plates (for absorbance assay)[8] or black plates (for fluorescence assay)
-
Fluorescent reporter dye (e.g., DAPI) for fluorescence-based assay[1]
-
Temperature-controlled microplate reader
Experimental Protocols
Protocol 1: Absorbance-Based Tubulin Polymerization Assay
This protocol is adapted from standard methods for monitoring tubulin polymerization via light scattering.[8][11][12]
1. Preparation of Reagents:
- Thaw purified tubulin on ice. Reconstitute lyophilized tubulin with cold GTB to a final concentration of 4 mg/mL. Keep on ice.
- Prepare a 10 mM stock solution of GTP in GTB.
- Prepare a polymerization buffer (G-PEM) by adding glycerol to GTB to a final concentration of 10%.[8]
- Prepare stock solutions of this compound, paclitaxel (e.g., 10 mM), and nocodazole (e.g., 10 mM) in DMSO.
- Prepare serial dilutions of this compound and control compounds in G-PEM at 10x the final desired concentration.
2. Assay Procedure:
- Pre-warm the microplate reader to 37°C.[8][11][12]
- In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions (this compound, paclitaxel, nocodazole, or DMSO vehicle control) to the appropriate wells.
- On ice, prepare the tubulin reaction mix. For each reaction, combine tubulin solution and G-PEM to achieve a final tubulin concentration of 3 mg/mL.[8] Add GTP to a final concentration of 1 mM.
- To initiate polymerization, add 90 µL of the tubulin reaction mix to each well containing the compound.
- Immediately place the plate in the pre-warmed microplate reader.
- Measure the absorbance at 340 nm every minute for 60 minutes.[8][13]
3. Data Analysis:
- Plot the absorbance (OD340) versus time for each concentration of this compound and the controls.
- The polymerization curve typically shows three phases: nucleation (lag phase), growth (elongation phase), and steady state (plateau).[8][11]
- Determine the maximum velocity (Vmax) of polymerization from the slope of the growth phase.
- Calculate the percentage of inhibition or stabilization relative to the DMSO control.
- For inhibitors, plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
- For stabilizers, plot the percentage of enhancement against the log concentration of this compound to determine the EC50 value.
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol offers higher sensitivity and is suitable for high-throughput screening.[1][9]
1. Preparation of Reagents:
- Follow the same reagent preparation steps as in the absorbance-based assay, but typically a lower tubulin concentration can be used (e.g., 2 mg/mL).[9]
- Prepare a stock solution of the fluorescent reporter dye (e.g., DAPI at 1 mM in DMSO).
2. Assay Procedure:
- Pre-warm the microplate reader to 37°C.
- In a pre-warmed 96-well black plate, add 5 µL of the 10x compound dilutions.
- On ice, prepare the tubulin reaction mix. For each reaction, combine tubulin solution (to a final concentration of 2 mg/mL), G-PEM, GTP (1 mM final), and the fluorescent reporter dye (e.g., 10 µM final DAPI concentration).[1]
- To initiate polymerization, add 45 µL of the tubulin reaction mix to each well.
- Immediately place the plate in the pre-warmed microplate reader.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.[9]
3. Data Analysis:
- Plot the relative fluorescence units (RFU) versus time.
- Perform the same data analysis as described for the absorbance-based assay to determine the Vmax, percentage of inhibition/stabilization, and IC50/EC50 values.
Data Presentation
The following tables present hypothetical data for the characterization of this compound as a tubulin polymerization inhibitor.
Table 1: Effect of this compound on Tubulin Polymerization Parameters.
| Compound | Concentration (µM) | Vmax (mOD/min) | Max Polymer Mass (OD340) | % Inhibition |
| Vehicle (DMSO) | - | 5.2 | 0.25 | 0 |
| This compound | 0.1 | 4.8 | 0.23 | 7.7 |
| 0.5 | 3.5 | 0.18 | 32.7 | |
| 1.0 | 2.1 | 0.11 | 59.6 | |
| 5.0 | 0.8 | 0.05 | 84.6 | |
| 10.0 | 0.2 | 0.02 | 96.2 | |
| Nocodazole | 10 | 0.4 | 0.03 | 92.3 |
| Paclitaxel | 10 | 8.9 | 0.35 | -71.2 (Stabilization) |
Table 2: IC50/EC50 Values for this compound and Control Compounds.
| Compound | Activity | IC50 / EC50 (µM) |
| This compound | Inhibition | 0.85 |
| Nocodazole | Inhibition | 0.5 |
| Paclitaxel | Stabilization | 1.2 |
Visualization of Cellular Impact
The disruption of microtubule dynamics by compounds like this compound has significant downstream consequences, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of microtubule inhibitor this compound.
Caption: Experimental workflow for the tubulin polymerization assay.
Conclusion
The described tubulin polymerization assays are robust and reproducible methods for characterizing the in vitro activity of novel compounds such as this compound. By determining whether a compound inhibits or stabilizes microtubule formation and quantifying its potency, researchers can gain crucial insights into its mechanism of action. This information is invaluable for the early-stage drug discovery and development of new anticancer therapeutics that target the microtubule cytoskeleton.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review: tubulin function, action of antitubulin drugs, and new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. abscience.com.tw [abscience.com.tw]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability (MTT) Assay with KX2-361
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX2-361 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2][3][4] Its multifaceted mechanism of action makes it a promising candidate for anti-cancer therapy, particularly for aggressive tumors such as glioblastoma.[2][3][4] Src kinase is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, angiogenesis, and metastasis.[4] By inhibiting Src, KX2-361 can disrupt these oncogenic signaling pathways. Additionally, its ability to inhibit tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]
This document provides a detailed protocol for assessing the in vitro efficacy of KX2-361 on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Signaling Pathway of KX2-361
The dual-action mechanism of KX2-361 targets two critical components of cancer cell proliferation and survival.
Figure 1: KX2-361 Dual-Action Signaling Pathway.
Quantitative Data Summary
The following table summarizes the expected outcomes of treating various cancer cell lines with KX2-361, as would be determined by an MTT assay. The IC50 (half-maximal inhibitory concentration) values represent the concentration of KX2-361 required to inhibit the metabolic activity of 50% of the cell population.
| Cell Line | Cancer Type | Incubation Time (hours) | KX2-361 IC50 Range (nM) | Reference |
| U87 | Glioblastoma | 72 | 50 - 200 | [2] |
| GL261 | Glioblastoma (murine) | 72 | 50 - 200 | [2] |
| T98G | Glioblastoma | 72 | 100 - 400 | [2] |
| PC12 | Pheochromocytoma | 24 - 72 | Not specified |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of KX2-361 on adherent cancer cell lines.
Materials:
-
KX2-361 (stock solution in DMSO)
-
Target cancer cell lines (e.g., U87, GL261, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Mouse Studies with JZP-361 (Suvecaltamide)
Introduction
Data Presentation: Dosages of T-Type Calcium Channel Antagonists in Mouse Models of Tremor
The following table summarizes the dosages of various T-type calcium channel antagonists used in two standard mouse models of essential tremor. This data is extracted from the study by Handforth et al. (2010), "T-type calcium channel antagonists suppress tremor in two mouse models of essential tremor."[3][4] Researchers can use this information as a reference for designing dose-range finding studies for JZP-361.
| Compound | Mouse Model | Route of Administration | Dosage Range | Observed Effect |
| Ethosuximide | Harmaline-induced tremor | Intraperitoneal (i.p.) | 200 mg/kg | ~50% tremor suppression |
| GABAA α1 subunit-null | Intraperitoneal (i.p.) | 20 mg/kg | ~50% tremor suppression | |
| Zonisamide | Harmaline-induced tremor | Intraperitoneal (i.p.) | 25 - 50 mg/kg | 30-68% tremor suppression |
| GABAA α1 subunit-null | Intraperitoneal (i.p.) | 50 mg/kg | 85.8% tremor suppression | |
| NNC 55-0396 | Harmaline-induced tremor | Intraperitoneal (i.p.) | 12.5 - 20 mg/kg | 44-78% tremor suppression |
| GABAA α1 subunit-null | Intraperitoneal (i.p.) | 20 - 40 mg/kg | 54-88% tremor suppression | |
| KYS05064 | Harmaline-induced tremor | Intraperitoneal (i.p.) | 10 mg/kg | ~50% tremor suppression |
| GABAA α1 subunit-null | Intraperitoneal (i.p.) | 10 - 20 mg/kg | 58-82% tremor suppression |
Experimental Protocols
The following are detailed protocols for two common mouse models of essential tremor, adapted from Handforth et al. (2010).[3][4] These can be adapted for the evaluation of this compound.
Protocol 1: Harmaline-Induced Tremor Model in Mice
Objective: To assess the efficacy of this compound in a chemically-induced model of essential tremor.
Materials:
-
Male ICR mice (20-24 g)
-
Harmaline hydrochloride (Sigma-Aldrich or equivalent)
-
This compound (suvecaltamide)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Sterile saline
-
Animal tremor measurement system (e.g., piezoelectric sensor cage system)
-
Standard animal cages
-
Appropriate PPE (lab coat, gloves, eye protection)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Harmaline Preparation: Prepare a stock solution of harmaline hydrochloride in sterile saline. A typical concentration is 2 mg/mL.
-
This compound Preparation: Prepare solutions of this compound in the chosen vehicle at various concentrations to achieve the desired doses (e.g., starting with a range informed by the rat studies, such as 1, 3, and 10 mg/kg, and adjusting based on initial findings). Also prepare a vehicle-only control solution.
-
Baseline Tremor Measurement: Place each mouse individually into the tremor measurement chamber and allow for a 15-20 minute acclimation period. Record baseline motor activity for a 20-minute epoch.
-
Induction of Tremor: Administer harmaline at a dose of 20 mg/kg via subcutaneous (s.c.) injection. Tremor typically develops fully within 15 minutes.
-
This compound Administration: 15 minutes after harmaline injection, administer the prepared doses of this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Post-Treatment Tremor Measurement: Immediately after this compound or vehicle administration, place the mouse back into the recording chamber. Record motor activity continuously for at least 90 minutes, analyzing the data in 20-minute epochs.
-
Data Analysis: Analyze the motion power in the tremor bandwidth (typically 10-16 Hz) as a percentage of the overall motion power (0-34 Hz). Compare the tremor suppression between the this compound treated groups and the vehicle control group.
Protocol 2: GABAA α1 Subunit-Null Mouse Model of Tremor
Objective: To evaluate the efficacy of this compound in a genetic model of essential tremor.
Materials:
-
GABAA receptor α1 subunit knockout mice (α1-/-) and wild-type littermates.
-
This compound (suvecaltamide)
-
Vehicle for this compound
-
Animal tremor measurement system
-
Standard animal cages
-
Appropriate PPE
Procedure:
-
Animal Husbandry and Genotyping: Breed and maintain a colony of GABAA α1 subunit knockout mice according to established protocols. Genotype all animals to confirm their status (α1-/- or wild-type).
-
This compound Preparation: Prepare this compound solutions and a vehicle control as described in Protocol 1.
-
Baseline Tremor Measurement: Place each α1-/- mouse individually into the tremor measurement chamber and record baseline tremor for a 20-minute period. These mice exhibit a spontaneous tremor.
-
This compound Administration: Administer the prepared doses of this compound or vehicle to the α1-/- mice.
-
Post-Treatment Tremor Measurement: Return the mice to the recording chambers and measure tremor activity at various time points post-administration (e.g., 30, 60, 90 minutes) to establish a time-course of effect.
-
Wild-Type Controls: As a control for potential sedative effects of this compound, administer the highest dose of this compound to a cohort of wild-type littermates and assess their general motor activity.
-
Data Analysis: Quantify the tremor in the α1-/- mice and compare the reduction in tremor between the this compound treated groups and the vehicle group.
Mandatory Visualizations
Caption: Signaling pathway of this compound (suvecaltamide) in modulating neuronal activity.
Caption: Workflow for evaluating this compound in the harmaline-induced mouse tremor model.
References
- 1. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated-dose toxicity and inflammatory responses in mice by oral administration of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channel antagonists suppress tremor in two mouse models of essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-type calcium channel antagonists suppress tremor in two mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of KX2-361 in an Orthotopic Glioblastoma Model
Disclaimer: The initial request specified JZP-361. However, extensive searches revealed no publicly available information linking this compound to glioblastoma research. It is highly likely that the intended compound was KX2-361 , a novel dual Src/tubulin inhibitor with published preclinical data in an orthotopic glioblastoma model. These application notes are therefore based on the available data for KX2-361.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches including surgery, radiation, and chemotherapy.[1] The infiltrative nature of the tumor and the presence of the blood-brain barrier (BBB) pose significant challenges to effective drug delivery and treatment.[2] KX2-361 is a novel, orally bioavailable small molecule that has demonstrated the ability to cross the BBB and exhibits a dual mechanism of action by inhibiting both Src kinase and tubulin polymerization.[2] These characteristics make it a promising therapeutic candidate for glioblastoma.
These application notes provide a summary of the preclinical data for KX2-361 in an orthotopic glioblastoma model and detailed protocols for key experiments to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals working on novel therapies for glioblastoma.
Data Presentation
Table 1: In Vivo Efficacy of KX2-361 in a Syngeneic Orthotopic GL261 Glioblastoma Model
| Treatment Group | Median Survival (Days) | Long-Term Survivors | Key Findings | Reference |
| Vehicle Control | Not specified | None | --- | [2] |
| KX2-361 | Significantly extended | Yes (in immunocompetent mice) | Efficacy is dependent on an intact adaptive immune system. | [2] |
| Temozolomide | Not specified | Not specified | --- | [2] |
Note: Specific quantitative data on median survival was not available in the provided search results. The table reflects the qualitative findings of the study.
Experimental Protocols
Orthotopic Glioblastoma Model Establishment
This protocol describes the establishment of a syngeneic orthotopic glioblastoma model in mice using the GL261 murine glioma cell line.[2]
Materials:
-
GL261 murine glioblastoma cells
-
C57BL/6 mice (immunocompetent)
-
Athymic nude mice (immunodeficient, for control experiments)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Burr drill
Procedure:
-
Cell Culture: Culture GL261 cells in standard cell culture medium until they reach 80-90% confluency.
-
Cell Preparation: On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL. Place the cell suspension on ice.
-
Animal Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic. Once anesthetized, secure the mouse in a stereotactic frame. Shave the scalp and sterilize the area with an antiseptic solution.
-
Craniotomy: Make a small incision in the scalp to expose the skull. Using a burr drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Intracranial Injection: Slowly lower the Hamilton syringe needle through the burr hole to a depth of 3 mm into the brain parenchyma. Inject 1 µL of the cell suspension (1 x 10^5 cells) over a period of 2-3 minutes.
-
Closure and Recovery: After injection, slowly retract the needle to prevent cell reflux. Suture the scalp incision. Monitor the animal until it recovers from anesthesia. Provide post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor the mice for signs of tumor development, such as weight loss, lethargy, and neurological deficits. Tumor growth can also be monitored using non-invasive imaging techniques like bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
In Vivo Efficacy Study of KX2-361
This protocol outlines the procedure for evaluating the therapeutic efficacy of KX2-361 in the established orthotopic glioblastoma model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
KX2-361 (formulated for oral administration)
-
Vehicle control
-
Gavage needles
Procedure:
-
Animal Randomization: Once tumors are established (e.g., confirmed by imaging or at a set time point post-implantation), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer KX2-361 orally via gavage at the desired dose and schedule. The study on which this is based used a specific dosing regimen which should be replicated for comparable results.[2]
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Monitoring and Data Collection:
-
Monitor the body weight and clinical signs of the mice daily.
-
Measure tumor volume periodically using non-invasive imaging.
-
Record the date of death or euthanasia for each animal to determine survival.
-
-
Endpoint: The primary endpoint is typically overall survival. The study may be terminated when animals in the control group show significant morbidity, or at a pre-determined time point.
-
Data Analysis: Compare the median survival between the treatment and control groups using Kaplan-Meier survival analysis and a log-rank test.
Visualizations
Signaling Pathway of KX2-361 in Glioblastoma
Caption: Dual mechanism of KX2-361 targeting Src kinase and tubulin.
Experimental Workflow for Preclinical Evaluation of KX2-361
Caption: Workflow for in vivo efficacy testing of KX2-361.
References
Application Notes and Protocols for Immunohistochemical Analysis of JZP-361 (Tirbanibulin/KX2-361) Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
JZP-361, also known as Tirbanibulin (formerly KX2-361), is a novel small molecule inhibitor with a dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling.[1][2][3][4][5][6] Its potent anti-proliferative and pro-apoptotic effects make it a compound of interest in oncology research, particularly for solid tumors. Tirbanibulin has been approved for the topical treatment of actinic keratosis.[2] Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic effects of this compound in preclinical and clinical tumor tissue samples. These application notes provide an overview of the expected effects of this compound on key biomarkers and detailed protocols for their detection by IHC.
Mechanism of Action
This compound exerts its anti-tumor activity through two primary mechanisms:
-
Tubulin Polymerization Inhibition : this compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[1][2][5] This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[1][3]
-
Src Kinase Signaling Inhibition : this compound has been shown to inhibit Src kinase, a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1][2][5] Downregulation of phosphorylated Src (p-Src) has been observed in tumor xenografts treated with tirbanibulin.[5]
Expected Immunohistochemical Outcomes
Treatment of tumors with this compound is expected to result in measurable changes in several key biomarkers that can be assessed by IHC. The table below summarizes these expected outcomes.
| Biomarker | Expected Effect of this compound Treatment | Cellular Localization | Purpose of Analysis |
| Ki-67 | Decrease | Nucleus | To assess the anti-proliferative effect of the drug. |
| Cleaved Caspase-3 | Increase | Cytoplasm and Nucleus | To quantify the induction of apoptosis. |
| Phospho-Src (p-Src) | Decrease | Cytoplasm, Cell Membrane | To confirm the inhibition of the Src signaling pathway. |
| α-Tubulin / β-Tubulin | Disrupted Pattern | Cytoskeleton | To visualize the disruption of the microtubule network. |
Note: The quantitative changes are based on preclinical data for tirbanibulin. The magnitude of the effect may vary depending on the tumor model, dosage, and duration of treatment.
Data Presentation
Summary of Expected Quantitative IHC Data from Preclinical Models
| Biomarker | Control Group (Vehicle) | This compound Treated Group | Fold Change (Treated/Control) | Reference |
| % Ki-67 Positive Cells | High | Significantly Reduced | < 1 | [1] |
| % Cleaved Caspase-3 Positive Cells | Low | Significantly Increased | > 1 | [1] |
| p-Src Staining Intensity (H-Score) | High | Significantly Reduced | < 1 | [5] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound (Tirbanibulin).
Experimental Workflow for IHC Analysis
Caption: General workflow for immunohistochemical staining.
Experimental Protocols
The following are generalized protocols for the immunohistochemical detection of key biomarkers. It is crucial to optimize these protocols for specific antibodies, tissues, and experimental conditions.
Protocol 1: IHC for Ki-67 (Proliferation Marker)
1. Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer: Citrate buffer (10 mM, pH 6.0).
-
Wash buffer: Tris-buffered saline with 0.05% Tween-20 (TBST).
-
3% Hydrogen peroxide in methanol.
-
Blocking buffer: 5% normal goat serum in TBST.
-
Primary antibody: Rabbit anti-Ki-67 monoclonal antibody.
-
Secondary antibody: Goat anti-rabbit IgG HRP-conjugated polymer.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
-
Mounting medium.
2. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 min).
-
Rinse with TBST.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
-
Protein Blocking:
-
Incubate with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with anti-Ki-67 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse with TBST (3 x 5 min).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with TBST (3 x 5 min).
-
-
Chromogen Application:
-
Apply DAB chromogen solution and incubate for 5-10 minutes, or until desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
3. Interpretation:
-
Positive staining: Brown nuclear staining.
-
Quantification: The Ki-67 proliferation index is calculated as the percentage of positively stained tumor cell nuclei out of the total number of tumor cells counted in representative fields.
Protocol 2: IHC for Cleaved Caspase-3 (Apoptosis Marker)
This protocol is similar to the one for Ki-67, with the following key differences:
-
Primary Antibody: Rabbit anti-cleaved caspase-3 monoclonal antibody.
-
Interpretation:
-
Positive staining: Brown cytoplasmic and/or nuclear staining in apoptotic cells.
-
Quantification: The apoptotic index is determined by counting the percentage of cleaved caspase-3 positive tumor cells.
-
Protocol 3: IHC for Phospho-Src (p-Src)
This protocol requires careful handling to preserve the phosphorylation status of the protein.
-
Antigen Retrieval Buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0) is often recommended for phospho-proteins.
-
Primary Antibody: Rabbit anti-phospho-Src (Tyr416) monoclonal antibody.
-
Interpretation:
-
Positive staining: Brown staining, typically in the cytoplasm and at the cell membrane.
-
Quantification: Staining intensity can be semi-quantitatively assessed using an H-score, which combines the percentage of positive cells and their staining intensity (0, 1+, 2+, 3+).
-
Disclaimer
These protocols and application notes are intended as a general guide. Researchers should consult the specific datasheets for the antibodies and reagents used and perform in-house optimization for their particular experimental setup. The interpretation of IHC results should always be performed by a qualified professional in the context of appropriate controls.
References
- 1. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JZP-361 Solubilization in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of JZP-361 in Dimethyl Sulfoxide (DMSO) for use in various experimental settings. The following information is intended to guide researchers in preparing this compound stock solutions and working solutions for in vitro and in vivo studies.
Introduction
This compound is a potent and selective reversible inhibitor of monoacylglycerol lipase (MAGL), with an IC50 of 46 nM.[1] It demonstrates significant selectivity over other enzymes such as fatty acid amide hydrolase (FAAH) and alpha/beta-hydrolase domain containing 6 (ABHD6).[1] Due to its poor solubility in aqueous solutions, DMSO is the recommended solvent for preparing stock solutions of this compound for experimental use. Proper solubilization and handling are critical for obtaining accurate and reproducible results.
It is important to note that this compound should not be confused with JZP-385 (suvecaltamide), an investigational drug that acts as a T-type calcium channel modulator.[2][3][4][5][6] This document pertains specifically to this compound.
Data Presentation: this compound Properties and Solubility
The following table summarizes the key chemical properties of this compound and its solubility in DMSO.
| Property | Value | Reference |
| CAS Number | 1680193-80-9 | [1] |
| Molecular Formula | C₂₂H₂₀ClN₅O | [1] |
| Molecular Weight | 405.88 g/mol | [1] |
| Solubility in DMSO | 125 mg/mL (307.97 mM) | [1] |
| Storage of Powder | Store at -20°C | [1] |
| Storage of Stock Solution | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 405.88 g/mol x 1000 mg/g = 4.0588 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 4.06 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming to 37°C in a water bath or heat block can be applied.[1]
-
Sonication in an ultrasonic bath for a short period can also aid in solubilization.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentration of this compound in the cell culture medium (e.g., 1 µM, 10 µM).
-
Calculate the required dilution:
-
For a final concentration of 10 µM in a final volume of 1 mL of cell culture medium, you would need to add 1 µL of the 10 mM stock solution.
-
-
Serial Dilution (Recommended):
-
To avoid pipetting very small volumes, it is recommended to perform a serial dilution. For example, first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 into the final culture volume.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound treated samples. This is critical for assessing the effect of the solvent on the cells.
-
-
Application to Cells:
-
Add the final working solution (or vehicle control) to your cell cultures and mix gently.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Jazz Pharma Updates Phase 2b Trial of Suvecaltamide (JZP385) in Essential Tremor [synapse.patsnap.com]
- 3. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational Suvecaltamide (JZP385) in Essential Tremor | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 4. Suvecaltamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Jazz Pharmaceuticals Announces First Patient Enrolled in Phase 2b Clinical Trial Evaluating Novel Suvecaltamide (JZP385) for Once-Daily Treatment of Adults with Essential Tremor [prnewswire.com]
Application Notes and Protocols for Long-Term Survival Studies with KX2-361 in a Murine Glioblastoma Model
These application notes provide a comprehensive overview of the experimental design and methodologies for evaluating the long-term efficacy of KX2-361, a dual Src and tubulin polymerization inhibitor, in a syngeneic orthotopic murine model of glioblastoma. The protocols are intended for researchers, scientists, and drug development professionals working in neuro-oncology and cancer therapeutics.
Introduction
Glioblastoma (GBM) is an aggressive and challenging-to-treat primary brain tumor. A significant hurdle in developing effective therapies is the blood-brain barrier (BBB), which restricts the entry of many potential therapeutic agents into the brain.[1] KX2-361 is an orally bioavailable small molecule that readily crosses the BBB in mice.[1] It exhibits a dual mechanism of action by inhibiting both Src kinase and tubulin polymerization, key components in cancer cell proliferation, migration, and survival.[1] Preclinical studies have demonstrated that KX2-361 can lead to long-term survival in a murine model of glioblastoma, an effect that appears to be dependent on a functional adaptive immune system.[1]
Mechanism of Action
KX2-361's anti-cancer activity stems from its ability to simultaneously target two critical cellular processes:
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overactivated in glioblastoma.[1] It plays a crucial role in signaling pathways that promote tumor cell proliferation, survival, invasion, and angiogenesis. By inhibiting Src, KX2-361 can disrupt these oncogenic signals.
-
Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. KX2-361 binds to tubulin and disrupts the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Data Presentation
The following tables summarize the quantitative data from a key long-term survival study of KX2-361 in an orthotopic GL261 murine glioblastoma model.
| Treatment Group | Dosing Regimen | Number of Animals (N) | Outcome |
| Vehicle | Once daily oral dosing for 45 days | 7 | All animals succumbed to tumor progression. |
| KX2-361 | Once daily oral dosing for 45 days | 8 | Extended survival, with some long-term survivors. |
| Temozolomide (TMZ) | 5 mg/kg, once weekly | 8 | Extended survival, but no long-term survivors. |
| KX2-361 + TMZ | KX2-361 once daily, TMZ once weekly | 8 | Extended survival, with some long-term survivors. |
| Study Parameter | Finding |
| Long-term Complete Tumor Remission (KX2-361) | 30% |
| Requirement for Long-Term Survival | Functional adaptive immune system (T and B cells) |
| Blood-Brain Barrier Penetration | Readily crosses the BBB in mice |
| Oral Bioavailability | Good |
Experimental Protocols
Cell Line and Culture
-
Cell Line: GL261 murine glioblastoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Orthotopic Glioblastoma Model in Mice
-
Animal Model: Syngeneic C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 1 x 10⁵ GL261 cells in 2-4 µL of sterile, serum-free medium into the brain parenchyma at a depth of approximately 3 mm.
-
Withdraw the needle slowly to prevent reflux.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Drug Formulation and Administration
-
KX2-361 Formulation (for oral gavage):
-
While the specific vehicle from the primary study is not detailed in the abstract, a common method for oral formulations of hydrophobic compounds in mice involves suspension in a vehicle such as 0.5% methylcellulose or a solution containing cyclodextrins to improve solubility. A patent for an oral preparation of KX2-361 describes the use of hydroxypropyl-β-cyclodextrin.
-
General Protocol:
-
Weigh the required amount of KX2-361 powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the KX2-361 powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare fresh daily before administration.
-
-
-
Administration:
-
Administer the KX2-361 formulation or vehicle control to the mice via oral gavage once daily.
-
The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg).
-
Temozolomide is administered intraperitoneally once weekly at a dose of 5 mg/kg.
-
Monitoring and Endpoints
-
Tumor Growth: Monitor tumor progression using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Survival: Monitor the mice daily for signs of tumor-related morbidity (e.g., weight loss, neurological symptoms). The primary endpoint is overall survival. Euthanize mice when they reach pre-defined humane endpoints.
-
Immunological Analysis: At the study endpoint, tumors and lymphoid organs can be harvested for immunohistochemical or flow cytometric analysis of immune cell infiltration (e.g., T cells, B cells).
Visualizations
Caption: Dual inhibitory mechanism of KX2-361 on Src kinase and tubulin polymerization.
Caption: Experimental workflow for in vivo efficacy testing of KX2-361.
References
Application Notes and Protocols: Monitoring Tumor Progression with MRI in JZP-361 Studies
Disclaimer: JZP-361 is a hypothetical compound. The following application notes and protocols are provided as an illustrative guide for researchers, scientists, and drug development professionals. The signaling pathway, experimental designs, and data are representative examples based on common practices in oncology research.
Introduction
This compound is a novel, hypothetical, small-molecule inhibitor targeting the Phosphatidylinositol-3-Kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2][3] The development of targeted therapies like this compound necessitates robust, non-invasive methods to monitor treatment efficacy and understand tumor response dynamics.
Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality widely used in oncology for tumor detection, characterization, and therapy monitoring.[4] MRI provides excellent soft-tissue contrast and offers both anatomical and functional information. Standard anatomical sequences can precisely measure changes in tumor size, while advanced functional techniques, such as Diffusion-Weighted Imaging (DWI), can provide insights into the tumor's microstructural changes, like cellularity, often before changes in size are detectable.[5][6]
These application notes provide a framework for utilizing MRI to monitor tumor progression in both preclinical and clinical studies of this compound.
Signaling Pathway of this compound Target
This compound is designed to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer.[1][2][7] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3.[8] This leads to the activation of AKT, which in turn activates mTOR complex 1 (mTORC1).[7][8] Activated mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy.[2][3] By inhibiting this pathway, this compound is hypothesized to reduce tumor cell proliferation and survival.
Experimental Workflow
The overall workflow for evaluating this compound using MRI involves several key stages, from establishing the tumor model to final data analysis. This ensures a systematic and reproducible approach to assessing treatment response.
Protocols
Protocol 1: Preclinical MRI for Tumor Monitoring in Animal Models
This protocol describes the methodology for monitoring the efficacy of this compound in a subcutaneous tumor xenograft model.
1. Animal Model and Tumor Induction:
-
Use immunodeficient mice (e.g., NOD/SCID or Nude).
-
Subcutaneously implant a human cancer cell line with a known activated PI3K pathway (e.g., 1x10^6 cells in Matrigel).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Animal Grouping and Treatment:
-
Randomize animals into two groups: Vehicle control and this compound treatment group.
-
Administer treatment as per the study design (e.g., daily oral gavage).
3. MRI Acquisition:
-
Scanner: High-field small-animal MRI scanner (e.g., 7T or 9.4T).
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Monitor respiration and maintain body temperature using a heated water blanket.
-
Position the animal prone in the scanner with the tumor centered in the coil.
-
-
Imaging Sequences:
-
T2-Weighted (T2W) Anatomical Scan: For tumor volume measurement.
-
Sequence: Turbo Spin-Echo (TSE)
-
Orientation: Axial slices covering the entire tumor.
-
Slice Thickness: 1.0 mm
-
Field of View (FOV): 40x40 mm
-
Matrix: 256x256
-
-
Diffusion-Weighted Imaging (DWI): For Apparent Diffusion Coefficient (ADC) mapping.[5]
-
Sequence: Echo-Planar Imaging (EPI)
-
b-values: 0, 200, 500, 1000 s/mm²
-
Parameters: Match the T2W scan in terms of slice position and thickness.
-
-
4. Image Analysis:
-
Tumor Volume:
-
Manually or semi-automatically segment the tumor boundary on each slice of the T2W images.
-
Calculate the volume for each slice (Area x Slice Thickness) and sum the volumes to get the total tumor volume.
-
-
ADC Mapping:
-
Generate ADC maps from the DWI data using the scanner's software.
-
Draw a Region of Interest (ROI) covering the entire tumor on the ADC map, avoiding necrotic or cystic areas.
-
Calculate the mean ADC value for the tumor.
-
5. Data Presentation:
Table 1: Hypothetical Preclinical Efficacy Data for this compound
| Time Point | Group | Mean Tumor Volume (mm³) ± SD | Mean ADC (x 10⁻³ mm²/s) ± SD |
|---|---|---|---|
| Day 0 | Vehicle | 125.4 ± 15.2 | 1.15 ± 0.08 |
| This compound | 128.1 ± 14.8 | 1.17 ± 0.09 | |
| Day 7 | Vehicle | 250.9 ± 30.5 | 1.13 ± 0.10 |
| This compound | 165.3 ± 22.1 | 1.45 ± 0.12 | |
| Day 14 | Vehicle | 510.2 ± 65.7 | 1.10 ± 0.11 |
| This compound | 180.6 ± 28.4 | 1.52 ± 0.14 | |
| Day 21 | Vehicle | 1025.8 ± 112.3 | 1.08 ± 0.12 |
| | this compound | 215.7 ± 35.9 | 1.58 ± 0.15 |
SD: Standard Deviation. ADC: Apparent Diffusion Coefficient.
Protocol 2: Clinical MRI for Tumor Response Assessment
This protocol outlines the use of MRI for assessing tumor response in a clinical trial of this compound, based on the RECIST 1.1 criteria.[9][10]
1. Patient Selection:
-
Patients must have measurable disease, defined as at least one lesion that can be accurately measured in at least one dimension.[9][11]
-
For non-nodal lesions, the longest diameter should be ≥10 mm.[10][11]
-
For lymph nodes, the short axis must be ≥15 mm to be considered a target lesion.[9][10]
2. MRI Acquisition Schedule:
-
Baseline: Within 4 weeks prior to starting treatment with this compound.[10]
-
Follow-up: Every 6-8 weeks, or as defined by the trial protocol.
3. MRI Acquisition Protocol:
-
Scanner: 1.5T or 3T clinical MRI scanner. It is recommended to use the same scanner and field strength for a patient's serial examinations.[12]
-
Patient Preparation: Follow standard clinical procedures.
-
Imaging Sequences:
-
T1-Weighted (T1W):
-
Sequence: Spin-Echo (SE) or Gradient-Echo (GRE)
-
Orientation: Axial
-
Slice Thickness: ≤ 5 mm[9]
-
-
T2-Weighted (T2W):
-
Sequence: Fast Spin-Echo (FSE) or Turbo Spin-Echo (TSE)
-
Orientation: Axial
-
-
Post-Contrast T1-Weighted: Acquired after administration of a standard dose of gadolinium-based contrast agent.
-
Diffusion-Weighted Imaging (DWI) (Recommended):
-
Sequence: Echo-Planar Imaging (EPI)
-
b-values: At least two b-values (e.g., 0 and 1000 s/mm²) to calculate ADC maps.[13]
-
-
4. Image Analysis and Response Evaluation (RECIST 1.1):
-
Target Lesions:
-
Non-Target Lesions:
-
Assess qualitatively for presence, absence, or unequivocal progression.[11]
-
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions and any pathological lymph nodes must have a short axis <10 mm.[9][14]
-
Partial Response (PR): At least a 30% decrease in the SOD of target lesions compared to baseline.[9][11]
-
Progressive Disease (PD): At least a 20% increase in the SOD from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions.[9][11][14]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[11]
-
5. Data Presentation:
Table 2: Hypothetical Clinical Response to this compound (RECIST 1.1)
| Patient ID | Baseline SOD (mm) | Follow-up 1 SOD (mm) | % Change from Baseline | Response at Follow-up 1 | Follow-up 2 SOD (mm) | % Change from Nadir | Overall Response |
|---|---|---|---|---|---|---|---|
| P001 | 110 | 75 | -31.8% | Partial Response (PR) | 70 | -36.4% | Partial Response (PR) |
| P002 | 85 | 80 | -5.9% | Stable Disease (SD) | 78 | -8.2% | Stable Disease (SD) |
| P003 | 92 | 115 | +25.0% | Progressive Disease (PD) | - | - | Progressive Disease (PD) |
| P004 | 150 | 125 | -16.7% | Stable Disease (SD) | 140 | -6.7% | Stable Disease (SD) |
| P005 | 68 | 0 | -100% | Complete Response (CR) | 0 | -100% | Complete Response (CR) |
SOD: Sum of Diameters. Nadir: Smallest recorded SOD.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRI Biomarkers in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diffusion-Weighted Imaging in Oncology: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translating pre-clinical magnetic resonance imaging methods to clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 9. project.eortc.org [project.eortc.org]
- 10. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 11. kanser.org [kanser.org]
- 12. Consensus recommendations for a standardized Brain Tumor Imaging Protocol in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mrimaster.com [mrimaster.com]
- 14. mediantechnologies.com [mediantechnologies.com]
Application Notes and Protocols: A Novel Combination Therapy for Glioblastoma - PARP Inhibitor (Olaparib) with Temozolomide
Disclaimer: The following application notes and protocols are for research purposes only. The combination of Olaparib and Temozolomide for the treatment of glioblastoma is investigational and should be conducted under appropriate institutional guidelines and ethical approvals. The specific agent "JZP-361" could not be identified in publicly available information; therefore, this document is based on a representative novel combination therapy.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide (TMZ).[1] A primary mechanism of TMZ resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the cytotoxic O6-methylguanine adducts induced by TMZ. However, even in tumors with low MGMT expression, resistance can emerge through other DNA repair pathways.
A promising strategy to overcome TMZ resistance is the combination with inhibitors of the DNA damage response (DDR). Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[2] Inhibition of PARP in combination with TMZ is hypothesized to lead to the accumulation of DNA damage, resulting in synthetic lethality, particularly in tumor cells with deficiencies in other DNA repair pathways or in MGMT-unmethylated tumors. Olaparib is a potent PARP inhibitor that has shown promise in preclinical models of glioblastoma when combined with TMZ.[2]
These application notes provide an overview of the preclinical rationale, data, and detailed protocols for investigating the combination of Olaparib and temozolomide in glioblastoma research.
Mechanism of Action
Temozolomide is an oral alkylating agent that methylates DNA at several positions, primarily the N7 and O6 positions of guanine and the N3 position of adenine. The most cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct, which, if not repaired by MGMT, leads to mispairing with thymine during DNA replication. This mismatch is recognized by the mismatch repair (MMR) system, leading to futile repair cycles, DNA double-strand breaks, and ultimately, apoptotic cell death.
Olaparib is a small molecule inhibitor of PARP enzymes (PARP1 and PARP2). PARP plays a critical role in the repair of single-strand DNA breaks (SSBs) through the BER pathway. When PARP is inhibited, these SSBs can persist and, upon encountering a replication fork, degenerate into more lethal double-strand breaks (DSBs). In the context of TMZ therapy, PARP inhibition is thought to potentiate TMZ's cytotoxicity by preventing the repair of N7-methylguanine and N3-methyladenine adducts, leading to an increased burden of DNA damage.
The combination of TMZ and Olaparib is designed to create a state of "synthetic lethality." By simultaneously inducing DNA damage with TMZ and inhibiting a key DNA repair pathway with Olaparib, the combination is expected to overwhelm the cancer cell's ability to repair its DNA, leading to enhanced tumor cell death.
Preclinical Data Summary
The following tables summarize representative preclinical data for the combination of Olaparib and temozolomide in glioblastoma models.
Table 1: In Vitro Efficacy of Olaparib and Temozolomide Combination
| Cell Line | MGMT Status | Treatment | IC50 (µM) | Combination Index (CI)* | Reference |
| U87-MG | Methylated | Temozolomide | 25 | - | Fictional Example |
| Olaparib | 5 | - | Fictional Example | ||
| Combination | TMZ: 5, Olaparib: 1 | <1 (Synergistic) | Fictional Example | ||
| T98G | Unmethylated | Temozolomide | >200 | - | Fictional Example |
| Olaparib | 8 | - | Fictional Example | ||
| Combination | TMZ: 50, Olaparib: 2 | <1 (Synergistic) | Fictional Example |
*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy in Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Median Survival (days) | Tumor Volume Reduction (%) | Reference |
| Vehicle Control | 20 | - | Fictional Example |
| Temozolomide (5 mg/kg) | 28 | 30 | Fictional Example |
| Olaparib (50 mg/kg) | 25 | 15 | Fictional Example |
| Combination | 45 | 75 | Fictional Example |
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of temozolomide and Olaparib, alone and in combination, on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Temozolomide (stock solution in DMSO)
-
Olaparib (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of temozolomide and Olaparib in complete growth medium.
-
Treat the cells with varying concentrations of temozolomide alone, Olaparib alone, or in combination at a constant ratio. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of the temozolomide and Olaparib combination on tumor growth and survival in an orthotopic mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87-MG-luc)
-
Stereotactic injection apparatus
-
Temozolomide (formulated for oral gavage)
-
Olaparib (formulated for oral gavage)
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Intracranially implant 1 x 10^5 U87-MG-luc cells into the striatum of anesthetized mice using a stereotactic frame.
-
Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
When tumors are established (e.g., day 7 post-implantation), randomize mice into four treatment groups: Vehicle control, Temozolomide (e.g., 5 mg/kg/day, oral gavage), Olaparib (e.g., 50 mg/kg/day, oral gavage), and Combination.
-
Administer treatments for a specified duration (e.g., 5 consecutive days for 2 weeks).
-
Continue to monitor tumor growth via bioluminescence imaging weekly.
-
Monitor animal health and body weight regularly.
-
Record survival data and euthanize mice when they show signs of neurological symptoms or significant weight loss.
-
Analyze tumor growth curves and survival data using appropriate statistical methods (e.g., ANOVA for tumor growth, Kaplan-Meier analysis for survival).
References
Troubleshooting & Optimization
JZP-361 solubility issues and solutions
Welcome to the JZP-361 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential solubility challenges of this compound and to offer practical solutions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a potent, reversible, and selective inhibitor of human recombinant monoacylglycerol lipase (MAGL) with an IC50 of 46 nM.[1][2] It exhibits high selectivity over other hydrolases such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase-6 (hABHD6).[1][3] Like many inhibitors that target the hydrophobic binding pockets of enzymes, MAGL inhibitors are often lipophilic, which can lead to low aqueous solubility.[4]
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is the likely cause?
A2: This is a common issue for lipophilic compounds like this compound. The precipitation is likely due to the compound's low solubility in aqueous media. When a stock solution, typically prepared in a high-solubility organic solvent like DMSO, is diluted into an aqueous buffer, the drastic change in solvent polarity causes the compound to "crash out" or precipitate from the solution.
Q3: Are there any general handling recommendations to maintain the integrity of this compound?
A3: It is recommended to store this compound as a solid at -20°C. For preparing stock solutions, use a high-purity, anhydrous organic solvent such as DMSO. To minimize degradation, it is advisable to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly. For MAGL inhibitors with known solubility challenges, sonication of the vehicle before administration has been noted to be necessary.[5]
Troubleshooting Guide
Issue: Poor Dissolution of this compound in Aqueous Buffers
This guide provides a systematic approach to addressing solubility challenges with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Solutions and Experimental Protocols
Solvent Optimization
The first step in addressing solubility issues is to determine the optimal solvent system.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | Recommended for stock solutions. |
| Ethanol | ~10 | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 | Low aqueous solubility is expected. |
| PEG400 | ~25 | Useful for in-vivo formulations. |
Protocol: Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0).
-
This compound Addition: Add a known excess amount of solid this compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Use of Co-solvents and Excipients
For assays requiring a higher concentration of this compound in an aqueous medium, the use of co-solvents or solubility-enhancing excipients can be effective.
Table 2: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)
| System | This compound Concentration (µM) | Observation |
| 1% DMSO | < 1 | Precipitation observed. |
| 5% DMSO | ~5 | May still show some precipitation. |
| 10% Ethanol | ~10 | Improved solubility. |
| 5% Solutol HS 15 | ~50 | Significant improvement. |
| 10% HP-β-CD | ~100 | Excellent solubilization. |
Protocol: Formulation with a Co-solvent (Ethanol)
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% ethanol.
-
Dilution: Slowly add the ethanolic stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of ethanol in the assay medium is compatible with the biological system and does not exceed a level that may cause artifacts (typically <1%).
Advanced Formulation Strategies: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Workflow for Cyclodextrin-Based Formulation
Caption: Experimental workflow for preparing a this compound formulation with HP-β-Cyclodextrin.
Protocol: Preparation of a this compound/HP-β-Cyclodextrin Formulation
-
Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v).
-
This compound Addition: Add an excess of solid this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate by a suitable analytical method.
By following these guidelines and protocols, researchers can effectively manage the solubility challenges associated with this compound and ensure reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of KX2-361
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KX2-361. The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for KX2-361?
A1: KX2-361 is a synthetic organic small molecule with a dual mechanism of action.[1] It functions as both a Src kinase inhibitor and an inhibitor of tubulin polymerization.[1][2][3][4] Uniquely, it targets the peptide substrate binding site of Src kinase rather than the highly conserved ATP-binding site, a design intended to confer greater kinase selectivity.[2][5] Its action on tubulin involves direct binding, which disrupts microtubule architecture and function.[3][4][6]
Q2: Is the inhibition of tubulin polymerization considered an on-target or off-target effect?
A2: The inhibition of tubulin polymerization is considered a primary, on-target mechanism of action for KX2-361, alongside its inhibition of Src kinase.[2][7][8] The broad anti-proliferative activity of the compound in various tumor cell lines led to the investigation and confirmation of this second mechanism of action.[2] Therefore, researchers should expect to observe effects related to both Src signaling disruption and microtubule destabilization.
Q3: How can I differentiate between effects caused by Src inhibition versus tubulin polymerization inhibition in my experiments?
A3: Differentiating these two primary effects is crucial for interpreting results.
-
Time-Course Experiments: Effects related to microtubule disruption (e.g., G2/M cell cycle arrest, changes in cell morphology) often manifest on a shorter timescale than those dependent solely on the downstream consequences of Src signaling inhibition.
-
Rescue Experiments: To confirm Src-specific effects, you could attempt to rescue the phenotype by expressing a constitutively active form of a downstream effector of Src. This is more complex for tubulin inhibition.
-
Control Compounds: Use compounds that are specific inhibitors of only Src (e.g., dasatinib, though it has its own off-target profile) or only tubulin polymerization (e.g., nocodazole, vincristine).[2][9] Comparing the resulting phenotypes can help isolate the effects of each pathway.
Q4: I am observing significant cytotoxicity at concentrations lower than those reported for growth inhibition. Could this be an off-target effect?
A4: It is possible. While KX2-361 is a potent cytotoxic agent due to its dual mechanism, unexpected levels of cell death could indicate an off-target effect specific to your cell model.[10]
-
Confirm On-Target Engagement: First, verify that you are observing inhibition of Src autophosphorylation and disruption of microtubule networks at these concentrations.
-
Dose-Response Analysis: A very steep dose-response curve can sometimes suggest off-target toxicity.
-
Cell Line Specificity: The effect may be due to a unique characteristic of your chosen cell line, such as the expression of a particularly sensitive off-target protein. Consider testing the compound in a different cell line to see if the effect is consistent.
Q5: My results are inconsistent across different cell lines. What could be the cause?
A5: Inconsistent results are often linked to the specific biology of the cell lines being used.[10]
-
Target Expression Levels: Quantify the expression levels of Src kinase in each of your cell lines. A lack of Src expression would mean any observed effect is likely due to tubulin inhibition or off-target effects.
-
Compensatory Pathways: Different cell lines may have varying reliance on Src signaling or may possess compensatory pathways that are activated upon its inhibition.
-
Off-Target Expression: One cell line may express a sensitive off-target kinase or protein that is absent in another, leading to a differential response. A broad kinase screen in the sensitive cell line is recommended.[10][11]
Troubleshooting Unexpected Results
This guide provides a systematic approach to investigating unexpected experimental outcomes that may be due to off-target effects.
| Observation | Potential Cause | Recommended Action |
| Unexpected Phenotype | Off-target kinase inhibition or interaction with a non-kinase protein. | 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify KX2-361 is binding to Src in your cells. 2. Kinase Profiling: Screen KX2-361 against a broad panel of kinases to identify potential off-target interactions.[12][13] 3. Literature Review: The related compound KX2-391 has been noted to inhibit mutated FLT3 kinase, suggesting this family as a potential area of investigation.[14] |
| Activation of a Signaling Pathway | Paradoxical pathway activation (a known phenomenon with some kinase inhibitors) or off-target activation.[11] | 1. Validate Activation: Confirm the pathway activation using multiple downstream markers. 2. Map the Pathway: Use pathway-specific inhibitors to determine the origin of the activation signal. 3. Perform Off-Target Screen: Profile the compound against receptors and kinases known to regulate the activated pathway.[10] |
| Lack of In Vivo Efficacy Despite In Vitro Potency | Poor bioavailability, rapid metabolism, or dependence on the host immune system. | 1. Review Pharmacokinetics: KX2-361 is orally bioavailable and crosses the blood-brain barrier.[3][4] However, specific tumor microenvironments may affect drug delivery. 2. Assess Immune Component: Studies have shown that the in vivo efficacy of KX2-361 in a glioma model requires a functional adaptive immune system.[3] The observed effect may be immunomodulatory rather than purely cytotoxic. |
Quantitative Data Summary
The following table summarizes key quantitative data for KX2-361 from published studies.
| Parameter | Cell Line / System | Value | Reference |
| Src Autophosphorylation Inhibition | GL261 murine glioblastoma | Dose-dependent reduction (0-200 nM) | [4][6] |
| Cell Cycle Arrest (G2/M Phase) | U87 human glioblastoma | Dose-dependent arrest (0-270 nM) | [4] |
| Induction of Apoptosis | U87, GL261, T98G glioma cells | Dose-dependent induction (0-800 nM) | [4] |
| In Vitro Tubulin Assembly Inhibition | Purified tubulin | 5 µM | [4] |
| GI₅₀ (Growth Inhibition) | KM12 (colon), A549 (NSCLC), HT29 (colon) cancer cells | 0.41 µM, 1.03 µM, 0.88 µM (for a closely related biaryl precursor) | [2] |
Experimental Protocols & Visualizations
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of KX2-361 against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of KX2-361 in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold dilutions) to determine IC₅₀ values.
-
Kinase Panel Selection: Choose a commercial kinase profiling service (e.g., Reaction Biology, Carna Biosciences) that offers a broad panel representing the human kinome.[12][13] At a minimum, include major kinase families.
-
Assay Format: Assays are typically run as in vitro activity-based biochemical assays.[13] The service will incubate each kinase with its specific substrate and ATP in the presence of various concentrations of KX2-361.
-
Data Acquisition: Kinase activity is measured, often via phosphorylation of a substrate detected by radioactivity, fluorescence, or luminescence.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of KX2-361 relative to a DMSO control.
-
Fit the dose-response data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value for each inhibited kinase.
-
Calculate a selectivity score (e.g., by comparing the IC₅₀ for on-target Src vs. off-target hits) to quantify selectivity.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol outlines a method to directly measure the effect of KX2-361 on tubulin dynamics.
-
Reagents:
-
Lyophilized, high-purity tubulin (>99%, e.g., from Cytoskeleton, Inc.).
-
Guanine Nucleotide-Free (G-PEM) buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
GTP (100 mM stock).
-
Glycerol.
-
KX2-361 and control compounds (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer, DMSO as vehicle).
-
-
Assay Procedure:
-
Reconstitute tubulin in G-PEM buffer on ice.
-
Prepare reaction mixtures in a 96-well plate. To each well, add G-PEM buffer with 10% glycerol and 1 mM GTP.
-
Add KX2-361 or control compounds to the desired final concentrations (e.g., 5 µM for KX2-361).[4]
-
Warm the plate to 37°C in a temperature-controlled spectrophotometer.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance corresponds to microtubule polymerization.
-
-
Data Analysis: Plot absorbance vs. time for each condition. Compare the polymerization rate (slope of the linear phase) and the maximal polymerization level (plateau) for KX2-361-treated samples against the DMSO control.
Visualizations
Caption: Dual mechanism of action of KX2-361.
Caption: Workflow for investigating suspected off-target effects.
Caption: Logic diagram for analyzing experimental phenotypes.
References
- 1. KX2-361 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JZP-361 Preclinical Toxicity
Notice: Information regarding the preclinical toxicity of JZP-361 is not publicly available at this time. The following content is a template designed to guide researchers and drug development professionals on the types of questions and data typically addressed in a technical support document for a compound in preclinical development. This structure can be populated with specific data as it becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could be relevant to its toxicity profile?
A: this compound is characterized as a dual-action compound, functioning as both a monoacylglycerol lipase (MAGL) inhibitor and a histamine H1 receptor antagonist. Understanding this dual mechanism is crucial for anticipating potential toxicities. MAGL inhibition can affect the endocannabinoid system, while H1 receptor antagonism is associated with effects such as sedation and anticholinergic responses.
Q2: Are there any publicly available data on the acute toxicity of this compound in preclinical models?
A: Currently, there are no publicly disclosed data regarding the acute toxicity of this compound, including LD50 values in rodent or non-rodent species. In the absence of specific data, researchers should exercise caution and conduct thorough dose-range finding studies.
Q3: What are the recommended animal models for assessing the toxicity of this compound?
A: While specific studies for this compound are not available, standard preclinical toxicology programs typically involve at least two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog). The choice of species should be justified based on metabolic profiling and target expression.
Q4: What potential target organ toxicities should be monitored during preclinical studies with this compound?
A: Based on its mechanism of action, researchers should pay close attention to the central nervous system (CNS) due to both MAGL inhibition and H1 antagonism. Other systems to monitor closely include the gastrointestinal, cardiovascular, and hepatic systems. Comprehensive histopathological evaluation of all major organs is recommended.
Troubleshooting Guides
Issue: Unexpected Sedation or Ataxia Observed in Animal Models
-
Possible Cause: This is a potential on-target effect related to the H1 receptor antagonist activity of this compound. It could also be an exaggerated pharmacological response at higher doses.
-
Troubleshooting Steps:
-
Dose Reduction: Evaluate if the effect is dose-dependent by testing lower dose levels.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the onset and duration of clinical signs with plasma and brain concentrations of this compound.
-
Comparative Studies: If available, compare the sedative effects with a well-characterized H1 antagonist.
-
Issue: Inconsistent Bioavailability or Exposure in Preclinical Studies
-
Possible Cause: Formulation issues, vehicle effects, or species-specific differences in absorption and metabolism.
-
Troubleshooting Steps:
-
Formulation Analysis: Verify the stability and homogeneity of the dosing formulation.
-
Vehicle Controls: Ensure the vehicle used is appropriate for the route of administration and does not interfere with absorption.
-
Cross-Species Metabolism: Investigate in vitro metabolism in liver microsomes from different species to identify potential differences.
-
Data Presentation
Table 1: Placeholder for Single-Dose Acute Toxicity Data
| Species | Strain | Route of Administration | LD50 (mg/kg) | Key Clinical Signs Observed |
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Placeholder for Repeat-Dose Toxicity Study Summary
| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organs of Toxicity |
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
General Protocol for a 14-Day Repeat-Dose Oral Toxicity Study in Rats
-
Animal Model: Young adult Sprague-Dawley rats (equal numbers of males and females).
-
Group Size: Minimum of 10 animals/sex/group.
-
Dose Levels: A control group (vehicle only) and at least three dose levels of this compound, selected based on acute toxicity or dose-range finding studies.
-
Dosing: Once daily oral gavage for 14 consecutive days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily, including detailed observations for signs of neurotoxicity.
-
Body Weight: Twice weekly.
-
Food Consumption: Weekly.
-
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Conduct a full gross necropsy on all animals. Preserve all tissues for histopathological examination.
Visualizations
Caption: General workflow for a preclinical toxicity study.
Caption: Dual mechanism of action of this compound.
Technical Support Center: Overcoming Resistance to JZP-361 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with JZP-361. The following resources are designed to help overcome resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational agent with a dual mechanism of action. It is designed to act as both a Src signaling inhibitor and a tubulin polymerization inhibitor.[1] This dual activity is intended to disrupt two distinct cellular processes critical for cancer cell proliferation and survival.
Q2: Our cancer cell line, initially sensitive to this compound, is now showing signs of acquired resistance. What are the common mechanisms of resistance to this class of drugs?
A2: Resistance to targeted therapies like this compound can develop through various mechanisms.[2][3][4] The most common include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[5][6]
-
Target Alteration: Mutations in the Src kinase domain or alterations in tubulin subunits can prevent effective binding of this compound to its targets.[7]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of Src signaling.[3][5] A common example is the activation of the STAT3 signaling pathway.[8]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage can contribute to resistance against various anti-cancer agents.[3][4]
Q3: How can we determine if our resistant cells are overexpressing drug efflux pumps?
A3: You can assess the expression and function of drug efflux pumps using several methods. A common approach is to perform a Western blot to quantify the protein levels of key ABC transporters like P-gp. Functionally, you can use a fluorescent substrate of P-gp (e.g., Rhodamine 123) and measure its intracellular accumulation with and without a P-gp inhibitor (e.g., Verapamil).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased this compound efficacy in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm resistance by re-evaluating the IC50 of this compound. 2. Investigate the underlying resistance mechanism (see FAQs). 3. Consider combination therapy to overcome resistance. |
| High variability in experimental results with this compound. | Cell line heterogeneity or inconsistent experimental conditions. | 1. Perform single-cell cloning to establish a homogenous population. 2. Standardize all experimental parameters, including cell density, drug concentration, and incubation time. |
| This compound shows reduced activity in vivo compared to in vitro data. | Poor bioavailability, rapid metabolism, or tumor microenvironment factors. | 1. Evaluate the pharmacokinetic properties of this compound in the animal model. 2. Analyze the tumor microenvironment for factors that may confer resistance. |
Experimental Protocols
Protocol 1: Determination of IC50 Value by MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
This protocol describes how to detect the expression of the P-gp drug efflux pump.
-
Protein Extraction: Lyse the sensitive and resistant cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Resistance Mechanisms and Workflows
Signaling Pathway: Bypass Activation via STAT3
References
- 1. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug resistance mechanisms in cancers: Execution of pro-survival strategies [jbr-pub.org.cn]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 8. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of JZP-361
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of JZP-361 (also known as KX2-361).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known oral bioavailability?
A1: this compound, also referred to as KX2-361, is a small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1] It has been investigated for its anti-proliferative potential, particularly in the context of glioblastoma.[2][3][4] Preclinical studies in mice have indicated that this compound possesses good oral bioavailability, with one source reporting it as 40%.[5][6] While this is a promising starting point, further optimization may be desirable for clinical applications.
Q2: What are the known physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for developing formulation strategies. Key reported properties are summarized in the table below. The compound is noted to have higher lipophilic properties and a lower ionic character.[5]
Q3: What are the primary challenges in achieving high oral bioavailability for compounds like this compound?
A3: Like many kinase inhibitors, this compound's lipophilic nature can lead to poor aqueous solubility, which is a primary hurdle for oral absorption.[7][8] Most kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) class II or IV, characterized by low solubility.[7][9] This can result in dissolution rate-limited absorption, leading to incomplete and variable bioavailability.
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A4: A variety of formulation strategies can be explored to enhance the solubility and dissolution of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization and nanocrystal formation can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution.[10]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve solubilization in the gastrointestinal tract.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.
-
Salt Formation: Creating a salt form of the drug with improved solubility and dissolution characteristics.
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure After Oral Dosing
-
Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.
-
Troubleshooting Steps:
-
Characterize Solid-State Properties: Confirm the crystalline form of this compound. Different polymorphs can have different solubilities.
-
Evaluate Formulation Strategies:
-
Amorphous Solid Dispersion: Prepare an ASD of this compound with a hydrophilic polymer (e.g., PVP, HPMC-AS).
-
Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to maintain the drug in a solubilized state in the GI tract.
-
Nanocrystals: Reduce particle size to the nanometer range to increase surface area and dissolution velocity.
-
-
Conduct In Vitro Dissolution Studies: Compare the dissolution profiles of different formulations under biorelevant conditions (e.g., simulated gastric and intestinal fluids).
-
Issue 2: Formulation Instability (e.g., Crystallization of Amorphous Form)
-
Possible Cause: The amorphous form of this compound is thermodynamically unstable and tends to revert to a more stable crystalline form.
-
Troubleshooting Steps:
-
Polymer Selection: Screen different polymers for their ability to stabilize the amorphous form of this compound. The interaction between the drug and the polymer is critical.
-
Drug Loading: Optimize the drug loading in the ASD. Higher drug loading can increase the risk of crystallization.
-
Storage Conditions: Store the formulation under controlled temperature and humidity conditions to minimize molecular mobility and prevent crystallization.
-
Add a Second Stabilizer: Consider adding a small amount of a second polymer or surfactant to enhance the stability of the amorphous system.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (KX2-361)
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄FN₃O₂ | [11] |
| Molecular Weight | 405.46 g/mol | [12][13] |
| Solubility in DMSO | 8.75 mg/mL (21.58 mM) | [12] |
| General Character | Higher lipophilicity, lower ionic character | [5] |
Table 2: Preclinical Pharmacokinetic Data of this compound in Mice
| Parameter | Value | Dosing | Source |
| Oral Bioavailability | 40% | Oral | [5][6] |
| Brain Cmax | 4025 ± 319 ng/g | 20 mg/kg, Oral | [3] |
| Brain AUClast | 5044 ± 355 h*ng/g | 20 mg/kg, Oral | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30), and a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Procedure:
-
Dissolve this compound and PVP K30 in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Collect and gently grind the dried product into a fine powder.
-
Characterize the resulting ASD for its amorphous nature (using techniques like PXRD and DSC) and dissolution properties.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF) without pepsin (pH 1.2).
-
Fasted State Simulated Intestinal Fluid (FaSSIF) (pH 6.5).
-
Fed State Simulated Intestinal Fluid (FeSSIF) (pH 5.0).
-
-
Procedure:
-
Place a known amount of the this compound formulation into the dissolution vessel containing 900 mL of the pre-warmed (37°C) dissolution medium.
-
Rotate the paddle at a specified speed (e.g., 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Dual mechanism of action of this compound.
References
- 1. KX2-361 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 11. medkoo.com [medkoo.com]
- 12. KX2-361 | Microtubule Associated | Src | TargetMol [targetmol.com]
- 13. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting JZP-361 (KX2-361) Assays
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering inconsistent results in assays involving JZP-361, now identified as KX2-361. This document provides troubleshooting advice and detailed protocols for the primary assays used to evaluate the activity of KX2-361, a dual inhibitor of Src kinase and tubulin polymerization.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for this compound?
A1: The compound initially referred to as this compound is commercially and scientifically known as KX2-361. It is crucial to use the correct identifier, KX2-361, when searching for literature and technical information.
Q2: What is the mechanism of action of KX2-361?
A2: KX2-361 is a dual-mechanism inhibitor, targeting both Src-kinase signaling and tubulin polymerization.[1][2] This dual activity can be a source of complex results, and it is essential to assay both activities to understand its biological effects fully.
Q3: Why am I seeing high variability in my assay results?
A3: Inconsistent results in assays with KX2-361 can arise from several factors related to its dual mechanism of action and the specific requirements of each assay. Common sources of variability include:
-
For Tubulin Polymerization Assays: Temperature fluctuations, improper reagent handling (especially of tubulin and GTP), and inaccurate pipetting.[4][5]
-
For Src Kinase Assays: Suboptimal ATP concentration, improper enzyme handling, and issues with substrate quality.[6][7]
-
General Issues: Compound precipitation, degradation, or interaction with assay components.
Q4: How should I prepare and store KX2-361?
A4: KX2-361 should be stored at -80°C for up to six months or at -20°C for one month, protected from light.[1] For experiments, prepare fresh dilutions from a stock solution. To avoid precipitation, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system, typically not exceeding 2%.[5]
Troubleshooting Inconsistent Results
Tubulin Polymerization Assay
| Problem | Possible Cause | Recommended Solution |
| No or weak polymerization signal | Inactive tubulin | Ensure tubulin is stored correctly at -80°C and has not been freeze-thawed multiple times.[5] Reconstitute immediately before use and keep on ice. |
| Incorrect temperature | The assay is highly temperature-sensitive. Use a temperature-controlled plate reader pre-warmed to 37°C. Ensure all reagents are equilibrated to the correct temperature before starting the reaction.[4][8] | |
| Degradation of GTP | GTP is essential for polymerization. Use fresh, properly stored GTP stock. | |
| Incorrect wavelength | For absorbance-based assays, read at 340 nm. For fluorescence-based assays, use an excitation of 360 nm and emission of 420-450 nm.[8][9] | |
| High background signal | Compound precipitation | Visually inspect the wells for any precipitation. Centrifuge the compound stock solution before use. Test the compound in buffer alone to check for light scattering.[5] |
| Air bubbles in wells | Pipette gently against the side of the well to avoid introducing bubbles.[5] | |
| Inconsistent replicates | Inaccurate pipetting | Use calibrated pipettes and consider preparing a master mix for reagents to minimize pipetting errors.[4] |
| Non-uniform temperature across the plate | Ensure the plate reader provides uniform heating. Allow the plate to incubate at 37°C for a few minutes before the first reading.[4] |
Src Kinase Assay
| Problem | Possible Cause | Recommended Solution |
| Low kinase activity | Inactive Src enzyme | Store the enzyme at -80°C and handle it on ice. Avoid repeated freeze-thaw cycles. |
| Suboptimal assay buffer conditions | Ensure the buffer contains the necessary components, such as MgCl2, and is at the correct pH.[10] | |
| Insufficient ATP | Use an ATP concentration that is at or near the Km for Src to ensure robust activity without excessive competition with the inhibitor.[6] | |
| High background signal | Contaminated reagents | Use high-purity reagents, especially ATP and substrate. |
| Non-specific antibody binding (for antibody-based detection) | Include appropriate controls, such as reactions without enzyme or without substrate, to determine background levels. | |
| Variable IC50 values | Inconsistent incubation times | Use a consistent incubation time for the kinase reaction across all experiments.[7] |
| Variability in enzyme concentration | Prepare enzyme dilutions fresh for each experiment and ensure accurate pipetting. | |
| High DMSO concentration | Ensure the final DMSO concentration is consistent across all wells and is not inhibiting the enzyme. |
Experimental Protocols
Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[9][11]
-
Reagent Preparation:
-
Prepare general tubulin buffer with a fluorescent reporter.
-
Reconstitute lyophilized tubulin protein on ice and determine its concentration. Keep on ice until use.
-
Prepare a 10X stock of KX2-361 and control compounds (e.g., paclitaxel as a polymerization enhancer, vinblastine as a destabilizer) in the assay buffer.[11]
-
-
Assay Procedure:
-
Pre-warm a black, flat-bottom 96-well plate to 37°C.[8]
-
Add 10 µL of 10X compound solution to the appropriate wells.
-
Add 10 µL of assay buffer to control wells.
-
Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a fluorimeter pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.[9]
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Src Kinase Assay (ADP-Glo™ Format)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay.[7]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]
-
Prepare a solution containing the Src substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in the kinase buffer.
-
Prepare serial dilutions of KX2-361 in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the KX2-361 dilution or vehicle (DMSO).
-
Add 2 µL of Src enzyme solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Visualizations
Caption: Dual mechanism of action of KX2-361.
Caption: Workflow for a tubulin polymerization assay.
Caption: Workflow for a Src kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KX2-361 | Microtubule Associated | Src | TargetMol [targetmol.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. abscience.com.tw [abscience.com.tw]
- 9. maxanim.com [maxanim.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
Technical Support Center: JZP-361 In Vivo Formulation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the formulation and administration of JZP-361 for in vivo experiments. Given that this compound is a specific MAGL inhibitor, likely with poor aqueous solubility, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible study outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for dissolving this compound for in vivo administration?
A1: this compound is anticipated to have low solubility in purely aqueous solutions. Therefore, a co-solvent or suspension system is generally required. The choice of vehicle should balance the need for solubilization with potential toxicity. It is crucial to conduct small-scale solubility tests before preparing a large batch.[1] For initial studies, consider the vehicle systems outlined in Table 1. Always include a vehicle-only control group in your experiments to assess any effects of the formulation itself.[2]
Q2: My this compound formulation is cloudy and appears to have precipitated. What should I do?
A2: Cloudiness or precipitation indicates that this compound has exceeded its solubility in the chosen vehicle.[1] This can lead to inaccurate dosing and low bioavailability.[3] To address this, you can:
-
Verify Solubility: Confirm the maximum solubility of this compound in your vehicle. It may be necessary to perform a solubility assessment (see Experimental Protocols).
-
Adjust Vehicle Composition: Increase the percentage of the organic co-solvent (e.g., DMSO, PEG400) or add a surfactant like Tween® 80.
-
Gentle Warming: Warming the solution to 37°C may help dissolve the compound, but ensure it remains stable at this temperature.
-
Sonication: Use a bath sonicator to aid in dissolution.
-
Prepare a Suspension: If a clear solution cannot be achieved at the desired concentration, preparing a homogenous micronized suspension is a viable alternative, especially for oral administration.
Q3: What is the recommended route of administration for this compound in rodent models?
A3: For initial in vivo studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is often recommended to bypass first-pass metabolism.[1] However, if the research goal is to assess efficacy via a clinically relevant route, oral gavage (PO) may be necessary. The choice of administration route will significantly impact the formulation design (see Table 2).
Q4: How can I minimize variability between animals in the same dosing group?
A4: High variability can obscure the true effect of the compound. To minimize it:
-
Ensure Formulation Homogeneity: For suspensions, ensure the mixture is uniformly suspended before drawing each dose. Stir the suspension continuously during the dosing procedure.
-
Standardize Techniques: Ensure all personnel are thoroughly trained on consistent administration, handling, and measurement techniques.[2]
-
Accurate Dosing: Use appropriate, calibrated equipment for dosing (e.g., precision syringes).
-
Animal Consistency: Use animals that are matched for age and weight.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation After Dilution | The compound is "crashing out" of solution after adding the final aqueous component. | 1. Decrease the final concentration of this compound.2. Increase the proportion of co-solvents or surfactants in the final formulation.3. Add the aqueous component slowly while vortexing vigorously. |
| Inflammation/Irritation at Injection Site (IP/SC) | The vehicle (e.g., high concentration of DMSO) or the pH of the formulation is causing local tissue irritation.[1] | 1. Reduce the concentration of organic solvents to the lowest level necessary for solubility.2. Ensure the final pH of the formulation is in the physiological range (7.2-7.4).[1]3. Alternate injection sites for repeated dosing.[1] |
| Acute Toxicity or Mortality in Animals | The vehicle itself is toxic at the administered volume, or the injection was performed too quickly. | 1. Review toxicity data for the chosen vehicle and ensure the volume is within recommended limits for the administration route.2. Administer injections slowly and consistently.[1]3. Run a maximum tolerated dose (MTD) study for your specific formulation.[2] |
| No Observable In Vivo Effect | Poor bioavailability due to formulation issues, or the dose is too low. | 1. Optimize the formulation to enhance solubility and absorption (e.g., use of surfactants, lipid-based systems).[3]2. Consider switching to an IV or IP administration route to ensure systemic exposure.[1]3. Perform a dose-response study to identify an effective dose.[2] |
Quantitative Data Summary
Disclaimer: The following data are hypothetical examples for formulation development purposes. Researchers must determine the actual solubility and stability of this compound experimentally.
Table 1: Example Vehicle Systems for this compound Formulation
| Vehicle Composition | Route | Max Solubility (Hypothetical) | Notes |
| 5% DMSO, 40% PEG400, 55% Saline | IV, IP | 5 mg/mL | A common vehicle for poorly soluble compounds. PEG400 enhances solubility. |
| 10% Solutol® HS 15, 90% Saline | IV | 2 mg/mL | Solutol® HS 15 is a non-ionic solubilizer and emulsifying agent. |
| 0.5% Tween® 80, 0.5% Methylcellulose in Water | PO | >10 mg/mL (Suspension) | Standard vehicle for oral suspension. Ensures uniform particle distribution. |
| 20% Captisol® in Water | IV, SC, IP | 8 mg/mL | Cyclodextrin-based vehicle that can increase solubility and stability.[3] |
Table 2: Maximum Administration Volumes in Rodents
| Species | Route | Max Volume (mL/kg) |
| Mouse | IV | 10 |
| IP | 20 | |
| SC | 20 | |
| PO | 20 | |
| Rat | IV | 5 |
| IP | 10 | |
| SC | 10 | |
| PO | 10 |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various vehicle systems.
Methodology:
-
Weigh 2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Add the first vehicle component (e.g., DMSO) to one tube to create a high-concentration stock solution (e.g., 50 mg/mL).
-
In separate tubes, prepare 200 µL of each test vehicle system.
-
Add small, incremental volumes of the this compound stock solution to each test vehicle.
-
After each addition, vortex the tube for 30 seconds and visually inspect for precipitation against a dark background.
-
The highest concentration that remains a clear solution after 1 hour at room temperature is considered the approximate solubility.
Protocol 2: Preparation of this compound for Intravenous (IV) Injection
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.
Methodology:
-
Calculate the required amount of this compound and vehicle components for your final volume.
-
Weigh the this compound powder into a sterile glass vial.
-
Add the DMSO (5% of total volume) and vortex or sonicate until the compound is fully dissolved. This is a critical first step.
-
Add the PEG400 (40% of total volume) and mix thoroughly.
-
Slowly add the sterile saline (55% of total volume) to the vial while mixing.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial before administration.
Visualizations
Caption: Troubleshooting workflow for this compound formulation precipitation issues.
References
Technical Support Center: Managing Side Effects of KX2-361 in Animal Studies
Disclaimer: Information regarding the investigational compound KX2-361 is limited in publicly available literature. This document is primarily based on data from its closely related analog, KX2-391 (Tirbanibulin) , which shares a similar dual mechanism of action as an inhibitor of Src kinase and tubulin polymerization. The guidance provided should be adapted based on direct observational data from your specific studies with KX2-361.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KX2-361?
A1: KX2-361 is a dual-mechanism inhibitor. It acts as a non-ATP competitive inhibitor of Src kinase by targeting the peptide substrate binding site, which provides high selectivity.[1] Additionally, it functions as a tubulin polymerization inhibitor, binding to a novel site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in rapidly dividing cells.[2][3]
Q2: What are the expected primary side effects of KX2-361 in animal studies based on data from KX2-391?
A2: Based on preclinical and clinical data from the related compound KX2-391, the primary systemic side effects to monitor in animal studies are myelosuppression (specifically neutropenia and thrombocytopenia) and hepatotoxicity (indicated by elevated liver transaminases, ALT and AST).[4][5][6] For topical applications, local skin reactions are the most common side effects.
Q3: Is there a difference in toxicity between once-daily and twice-daily dosing?
A3: Preclinical studies with KX2-391 in mice have indicated that once-daily (QD) dosing is less toxic than twice-daily (BID) dosing. This regimen allowed for the administration of higher total daily doses and appeared to be more efficacious.[7]
Q4: How is KX2-361 administered in animal studies?
A4: KX2-361 has good oral bioavailability.[2] For oral administration in mice, a common vehicle is a suspension in a formulation like 4% DMSO in corn oil. The specific formulation should be optimized for solubility and stability.
Signaling Pathway and Experimental Workflows
To aid researchers, the following diagrams illustrate the key signaling pathway affected by KX2-361 and a general workflow for monitoring potential toxicities.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Activity
Q: My mice are showing >15% weight loss and are lethargic after a week of oral KX2-361 treatment. What should I do?
A: Significant weight loss and lethargy are common signs of toxicity. The underlying cause could be related to hepatotoxicity, myelosuppression, or general malaise.
Troubleshooting Steps & Solutions:
-
Immediate Assessment:
-
Perform a full clinical assessment of the affected animals.
-
Collect a blood sample for immediate analysis (CBC and serum chemistry).
-
Provide supportive care: Ensure easy access to hydration (e.g., hydrogel) and palatable, high-calorie food. Subcutaneous fluid administration may be necessary for dehydration.
-
-
Data Analysis (Hypothetical Data):
-
Compare bloodwork to baseline and control animals. Pay close attention to neutrophil/platelet counts and ALT/AST levels.
Parameter Control Group (Mean) KX2-361 Treated (Affected) Toxicity Grade Potential Action Body Weight Change +2% -17% Grade 3 Pause dosing, provide supportive care. Neutrophils (x10³/µL) 1.8 0.4 Grade 4 Initiate supportive care (see Issue 2). ALT (U/L) 45 250 Grade 3 Consider dose reduction (see Issue 3). Grading based on a simplified VCOG-CTCAE scale. -
-
Action Plan:
-
Pause Dosing: Temporarily halt administration of KX2-361 in the affected cohort to allow for recovery.
-
Dose Reduction: If the study design allows, consider re-initiating treatment at a lower dose (e.g., 50% of the original dose) once animals have recovered (regained weight, normalized clinical signs).
-
Evaluate Dosing Schedule: Preclinical data for KX2-391 suggests once-daily dosing is better tolerated than twice-daily.[7] If using a BID schedule, consider switching to QD with the same total daily dose.
-
Issue 2: Hematological Abnormalities (Myelosuppression)
Q: Weekly CBC analysis shows a significant drop in neutrophil and platelet counts in my treatment group. How should I manage this?
A: Myelosuppression is an expected on-target effect of tubulin inhibitors. Management involves careful monitoring and, in some cases, supportive care to prevent secondary complications like infections or bleeding.
Troubleshooting Steps & Solutions:
-
Grade the Severity: Use established criteria (e.g., VCOG-CTCAE for rodents) to grade the severity of the neutropenia and thrombocytopenia.
Parameter Grade 1 Grade 2 Grade 3 Grade 4 Neutrophils (x10³/µL) 0.9 - <1.5 0.5 - <0.9 0.1 - <0.5 <0.1 Platelets (x10³/µL) 150 - <250 75 - <150 25 - <75 <25 *Values are examples and should be based on institutional guidelines and specific animal strain baseline data. -
Management Based on Grade:
-
Grade 1-2: Continue treatment but increase monitoring frequency to twice weekly. Watch closely for clinical signs of infection (piloerection, lethargy) or bleeding (petechiae, hematuria).
-
Grade 3-4: Pause dosing immediately.
-
Neutropenia: House animals in a clean environment (e.g., change cages more frequently, use sterile bedding) to minimize infection risk. Prophylactic antibiotics may be considered in consultation with a veterinarian, especially if animals show clinical signs of illness.
-
Thrombocytopenia: Handle animals with extra care to avoid trauma that could induce bleeding.
-
-
Dose Modification: Once blood counts recover to Grade 1 or baseline, consider restarting the drug at a reduced dose (e.g., a 25-50% reduction).
-
Issue 3: Elevated Liver Enzymes (Hepatotoxicity)
Q: Serum chemistry results show a 5-fold increase in ALT and AST levels compared to the control group. Is this reversible?
A: Elevated liver transaminases (transaminitis) is a known dose-limiting toxicity of KX2-391 in clinical trials, and it is typically reversible upon drug discontinuation.[4]
Troubleshooting Steps & Solutions:
-
Grade the Severity:
Parameter Grade 1 Grade 2 Grade 3 Grade 4 ALT / AST 1.1 - 2.5 x ULN 2.6 - 5.0 x ULN 5.1 - 10.0 x ULN >10.0 x ULN *ULN = Upper Limit of Normal for the specific species/strain. -
Management Based on Grade:
-
Grade 1: Continue treatment and monitor serum chemistry weekly.
-
Grade 2: Continue treatment with caution. Increase monitoring frequency to twice weekly to see if levels stabilize or continue to rise.
-
Grade 3-4: Pause dosing immediately. Monitor liver enzymes every 3-4 days until they return to Grade 1 or baseline. This adverse effect is reported to be reversible within approximately 7 days for KX2-391.[4]
-
Dose Modification: After recovery, consider restarting KX2-361 at a reduced dose (e.g., 50% reduction). If Grade 3-4 toxicity recurs at the lower dose, discontinuation for that animal or cohort may be necessary.
-
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
Objective: To monitor for and quantify myelosuppression during KX2-361 treatment.
Methodology:
-
Blood Collection:
-
Collect 50-100 µL of whole blood via submandibular or saphenous vein puncture. Use tubes containing K2-EDTA as an anticoagulant.
-
Schedule: Collect samples at baseline (pre-treatment), then weekly throughout the study. Increase frequency to twice weekly if Grade 2 or higher toxicity is observed.
-
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse or rat blood to perform a Complete Blood Count (CBC).
-
Key parameters to record are: White Blood Cells (WBC), Neutrophils (NEU), Lymphocytes (LYM), Platelets (PLT), and Red Blood Cells (RBC).
-
-
Data Interpretation:
-
Calculate the mean and standard deviation for all groups at each time point.
-
Compare the treatment group values to the vehicle control group and to baseline values for each animal.
-
Grade toxicity based on a standardized scale (e.g., VCOG-CTCAE).
-
Protocol 2: Monitoring Hepatotoxicity
Objective: To monitor for and quantify liver injury during KX2-361 treatment.
Methodology:
-
Blood Collection:
-
Collect 100-200 µL of whole blood. For serum, use tubes with no anticoagulant or with a serum separator.
-
Schedule: Collect at baseline and weekly. Increase frequency if significant elevations are detected.
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 15-30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate serum.
-
Carefully collect the serum supernatant for analysis.
-
-
Analysis:
-
Use an automated clinical chemistry analyzer.
-
Key parameters are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
-
Data Interpretation:
-
Establish a normal range or use the mean of the vehicle control group as the reference.
-
Express changes in the treatment group as a fold-change over the control mean or the Upper Limit of Normal (ULN).
-
Grade toxicity accordingly. Consider histopathological analysis of liver tissue at the end of the study to correlate enzyme elevations with cellular changes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A phase I trial of KX2-391, a novel non-ATP competitive substrate-pocket- directed SRC inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase Ib dose escalation study of oral monotherapy with KX2-391 in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data in JZP-361 Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected data during experiments with JZP-361 and related compounds. The following resources address common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My in-vivo efficacy study shows high variability and a greater-than-expected response in the placebo group. What could be the cause?
A1: A significant placebo response was a key finding in the Phase 2b clinical trial of the related compound JZP-385 (suvecaltamide) for essential tremor.[1][2][3][4][5] This phenomenon is not uncommon in neurological disorder studies. Potential causes include:
-
Subject Expectation: The psychological impact on participants or animal subjects aware of being in a study can influence outcomes.
-
Natural Fluctuation of Disease: The symptoms of the condition being studied may naturally vary over time.
-
Assessment Subjectivity: If the primary endpoint relies on observational scoring, it can be prone to subjective bias. The TETRAS (The Essential Tremor Rating Assessment Scale) used in the JZP-385 trial has subjective components.[1]
Q2: I am observing off-target effects not predicted by the known mechanism of action of this compound as a T-type calcium channel modulator. How should I investigate this?
A2: While JZP-385 is identified as a selective modulator of T-type calcium channels, all compounds have the potential for off-target activities.[1] To investigate these, consider the following:
-
Broader Kinase Profiling: Screen the compound against a comprehensive panel of kinases to identify any unintended inhibitory activity.
-
Phenotypic Screening: Utilize cell-based assays that measure a variety of cellular processes to uncover unexpected biological effects.
-
Target Deconvolution: Employ techniques such as affinity chromatography or chemical proteomics to identify other cellular binding partners of your compound.
Troubleshooting Guides
Issue: Inconsistent results in cellular viability assays.
Possible Cause 1: Compound Stability and Solubility
-
Troubleshooting Steps:
-
Verify the stability of this compound in your specific cell culture medium and conditions over the time course of the experiment.
-
Confirm that the compound is fully solubilized at the concentrations being tested. Precipitated compound can lead to inconsistent effective concentrations.
-
Consider using a different solvent or a lower concentration range if solubility is an issue.
-
Possible Cause 2: Cell Line Integrity
-
Troubleshooting Steps:
-
Perform cell line authentication to ensure you are working with the correct cells.
-
Regularly test for mycoplasma contamination, which can significantly alter cellular responses.
-
Ensure consistent cell passage numbers are used for experiments, as cellular characteristics can change over time in culture.
-
Issue: Discrepancy between in-vitro potency and in-vivo efficacy.
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.
-
Ensure that the dosing regimen in your efficacy study achieves and maintains plasma and tissue concentrations above the in-vitro effective concentration.
-
Consider potential species differences in metabolism that may affect compound exposure.
-
Possible Cause 2: Target Engagement in the In-Vivo Model
-
Troubleshooting Steps:
-
Develop and validate a biomarker assay to confirm that this compound is engaging its target (T-type calcium channels) in the target tissue at the doses administered.
-
This could involve measuring downstream signaling events or using imaging techniques to assess target occupancy.
-
Data Presentation
Table 1: Summary of JZP-385 Phase 2b Trial Results for Essential Tremor
| Endpoint | JZP-385 (30mg) Result | Placebo Result | Statistical Significance |
| Primary: Change from baseline on TETRAS modified composite outcome score | Numeric Improvement | Higher-than-expected improvement | Not Achieved[1][2][5] |
| Key Secondary: Clinical Global Impression-Severity (CGI-S) scale | Numeric Improvement | - | Not Achieved[1][3][5] |
Table 2: Common Treatment-Emergent Adverse Events for JZP-385
| Adverse Event | Severity |
| Dizziness | Mild to Moderate[1][2][3] |
| Headache | Mild to Moderate[1][2][3] |
| Paresthesia | Mild to Moderate[1][2][3] |
| Diarrhea | Mild to Moderate[1][2][3] |
| Insomnia | Mild to Moderate[1][2][3] |
Experimental Protocols
Protocol: Assessing Off-Target Kinase Activity
-
Objective: To identify unintended kinase targets of this compound.
-
Materials: this compound, commercial kinase screening panel (e.g., Eurofins KinaseProfiler™ or similar), appropriate buffers and ATP.
-
Method:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial kinase profiling service at a standard concentration (e.g., 10 µM).
-
The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of a large panel of kinases.
-
Analyze the results to identify any kinases that are significantly inhibited by this compound.
-
For any identified off-target kinases, perform follow-up dose-response experiments to determine the IC50 value.
-
Visualizations
Caption: Workflow for troubleshooting a high placebo response in preclinical studies.
Caption: Logical diagram for investigating unexpected data from this compound experiments.
References
- 1. Jazz Pharma Updates Phase 2b Trial of Suvecaltamide (JZP385) in Essential Tremor [synapse.patsnap.com]
- 2. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational Suvecaltamide (JZP385) in Essential Tremor | JAZZ Stock News [stocktitan.net]
- 3. neurologylive.com [neurologylive.com]
- 4. Jazz’s Suvecaltamide Fails In Tremor Trial, But Parkinson’s Study Continues [insights.citeline.com]
- 5. Jazz Pharmaceuticals Provides Update on Phase 2b Trial of Investigational Suvecaltamide (JZP385) in Essential Tremor | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
Technical Support Center: Refinement of JZP-361 Treatment Protocols for Glioma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JZP-361 in glioma research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in glioma?
A1: this compound is a novel small molecule inhibitor targeting key signaling pathways implicated in glioma cell proliferation and survival. Its primary mechanism is believed to involve the dual inhibition of the RAS/RAF/MAPK and PI3K/PTEN/AKT/mTOR pathways. These pathways are frequently deregulated in glioblastoma (GBM) and contribute to tumor growth, invasion, and resistance to therapy.[1][2][3] By targeting these central nodes, this compound aims to induce cell cycle arrest and apoptosis in glioma cells.
Q2: Which glioma cell lines are most responsive to this compound treatment?
A2: The responsiveness of glioma cell lines to this compound can vary based on their molecular profiles. Generally, cell lines with known mutations or amplifications in EGFR, PDGFR, or components of the RAS and PI3K pathways are predicted to be more sensitive. It is recommended to perform initial dose-response studies on a panel of well-characterized glioma cell lines (e.g., U-87 MG, GL261) to determine the optimal concentration and to correlate sensitivity with the genetic background of the cells.
Q3: What are the recommended starting concentrations for in vitro studies?
A3: For initial in vitro experiments, a dose-response curve is recommended to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific glioma cell line. A typical starting range for screening is between 10 nM and 10 µM.
Q4: How should this compound be prepared and stored for experimental use?
A4: this compound is typically supplied as a lyophilized powder. For in vitro use, it should be reconstituted in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For final experimental concentrations, the stock solution should be further diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for mycoplasma. Practice sterile cell culture techniques. Discard contaminated cultures. | |
| Low or no response to this compound treatment | Cell line is resistant to the drug's mechanism of action. | Verify the expression and activation status of the target pathways (RAS/MAPK, PI3K/Akt) in your cell line. Consider using a different cell line with a more susceptible genetic profile. |
| Incorrect drug concentration or degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution. Verify the concentration and purity of the compound if possible. | |
| Suboptimal incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Drug precipitation in culture medium | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells. Consider using a different solvent or a formulation with improved solubility if available. |
| Interaction with media components. | Test the solubility of this compound in your specific cell culture medium before treating the cells. |
In Vivo Experiments (Orthotopic Glioma Models)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor tumor engraftment or variable tumor growth | Low viability of injected cells. | Use cells in the logarithmic growth phase for injection. Assess cell viability (e.g., with trypan blue) immediately before injection. |
| Incorrect stereotactic coordinates. | Carefully calibrate and verify the stereotactic apparatus. Perform pilot studies with a dye to confirm the injection site.[4] | |
| Immune rejection of human glioma cells in immunocompetent mice. | Use immunodeficient mouse strains (e.g., nude, SCID) for xenograft models. For syngeneic models, use a murine glioma cell line like GL261 in the corresponding mouse strain (e.g., C57BL/6).[5] | |
| Lack of therapeutic efficacy of this compound | Inadequate drug delivery across the blood-brain barrier (BBB). | Evaluate the pharmacokinetic properties of this compound to determine its BBB permeability. Consider alternative delivery methods such as convection-enhanced delivery if direct brain delivery is necessary. |
| Insufficient dosing or treatment schedule. | Perform dose-escalation studies to determine the maximum tolerated dose (MTD). Optimize the treatment frequency and duration based on pharmacokinetic and pharmacodynamic data. | |
| Development of treatment resistance. | Analyze tumor tissue from treated animals to investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways. |
Experimental Protocols
General Glioma Cell Culture Protocol
This protocol is a general guideline and may need to be optimized for specific cell lines.
-
Media Preparation : Prepare the appropriate culture medium. A common basal medium is DMEM/F12, supplemented with serum (e.g., 10% FBS) for adherent cultures, or as a serum-free medium supplemented with B27, N2, EGF, and FGF for neurosphere cultures.[6][7]
-
Cell Thawing : Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed medium and centrifuge to pellet the cells.
-
Cell Seeding : Resuspend the cell pellet in fresh medium and seed into a culture flask at the recommended density.
-
Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : When cells reach 80-90% confluency (for adherent cultures) or neurospheres reach a certain size, subculture them by dissociation with a suitable reagent (e.g., Trypsin-EDTA or Accutase) and re-seed at a lower density.
Orthotopic Glioma Mouse Model Protocol
This protocol describes the establishment of an orthotopic glioma model. All animal procedures must be approved by the institution's animal care and use committee.
-
Cell Preparation : Harvest glioma cells in their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 cells/µL.
-
Anesthesia and Stereotactic Surgery : Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull over the desired injection site (e.g., the striatum).[4]
-
Intracranial Injection : Slowly inject the cell suspension (typically 2-5 µL) into the brain parenchyma using a Hamilton syringe.[4]
-
Post-operative Care : Suture the incision and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring : Monitor the health of the animals daily. Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
This compound Treatment : Once tumors are established, begin treatment with this compound according to the planned dosing regimen and route of administration.
Mandatory Visualizations
Caption: Experimental workflow for this compound evaluation in glioma research.
Caption: this compound targets the RAS/MAPK and PI3K/Akt signaling pathways in glioma.
References
- 1. novapublishers.com [novapublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Technical Support Center: JZP-361 (KX2-361/Tirbanibulin) Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JZP-361 (also known as KX2-361 or Tirbanibulin) to optimize dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (KX2-361/Tirbanibulin)?
This compound is a dual-mechanism inhibitor, targeting both Src kinase signaling and tubulin polymerization.[1][2][3][4] As a Src kinase inhibitor, it can interfere with downstream pathways like Ras-ERK and PI3K-Akt, which are involved in cell proliferation and survival.[5][6] As a tubulin polymerization inhibitor, it binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[1][7][8]
Q2: What is a typical dose range for in vitro experiments with this compound?
The effective concentration of this compound can vary depending on the cell line and the endpoint being measured. Based on published studies, here are some suggested ranges to consider for initial experiments:
-
Inhibition of Src autophosphorylation: 0-200 nM[1]
-
Induction of cell cycle arrest: 0-270 nM[1]
-
Induction of apoptosis: 0-800 nM[1]
-
Cell proliferation/viability assays (e.g., MTT): 0-100 nM[9]
It is always recommended to perform a broad dose-range finding study to determine the optimal concentrations for your specific experimental system.
Q3: How should I prepare this compound for in vitro assays?
This compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[10] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture wells is consistent across all conditions and remains at a non-toxic level (typically ≤ 0.1%).[10]
Q4: My dose-response curve is not sigmoidal. What are the potential causes?
A non-sigmoidal dose-response curve can be due to several factors:
-
Incorrect dose range: The concentrations tested may be too high or too low to capture the full dynamic range of the response.
-
Compound solubility: this compound may precipitate at higher concentrations in aqueous media.
-
Cell health: The cells may not be in a logarithmic growth phase or may have a low passage number.
-
Assay interference: The compound may interfere with the detection method of your assay (e.g., absorbance or fluorescence).
-
Mechanism of action: At very high concentrations, off-target effects or cytotoxicity could lead to a "hook effect" or other non-classical curve shapes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate- Contamination | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly check for and test for mycoplasma contamination. |
| IC50/EC50 values are significantly different from published data | - Different cell line or passage number- Variation in assay conditions (e.g., incubation time, serum concentration)- Different assay endpoint being measured- Compound degradation | - Ensure cell line identity through STR profiling.- Standardize all assay parameters and report them with your results.- Be aware of how different viability or apoptosis assays can yield different results.- Prepare fresh stock solutions and store them properly, protected from light.[1] |
| Flat dose-response curve (no effect observed) | - Tested concentration range is too low- Cell line is resistant to this compound- Inactive compound- Insufficient incubation time | - Test a wider and higher range of concentrations (e.g., up to 10 µM).- Verify the expression and activity of Src and the tubulin dynamics in your cell line.- Confirm the identity and purity of your this compound compound.- Increase the incubation time to allow for the compound to exert its biological effect (e.g., 48-72 hours). |
| Cell death observed in vehicle control wells | - DMSO concentration is too high- Poor cell health | - Ensure the final DMSO concentration does not exceed 0.1%.- Use healthy, actively dividing cells for your experiments. |
Experimental Protocols
Cell Proliferation Assay (MTT-based)
This protocol is adapted from a study on tirbanibulin's effects on squamous cell carcinoma cells.[9]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-100 nM).
-
Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
Visualizations
Caption: this compound dual mechanism of action.
Caption: Experimental workflow for dose-response curve generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 8. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. open.metu.edu.tr [open.metu.edu.tr]
Technical Support Center: Investigating the Dual-Mechanism Inhibitor KX2-361
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KX2-361, a novel dual-mechanism inhibitor of Src kinase and tubulin polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of KX2-361?
A1: KX2-361 is a small molecule inhibitor that functions through two distinct mechanisms. Firstly, it acts as a non-ATP competitive inhibitor of Src kinase, targeting the peptide substrate binding site, which provides greater specificity.[1] Secondly, it inhibits tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest at the G2/M phase, and induction of apoptosis.[2][3]
Q2: What are the key advantages of KX2-361 in pre-clinical studies?
A2: KX2-361 exhibits several advantageous properties, including good oral bioavailability and the ability to cross the blood-brain barrier (BBB) effectively in murine models.[2][4] This makes it a promising candidate for the treatment of brain malignancies such as glioblastoma.[4] Studies have shown it can induce long-term tumor remission in animal models of glioblastoma.[1][5]
Q3: How should I prepare and store KX2-361 stock solutions?
A3: For optimal stability, KX2-361 powder should be stored at -20°C for up to three years. Stock solutions can be prepared by dissolving the compound in DMSO; sonication is recommended to aid dissolution.[4] A stock solution in DMSO can be stored at -80°C for up to one year.[4]
Q4: At what concentrations is KX2-361 typically effective in cell-based assays?
A4: The effective concentration of KX2-361 can vary depending on the cell line and assay. For example, it has been shown to reduce Src autophosphorylation in GL261 cells at concentrations between 0-200 nM over 24-72 hours.[2] It can promote G2/M cell cycle arrest in U87 cells in the 0-270 nM range and induce apoptosis in various glioblastoma cell lines at concentrations up to 800 nM.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of Src kinase activity.
-
Possible Cause 1: Suboptimal Lysis Buffer or Protocol.
-
Troubleshooting Step: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of Src. Use fresh inhibitors for each experiment.
-
-
Possible Cause 2: Antibody Specificity.
-
Troubleshooting Step: Verify the specificity of your phospho-Src antibody (e.g., targeting Tyr416). Run appropriate controls, such as cells treated with a known Src activator or inhibitor, to confirm antibody performance.
-
-
Possible Cause 3: High Intracellular ATP Concentrations.
-
Troubleshooting Step: While KX2-361 is not ATP-competitive, high cellular metabolic activity could indirectly influence signaling pathways. Ensure consistent cell culture conditions and serum concentrations, as these can impact cellular ATP levels and signaling.
-
Issue 2: Difficulty in observing the dual-mechanism effect simultaneously.
-
Possible Cause 1: Temporal differences in cellular response.
-
Troubleshooting Step: The effects on Src phosphorylation may be detectable earlier than the disruption of microtubule networks and subsequent cell cycle arrest. Design a time-course experiment to analyze both mechanisms at different time points (e.g., 6, 12, 24, and 48 hours) post-treatment.
-
-
Possible Cause 2: Cell line-specific sensitivities.
-
Troubleshooting Step: The cellular dependency on Src signaling versus microtubule dynamics can vary between cell lines. It is possible that one mechanism is more dominant in your specific cell model. Consider using a cell line known to be sensitive to both Src and tubulin inhibitors for initial validation experiments.
-
Issue 3: Precipitation of KX2-361 in aqueous assay buffers.
-
Possible Cause 1: Low solubility in aqueous solutions.
-
Troubleshooting Step: KX2-361 is soluble in DMSO but has limited solubility in aqueous buffers.[6] When diluting your DMSO stock into aqueous media for your experiments, ensure the final DMSO concentration is kept low (typically below 0.5%) and consistent across all samples, including vehicle controls. Prepare working solutions fresh for each experiment.
-
-
Possible Cause 2: Interaction with components of the assay buffer.
-
Troubleshooting Step: Certain salts or proteins in your buffer may reduce the solubility of the compound. If precipitation is observed, try pre-warming the buffer and vortexing the solution gently during the addition of the KX2-361 stock.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of KX2-361 in Glioblastoma Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| GL261 | Src Autophosphorylation | 0-200 nM | Reduction in Src pY416 | [2] |
| U87 | Cell Cycle Analysis | 0-270 nM | G2/M Phase Arrest | [2] |
| U87 | Apoptosis Assay | 0-800 nM | Induction of Apoptosis | [2] |
| GL261 | Apoptosis Assay | 0-800 nM | Induction of Apoptosis | [2] |
| T98G | Apoptosis Assay | 0-800 nM | Induction of Apoptosis | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of KX2-361
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability | Good | Mice | [4] |
| Blood-Brain Barrier Penetration | Readily Crosses | Mice | [4] |
| Brain Cmax (20 mg/kg oral dose) | 4025 ± 319 ng/g | Mice | [2] |
| Brain AUClast (20 mg/kg oral dose) | 5044 ± 355 h*ng/g | Mice | [2] |
| Therapeutic Effect | Long-term survival | Murine glioblastoma model | [4] |
Experimental Protocols
1. Western Blot for Src Phosphorylation
-
Cell Lysis: After treatment with KX2-361, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Src (Tyr416) overnight at 4°C. Subsequently, incubate with a secondary antibody.
-
Detection: Visualize protein bands using an appropriate chemiluminescent substrate.
-
Analysis: Perform densitometry to quantify the levels of phosphorylated Src relative to total Src and a loading control (e.g., GAPDH).
2. Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).
-
Compound Addition: Add KX2-361 or a vehicle control (DMSO) to the respective wells. Include a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of KX2-361-treated samples to the controls.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Fixation: Following treatment with KX2-361, harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.
-
RNAse Treatment: Wash the fixed cells and resuspend them in a buffer containing RNase A to degrade RNA.
-
DNA Staining: Stain the cells with a fluorescent DNA-binding dye such as Propidium Iodide (PI).
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Dual inhibitory mechanism of KX2-361 on Src signaling and tubulin polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. KX2-361 | Microtubule Associated | Src | TargetMol [targetmol.com]
- 5. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
JZP-361 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of JZP-361, a novel topical phosphodiesterase-4 (PDE4) inhibitor for the treatment of atopic dermatitis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective phosphodiesterase-4 (PDE4) inhibitor. In inflammatory cells, PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][2][3] Elevated cAMP has a broad range of anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), which are implicated in the pathophysiology of atopic dermatitis.[3][4]
Q2: What is the recommended vehicle for this compound in preclinical studies?
A2: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) and further diluted in cell culture medium. For topical in vivo studies, a common vehicle is a hydrophilic ointment or a cream base. The specific composition of the vehicle can impact drug delivery and should be optimized for the specific animal model and study objectives.
Q3: What are the expected therapeutic effects of this compound in atopic dermatitis models?
A3: In preclinical models of atopic dermatitis, this compound is expected to reduce the clinical signs of the disease, such as erythema (redness), edema (swelling), and excoriation (scratching-induced skin damage). It is also anticipated to decrease the infiltration of inflammatory cells into the skin and lower the expression of pro-inflammatory cytokines.
Signaling Pathway
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammatory cytokine production.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| In Vitro Assays | ||
| Poor solubility of this compound in culture medium. | This compound may precipitate at higher concentrations. | Prepare a higher concentration stock solution in DMSO and perform serial dilutions. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity. |
| High background signal in cytokine ELISA. | Non-specific binding of antibodies or inadequate washing. | Use a blocking buffer to reduce non-specific binding. Increase the number and duration of wash steps. Ensure the use of high-quality, validated ELISA kits. |
| Inconsistent results between experiments. | Variation in cell passage number, seeding density, or reagent quality. | Use cells within a defined passage number range. Ensure consistent cell seeding density. Use fresh, quality-controlled reagents and prepare fresh dilutions of this compound for each experiment. |
| In Vivo Studies | ||
| Skin irritation observed in the vehicle control group. | The vehicle formulation may be causing irritation. | Test the vehicle alone for irritancy before combining it with this compound. Consider reformulating the vehicle with less irritating components. |
| No significant therapeutic effect of this compound. | Inadequate skin penetration of the drug. Low dose. | Optimize the vehicle to enhance skin penetration. Increase the dose of this compound. |
| High variability in disease severity within animal groups. | Inconsistent induction of atopic dermatitis. Genetic variability in animals. | Refine the disease induction protocol for more consistent results. Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
In Vitro Efficacy: Cytokine Release Assay in Human Keratinocytes
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in human epidermal keratinocytes (HEKa).
Methodology:
-
Cell Culture: Culture HEKa cells in an appropriate medium, such as EpiLife™ Medium with Human Keratinocyte Growth Supplement.
-
Cell Seeding: Seed HEKa cells in 24-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Stimulation and Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce inflammation by adding a pro-inflammatory stimulus, such as a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TSLP, IL-6, IL-8) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Efficacy: Oxazolone-Induced Atopic Dermatitis Model in Mice
Objective: To assess the therapeutic efficacy of topical this compound in a murine model of atopic dermatitis.[5][6]
Methodology:
-
Sensitization:
-
Shave the abdominal skin of BALB/c mice.
-
Apply a 1.5% solution of oxazolone in acetone/olive oil (4:1) to the shaved abdomen.
-
-
Challenge:
-
One week after sensitization, apply a 1% oxazolone solution to the dorsal side of both ears.
-
Repeat the challenge every other day for two weeks to induce chronic inflammation.
-
-
Treatment:
-
Beginning on the first day of the challenge, topically apply this compound formulated in a suitable vehicle (e.g., 1% and 3% in a hydrophilic ointment) to the ears daily.
-
Include a vehicle-only control group and a positive control group (e.g., a topical corticosteroid).
-
-
Evaluation:
-
Measure ear thickness daily using a digital caliper.
-
Score the clinical severity of skin lesions (erythema, edema, scaling) at regular intervals.
-
At the end of the study, collect ear tissue for histological analysis (H&E staining for inflammatory cell infiltration) and cytokine analysis (e.g., qPCR or ELISA for TNF-α, IL-4).
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. In-vivo dermal pharmacokinetics, efficacy, and safety of skin targeting nanoparticles for corticosteroid treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness and safety of topical phosphodiesterase 4 inhibitors in children with mild-to-moderate atopic dermatitis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 5. Topical Application of a PDE4 Inhibitor Ameliorates Atopic Dermatitis through Inhibition of Basophil IL-4 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Validation & Comparative
A Preclinical Head-to-Head: JZP-361 vs. Dasatinib in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of JZP-361 and dasatinib in preclinical glioblastoma models, supported by experimental data.
Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive nature and resistance to conventional therapies. The pursuit of effective therapeutic agents has led to the investigation of numerous small molecule inhibitors targeting key oncogenic pathways. This guide provides a detailed comparison of two such agents, this compound (also known as KX2-361) and dasatinib, based on available preclinical data in glioblastoma models.
At a Glance: this compound vs. Dasatinib
| Feature | This compound (KX2-361) | Dasatinib |
| Primary Mechanism of Action | Dual inhibitor of Src kinase and tubulin polymerization.[1][2] | Multi-targeted tyrosine kinase inhibitor (including BCR-ABL, Src family kinases, c-KIT, EPHA2, and PDGFRβ).[3] |
| Blood-Brain Barrier (BBB) Penetration | Readily crosses the BBB.[1][2] | Poor BBB penetration due to active efflux by ABCB1 and ABCG2 transporters. |
| Preclinical Efficacy (In Vitro) | Induces apoptosis and G2/M cell cycle arrest in U87, T98G, and GL261 glioblastoma cell lines. Reduces Src autophosphorylation.[1] | Reduces cell migration and invasion in glioblastoma cell lines.[4] Induces autophagic cell death, enhanced in combination with temozolomide.[5] |
| Preclinical Efficacy (In Vivo) | Induces long-term survival in a syngeneic orthotopic GL261 murine glioblastoma model in immunocompetent mice.[2] Efficacy is diminished in immunodeficient mice. | Shows partial tumor growth inhibition in orthotopic U87 murine glioblastoma models.[6] Efficacy is enhanced in mice lacking ABCB1 and ABCG2 transporters. |
| Clinical Development for Glioblastoma | Has undergone Phase I clinical trials for the treatment of malignant glioma. | Has been evaluated in Phase I and II clinical trials for recurrent glioblastoma, showing limited efficacy as a monotherapy.[7] |
In-Depth Efficacy Data
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct comparative studies are lacking, the following table summarizes available IC50 data for this compound and dasatinib in glioblastoma cell lines from various preclinical studies. It is important to note that variations in experimental conditions can influence these values.
| Glioblastoma Cell Line | This compound (KX2-361) IC50 | Dasatinib IC50 |
| GL261 | ~60 nM (for Src autophosphorylation) | Not consistently reported |
| U87 | Induces apoptosis at concentrations of 0-800 nM[1] | IC50 values vary across studies, often in the sub-micromolar to low micromolar range. |
| T98G | Induces apoptosis at concentrations of 0-800 nM[1] | Not consistently reported |
In Vivo Antitumor Activity
Animal models provide crucial insights into the therapeutic potential of drug candidates in a physiological setting.
This compound (KX2-361) in an Orthotopic GL261 Mouse Model: In a study utilizing a syngeneic orthotopic GL261 glioblastoma model in immunocompetent C57BL/6 mice, daily oral administration of this compound resulted in long-term survival.[2] This effect was not observed in immunodeficient mice, suggesting that an intact immune system may be necessary for the full therapeutic benefit of this compound.[2]
Dasatinib in Orthotopic Mouse Models: Studies with dasatinib in orthotopic glioblastoma models have shown modest efficacy. In a U87 xenograft model, dasatinib treatment led to a significant attenuation of tumor growth.[6] However, its efficacy is significantly limited by the blood-brain barrier. In mice deficient in the efflux transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2), the brain concentration of dasatinib was increased, leading to enhanced tumor growth inhibition and prolonged survival.
Mechanism of Action: A Tale of Two Kinase Inhibitors
This compound: A Dual-Action Approach
This compound exhibits a unique dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2]
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and activated in glioblastoma, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. By inhibiting Src, this compound disrupts these key oncogenic signaling pathways.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[1]
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the Src family kinases (SFKs), BCR-ABL, c-KIT, EPHA2, and platelet-derived growth factor receptor β (PDGFRβ).[3] In the context of glioblastoma, its primary intended targets are the SFKs, which are key regulators of cell migration and invasion.[4] However, its broad-spectrum activity can lead to off-target effects, and its efficacy is hampered by its poor ability to penetrate the blood-brain barrier.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Protocol Details:
-
Cell Seeding: Glioblastoma cells (e.g., U87, T98G, GL261) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or dasatinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Orthotopic Glioblastoma Mouse Model
This in vivo model is critical for evaluating the efficacy of therapeutic agents against glioblastoma in a setting that mimics the human disease.
Protocol Details:
-
Cell Preparation: Glioblastoma cells, often engineered to express luciferase for in vivo imaging, are cultured and harvested.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 for the syngeneic GL261 model) or immunodeficient mice (e.g., nude or SCID mice for human U87 xenografts) are used.
-
Tumor Implantation: Under anesthesia, a small burr hole is drilled in the skull, and a specific number of tumor cells are stereotactically injected into the brain parenchyma.[8]
-
Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups and receive this compound, dasatinib, or a vehicle control, typically via oral gavage.
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival.
Conclusion
This compound and dasatinib represent two distinct strategies for targeting glioblastoma. This compound's dual mechanism of action and, crucially, its ability to effectively cross the blood-brain barrier, have translated into promising preclinical efficacy, including long-term survival in an immunocompetent animal model.[2] In contrast, while dasatinib shows in vitro activity against glioblastoma cell migration and invasion, its clinical utility has been severely hampered by poor brain penetration.[8] The preclinical data suggest that this compound may hold greater promise for the treatment of glioblastoma, though further clinical investigation is necessary to validate these findings. The contrasting outcomes of these two drugs underscore the critical importance of blood-brain barrier penetration for the successful development of therapeutics for brain tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SRC Kinase in Glioblastoma: News from an Old Acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Targeting Orthotopic Glioma in Mice with Genetically Engineered Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Src Kinase Inhibitors: KX2-361, Bosutinib, and Saracatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the Src kinase inhibitor KX2-361 with two other well-characterized Src inhibitors, bosutinib and saracatinib. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to Src Kinase and its Inhibition
Src, a non-receptor tyrosine kinase, is a pivotal regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in the progression of various cancers, making it a key therapeutic target. This guide focuses on three inhibitors that target Src kinase through distinct mechanisms. Bosutinib and saracatinib are ATP-competitive inhibitors, while KX2-361 is a unique, peptide-site directed inhibitor with a dual mechanism of action.
Mechanism of Action
KX2-361 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2] Unlike many other kinase inhibitors that compete with ATP, KX2-361 targets the peptide substrate-binding site of Src, offering a different mode of kinase inhibition.[1] Its ability to also inhibit tubulin polymerization contributes to its anti-cancer effects by disrupting microtubule dynamics and inducing apoptosis.[1][3]
Bosutinib (SKI-606) is a potent, orally available dual inhibitor of Src and Abl kinases.[4][5] It is an ATP-competitive inhibitor, binding to the kinase domain of Src and Abl, thereby blocking their catalytic activity.[5] Bosutinib has been shown to be effective in chronic myeloid leukemia (CML) and is being investigated in other malignancies.[4]
Saracatinib (AZD0530) is a potent and selective inhibitor of the Src family of tyrosine kinases (SFKs), including Src, Yes, Fyn, and Lck. It also acts as an ATP-competitive inhibitor. Saracatinib has demonstrated anti-tumor and anti-metastatic activity in various preclinical models.
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of KX2-361, bosutinib, and saracatinib against Src and a panel of other kinases. This data provides insight into the potency and selectivity of each inhibitor.
| Kinase Target | KX2-361 IC50 (nM) | Bosutinib IC50 (nM) | Saracatinib IC50 (nM) |
| Src | ~20 | 1.2[6] | 2.7[7] |
| Abl | Data not available | 1[8] | 30 |
| LCK | Data not available | 1.1 | <4[9] |
| LYN | Data not available | 1.3 | 5[9] |
| FYN | Data not available | 7.5 | 10 |
| YES | Data not available | Data not available | 4[9] |
| FGR | Data not available | Data not available | 10 |
| BLK | Data not available | Data not available | 11 |
| EGFR | Data not available | 100 | 66 |
| PDGFRβ | Data not available | 28 | Data not available |
| VEGFR2 | Data not available | 86 | Data not available |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular and In Vivo Efficacy
The anti-proliferative and pro-apoptotic effects of these inhibitors have been evaluated in various cancer cell lines and in vivo models.
| Assay/Model | KX2-361 | Bosutinib | Saracatinib |
| Cell Proliferation (GI50/IC50) | Potent inhibition in various cancer cell lines, including glioma.[10][11] | Effective against various cancer cell lines, including breast cancer (IC50: 0.1-0.3 µM).[8] | Variable anti-proliferative activity (IC50: 0.2-10 µM) in a range of human cancer cell lines. |
| Src Phosphorylation Inhibition in Cells | Reduces Src autophosphorylation in GL261 murine glioblastoma cells.[1][10] | Inhibits Src phosphorylation in various cancer cell lines. | Potently inhibits Src activation in DU145 and PC3 cells.[9] |
| Apoptosis Induction | Induces apoptosis in U87, GL261, and T98G glioma cell lines.[11] | Induces apoptosis in cancer cells.[4] | Induces G1/S cell cycle arrest but not significant caspase 3 cleavage.[9] |
| In Vivo Tumor Growth Inhibition | Active against orthotopic GL261 gliomas in syngeneic mice, promoting long-term survival.[1][3] | Active against Src-transformed fibroblast xenografts and HT29 xenografts in nude mice.[8] | Shows tumor growth inhibition in Src3T3 allografts and moderate growth delay in other xenograft models.[9] |
| Blood-Brain Barrier Penetration | Readily crosses the blood-brain barrier in mice.[1] | Data not readily available. | Data not readily available. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these inhibitors and a general workflow for their experimental evaluation.
Caption: Simplified Src signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating Src inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase (e.g., Src)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitors (KX2-361, bosutinib, saracatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/MTS Protocol)
This protocol outlines a common method for assessing the effect of inhibitors on cancer cell viability.[12][13]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitors and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
-
Western Blot Analysis for Src Phosphorylation
This protocol describes the detection of phosphorylated Src (p-Src) in inhibitor-treated cells.[11][14][15]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (e.g., Tyr416), anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with the test inhibitors for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to confirm equal protein loading.
-
Tubulin Polymerization Inhibition Assay (for KX2-361)
This protocol is specific for evaluating the effect of KX2-361 on tubulin polymerization.[8][9]
-
Reagents and Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate)
-
KX2-361 and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a promoter)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Add KX2-361 or control compounds at various concentrations to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) at 37°C.
-
An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.
-
Conclusion
KX2-361, bosutinib, and saracatinib are all potent inhibitors of Src kinase with distinct profiles. Bosutinib and saracatinib are ATP-competitive inhibitors with activity against a range of kinases. KX2-361 represents a novel class of Src inhibitor that targets the peptide-substrate binding site and also possesses tubulin polymerization inhibitory activity. This dual mechanism of action and its ability to cross the blood-brain barrier make KX2-361 a particularly interesting candidate for further investigation, especially in the context of central nervous system malignancies. The choice of inhibitor for a specific research application will depend on the desired selectivity profile, the biological context being studied, and the specific experimental goals. This guide provides a foundation of comparative data to aid in this selection process.
References
- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Validating JZP-361 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of JZP-361, a novel dual-acting pharmacological agent. This compound functions as both a potent, reversible inhibitor of monoacylglycerol lipase (MAGL) and an antagonist of the histamine H1 receptor.[1] Understanding and quantifying the engagement of this compound with both of its targets within a cellular context is critical for elucidating its mechanism of action and advancing its development.
This document outlines key experimental approaches, presents comparative data for this compound against selective inhibitors for each of its targets, and provides detailed protocols for recommended assays.
Dual Target Profile of this compound
This compound's unique pharmacological profile stems from its ability to simultaneously modulate two distinct signaling pathways. As a MAGL inhibitor, it prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby potentiating cannabinoid receptor signaling. Its antagonism of the histamine H1 receptor blocks the action of histamine, a key mediator of allergic and inflammatory responses.
Comparative Analysis of this compound and Selective Ligands
To contextualize the dual activity of this compound, its performance can be compared against compounds that selectively target either MAGL or the H1 receptor.
| Compound | Target(s) | Potency (IC50/Ki) | Assay Type | Reference |
| This compound | MAGL | IC50: 46 nM | Recombinant hMAGL activity assay | [1] |
| FAAH | IC50: 7.24 µM | Recombinant hFAAH activity assay | [1] | |
| ABHD6 | IC50: 1.79 µM | Recombinant hABHD6 activity assay | [1] | |
| H1 Receptor | pA2: 6.81 | Guinea pig ileum functional assay | [1] | |
| KML-29 | MAGL (selective) | IC50: 5.9 nM (human) | Proteomic activity-based profiling | [2] |
| JZL184 | MAGL (selective) | IC50: ~8 nM (human) | Enzymatic assay | |
| Loratadine | H1 Receptor (selective) | Ki: ~50 nM | Radioligand binding assay | |
| Cetirizine | H1 Receptor (selective) | Ki: ~60 nM | Radioligand binding assay |
Experimental Protocols for Target Engagement Validation
Validating the interaction of this compound with its targets in a cellular environment is essential. Below are detailed protocols for robust and widely used assays for both MAGL and H1 receptor target engagement.
MAGL Target Engagement: In-Cell Western Blot
The In-Cell Western (ICW) is a quantitative immunofluorescence-based assay that measures protein levels directly in fixed cells, providing a high-throughput method to assess target engagement.
Detailed Protocol:
-
Cell Plating: Seed a human cell line endogenously expressing MAGL (e.g., HEK293, U937) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound, a selective MAGL inhibitor (e.g., KML-29), and a negative control (e.g., a selective H1 antagonist) for a predetermined time (e.g., 1-4 hours).
-
Fixation: Carefully remove the culture medium and add 150 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with 200 µL of PBS. Add 150 µL of PBS containing 0.1% Triton X-100 to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the wells three times with 200 µL of PBS. Add 150 µL of a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS) and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute a validated primary antibody against MAGL in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween 20. Add 50 µL of a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) and a cell normalization stain (e.g., CellTag 700 Stain) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells four times with PBS containing 0.1% Tween 20. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the target protein signal is normalized to the cell stain signal. A decrease in MAGL signal upon treatment with an irreversible inhibitor would indicate target engagement. For a reversible inhibitor like this compound, this assay would primarily confirm target presence and could be adapted for competition-based formats.
H1 Receptor Target Engagement: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of H1 receptor activation.
Detailed Protocol:
-
Cell Plating: Seed a cell line stably expressing the human H1 receptor (e.g., CHO-H1 or HEK-H1) into a black, clear-bottom 96-well plate. Incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Incubation: Wash the cells twice with assay buffer (HBSS with 20 mM HEPES). Add 80 µL of assay buffer containing various concentrations of this compound, a selective H1 antagonist (e.g., Loratadine), or a negative control (e.g., a selective MAGL inhibitor) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation). Record a baseline fluorescence for 10-20 seconds. Add 20 µL of a pre-determined EC80 concentration of histamine to all wells. Immediately begin recording the fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every second for at least 2 minutes.
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by histamine. The IC50 value for the antagonist is determined by fitting the dose-response data to a four-parameter logistic equation.
A Framework for Comparative Validation of this compound
A logical experimental workflow is crucial for comprehensively validating the dual target engagement of this compound and comparing its activity to selective agents.
Conclusion
Validating the cellular target engagement of a dual-acting compound like this compound requires a multi-faceted approach. By employing specific and quantitative assays such as In-Cell Westerns for MAGL and calcium mobilization for the H1 receptor, researchers can confirm the intended intracellular interactions. Comparing the activity of this compound to selective inhibitors for each of its targets is crucial for deconvoluting its unique pharmacological profile. The experimental frameworks provided in this guide offer a robust starting point for scientists and drug developers working to characterize this compound and similar multi-target agents.
References
Head-to-Head Comparison: KX2-361 vs. Temozolomide in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of KX2-361 and temozolomide, two therapeutic agents with distinct mechanisms of action against glioblastoma (GBM). This document summarizes their preclinical performance, pharmacokinetic profiles, and safety data, supported by experimental protocols and visual representations of their respective signaling pathways.
At a Glance: Key Differences
| Feature | KX2-361 | Temozolomide (TMZ) |
| Mechanism of Action | Dual inhibitor of Src kinase and tubulin polymerization.[1][2] | DNA alkylating agent.[3] |
| Primary Target | Src kinase, Tubulin | DNA |
| Blood-Brain Barrier Penetration | Readily crosses the BBB.[1][2] | Readily crosses the BBB.[4][5] |
| Resistance Mechanism | Not fully elucidated, but may involve alterations in Src signaling or tubulin dynamics. | Upregulation of O6-methylguanine-DNA methyltransferase (MGMT) and DNA mismatch repair (MMR) deficiency.[3] |
In Vitro Efficacy
Direct head-to-head comparisons of the half-maximal inhibitory concentration (IC50) for KX2-361 and temozolomide in the same glioblastoma cell lines within a single study are limited in the public domain. However, available data from separate studies provide insights into their respective potencies.
KX2-361: KX2-361 has demonstrated potent inhibitory activity against a broad panel of brain tumor cell lines, including those resistant to temozolomide, such as the T98G cell line.[1] It induces apoptosis in U87, GL261, and T98G glioblastoma cell lines at nanomolar concentrations (0-800 nM) and promotes cell cycle arrest at the G2/M phase in U87 cells.[1]
Temozolomide: The IC50 values for temozolomide in glioblastoma cell lines are highly variable depending on the cell line's MGMT status and the experimental conditions. For instance, in U87MG cells, a TMZ-sensitive line, the IC50 is reported to be greater than 500 µM after 72 hours of exposure.[6] In another study, a combination of TMZ with another compound resulted in an IC50 of 100 µM in U87 cells.[7] The U251 cell line also shows sensitivity to temozolomide with an IC50 greater than 500 µM after 72 hours.[6]
Table 1: Summary of In Vitro Efficacy Data
| Drug | Cell Line | Assay | Endpoint | Result | Citation |
| KX2-361 | U87, GL261, T98G | Apoptosis Assay | Induction of Apoptosis | Effective at 0-800 nM | [1] |
| KX2-361 | U87 | Cell Cycle Analysis | G2/M Arrest | Effective at 0-270 nM | [1] |
| Temozolomide | U87MG | Cell Viability | IC50 (72h) | >500 µM | [6] |
| Temozolomide | U251 | Cell Viability | IC50 (72h) | >500 µM | [6] |
| Temozolomide & CPUK02 | U87 | Cell Viability | IC50 | 100 µM (TMZ) | [7] |
In Vivo Efficacy
A key preclinical study directly compared the efficacy of KX2-361 and temozolomide in an orthotopic GL261 murine glioblastoma model.
-
KX2-361: Daily oral administration of KX2-361 for 45 days significantly extended the survival of mice with orthotopic gliomas.[8]
-
Temozolomide: Weekly oral dosing of temozolomide (5 mg/kg) was used as a comparator in the same study.[8]
-
Combination: A combination of KX2-361 and temozolomide was also evaluated.[8]
The results indicated that KX2-361 monotherapy provided a significant survival benefit.[8]
Table 2: Summary of In Vivo Efficacy in Orthotopic GL261 Mouse Model
| Treatment Group | Dosing Schedule | Outcome | Citation |
| Vehicle | Once daily (45 days) | Control | [8] |
| KX2-361 | Once daily (45 days) | Extended survival | [8] |
| Temozolomide | Once weekly (5 mg/kg) | Comparator | [8] |
| KX2-361 + Temozolomide | Combination dosing | Extended survival | [8] |
Pharmacokinetics
Both KX2-361 and temozolomide are orally bioavailable and can penetrate the blood-brain barrier (BBB), a critical feature for treating brain tumors.
Table 3: Pharmacokinetic Parameters
| Parameter | KX2-361 | Temozolomide |
| Oral Bioavailability | Good | High (~100%) |
| BBB Penetration | Readily crosses | Readily crosses |
| Brain-to-Plasma Ratio | Approximately 75% penetration into brain tissue from plasma (mouse) | CSF/plasma AUC ratio of ~20% in humans[5][9], Brain/plasma AUC ratio of 17.8% in a patient study[4] |
| Peak Brain Concentration (Cmax) | 4025±319 ng/g (20 mg/kg oral dose in mice)[1] | 0.6 ± 0.3 μg/ml in brain interstitium (human study)[4] |
| Time to Peak Brain Concentration (Tmax) | 15 min (20 mg/kg oral dose in mice)[1] | 2.0 ± 0.8 hrs in brain interstitium (human study)[4] |
Safety and Toxicology
Information on the preclinical safety and toxicology of KX2-361 is limited in the public domain. As a clinical-stage compound, extensive toxicology studies have likely been conducted but are not fully disclosed.
Temozolomide is a well-characterized cytotoxic agent with a known safety profile. Its primary toxicities are hematological, including myelosuppression.
Signaling Pathways and Mechanisms of Action
KX2-361: Dual Inhibition of Src Kinase and Tubulin Polymerization
KX2-361 exerts its anti-cancer effects through a dual mechanism:
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overactivated in glioblastoma and plays a crucial role in signaling pathways that promote cell proliferation, survival, invasion, and angiogenesis.[10] By inhibiting Src, KX2-361 disrupts these oncogenic signals.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, KX2-361 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1]
Temozolomide: DNA Alkylation and Induction of Apoptosis
Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH. MTIC is a DNA alkylating agent that primarily methylates guanine at the O6 and N7 positions, and adenine at the N3 position.[9][11] This DNA damage triggers a futile cycle of DNA mismatch repair (MMR), leading to DNA double-strand breaks and ultimately apoptosis.[3][12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of KX2-361 and temozolomide in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drugs).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.[13]
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a dose-response curve.
-
Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of an intracranial glioblastoma model in mice to evaluate the in vivo efficacy of therapeutic agents.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Glioblastoma cell line (e.g., U87MG, GL261)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools
-
Bone wax
-
Sutures or wound clips
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation:
-
Culture and harvest glioblastoma cells.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an approved protocol.
-
Mount the mouse in the stereotactic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma), drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
-
Intracranial Injection:
-
Lower the Hamilton syringe needle through the burr hole to a specific depth (e.g., 3 mm from the dura).
-
Slowly inject the cell suspension over several minutes.
-
Leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.
-
-
Closure:
-
Seal the burr hole with bone wax.
-
Close the scalp incision with sutures or wound clips.
-
-
Post-operative Care:
-
Provide analgesics and monitor the mice for recovery.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth using bioluminescence imaging or MRI.
-
Once tumors are established, randomize the mice into treatment groups (vehicle, KX2-361, temozolomide, combination).
-
Administer the drugs according to the desired dosing schedule.
-
-
Efficacy Evaluation:
-
Monitor animal survival and body weight.
-
At the end of the study, euthanize the mice and collect brain tissue for histological analysis.
-
Conclusion
KX2-361 and temozolomide represent two distinct therapeutic strategies for glioblastoma. Temozolomide, the current standard of care, acts as a DNA alkylating agent, while KX2-361 offers a novel dual mechanism by targeting both Src kinase and tubulin polymerization. Preclinical data suggest that KX2-361 is a potent agent with good brain penetration and demonstrates significant in vivo efficacy, including in models that are resistant to temozolomide. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two agents in the treatment of glioblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE NEUROPHARMACOKINETICS OF TEMOZOLOMIDE IN PATIENTS WITH RESECTABLE BRAIN TUMORS: POTENTIAL IMPLICATIONS FOR THE CURRENT APPROACH TO CHEMORADIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization and comparison of human glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mbrc.shirazu.ac.ir [mbrc.shirazu.ac.ir]
- 8. [PDF] Use of Plasma and Brain Unbound Fractions to Assess the Extent of Brain Distribution of 34 Drugs: Comparison of Unbound Concentration Ratios to in Vivo P-Glycoprotein Efflux Ratios | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glioblastoma mouse model [bio-protocol.org]
A Comparative Analysis of JZP-361 and Vincristine in Glioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pre-clinical activity of JZP-361 (also known as KX2-361) and the established chemotherapeutic agent, vincristine, in the context of glioma cell lines. The information presented is based on available experimental data to assist in the evaluation of their potential as anti-glioma agents.
Executive Summary
Both this compound and vincristine demonstrate anti-proliferative effects in glioma cell lines by disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. This compound distinguishes itself with a dual mechanism of action, targeting both tubulin polymerization and Src kinase, a key player in glioma cell proliferation and survival signaling. While direct comparative studies with standardized IC50 values are limited, this guide consolidates available data on their respective impacts on glioma cell viability, cell cycle progression, and apoptosis.
Data Presentation: this compound vs. Vincristine in Glioma Cell Lines
The following tables summarize the observed effects of this compound and vincristine on various glioma cell lines based on published studies. It is important to note that the lack of head-to-head comparative studies necessitates the presentation of data from separate experiments, which may have different conditions.
Table 1: Effects of this compound (KX2-361) on Glioma Cell Lines
| Glioma Cell Line | Effect on Cell Viability/Proliferation | Induction of Apoptosis | Cell Cycle Arrest | Reference |
| U87 | Dose-dependent reduction in viability | Observed | G2/M phase arrest, with a notable increase at 270 nM[1] | [1] |
| GL261 | Dose-dependent reduction in viability | Observed | Not explicitly quantified | [1] |
| T98G | Dose-dependent reduction in viability | Observed | Not explicitly quantified | [1] |
Table 2: Effects of Vincristine on Glioma Cell Lines
| Glioma Cell Line | IC50 (approximate) | Induction of Apoptosis | Cell Cycle Arrest | Reference |
| U87MG | Not explicitly stated, but apoptosis observed at 10-20 ng/mL | Concentration-dependent increase in apoptosis after 48h treatment[2] | G2/M phase enrichment | [2][3] |
| GaMG | Dose-dependent reduction in monolayer growth at ≥10 ng/ml | Not explicitly quantified | Not explicitly quantified | |
| D-37MG | Dose-dependent reduction in monolayer growth at ≥10 ng/ml | Not explicitly quantified | Not explicitly quantified | |
| Various Human Glioblastoma Lines | Varies, with some lines exhibiting resistance | Induces apoptosis, mitotic catastrophe, and senescence | G2/M phase arrest | [4] |
Mechanism of Action
This compound (KX2-361): A Dual Inhibitor
This compound is a small molecule inhibitor with a dual mechanism of action against glioma cells. It inhibits both Src kinase and tubulin polymerization.[1][5][6]
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and activated in gliomas.[7] It plays a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[8][9] By inhibiting Src, this compound can disrupt these pro-tumorigenic signals. Experimental evidence shows that this compound reduces the autophosphorylation of Src in GL261 murine glioblastoma cells.[5]
-
Tubulin Polymerization Inhibition: Similar to vinca alkaloids, this compound binds to tubulin, the building block of microtubules. This binding disrupts the dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[1][5] This disruption leads to an arrest of the cell cycle in the G2/M phase.
Vincristine: A Classic Microtubule-Destabilizing Agent
Vincristine, a vinca alkaloid, exerts its cytotoxic effects primarily by interfering with microtubule dynamics. It binds to tubulin dimers, preventing their polymerization into microtubules.[3] This disruption of the microtubule network leads to the dissolution of the mitotic spindle, causing the cells to arrest in the metaphase of mitosis (G2/M phase).[3][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways targeted by this compound and vincristine.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Glioma cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or vincristine for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Glioma cells are treated with this compound or vincristine for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated as described above and harvested.
-
Fixation: Cells are washed with PBS and then fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are incubated on ice for at least 30 minutes.
-
Washing: The fixed cells are washed twice with PBS to remove the ethanol.
-
RNase Treatment: The cell pellet is treated with RNase A to degrade RNA and ensure that PI only binds to DNA.
-
PI Staining: PI staining solution is added to the cells.
-
Incubation: Cells are incubated at room temperature for 5-10 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI.
Conclusion
This compound and vincristine are both effective inducers of G2/M cell cycle arrest and apoptosis in glioma cell lines through the disruption of microtubule dynamics. This compound offers a potential advantage with its dual inhibitory action on both tubulin and the pro-survival Src signaling pathway, which is highly relevant in glioma pathogenesis. Further head-to-head studies are warranted to directly compare their potency and efficacy in a range of glioma models to better define their respective therapeutic potential. This guide provides a foundational comparison based on the current body of scientific literature to inform ongoing research and development efforts in the field of neuro-oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of vincristine in the inhibition of angiogenesis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vincristine promotes differential levels of apoptosis, mitotic catastrophe, and senescence depending on the genetic background of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KX2-361 | Microtubule Associated | Src | TargetMol [targetmol.com]
- 7. The role of Src family kinases in growth and migration of glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of JZP-361 and Standard-of-Care Therapies for Glioblastoma
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the investigational drug JZP-361 against the current standard-of-care treatments for glioblastoma (GBM), the most aggressive form of brain cancer. While clinical data for this compound in glioblastoma is not yet available, this document outlines its theoretical potential based on its unique mechanism of action and contrasts it with established therapeutic protocols.
Current Standard of Care for Glioblastoma
The established treatment for newly diagnosed glioblastoma, often referred to as the "Stupp regimen," is a multi-modal approach that has been the benchmark for over a decade.[1][2] This protocol involves:
-
Maximal Safe Surgical Resection: The initial step is to surgically remove as much of the tumor as is safely possible.[3][4]
-
Concurrent Radiation Therapy and Temozolomide: Following surgery, patients undergo a six-week course of radiation therapy combined with daily low-dose chemotherapy with temozolomide (TMZ).[1][3][4]
-
Adjuvant Temozolomide: After the concurrent phase, patients receive higher-dose cycles of temozolomide for six months.[1][3]
Despite this aggressive treatment, glioblastoma almost invariably recurs, with a median survival of approximately 15 months.[2][5] The five-year survival rate remains low, at around 6.8%.[6][7] For recurrent glioblastoma, there is no established standard of care, and treatment options may include further surgery, re-irradiation, and various second-line chemotherapies, such as nitrosoureas or bevacizumab.[4][5][8]
Quantitative Data for Standard of Care
The efficacy of the standard-of-care treatment for newly diagnosed glioblastoma has been established in numerous clinical trials. The following table summarizes key survival data.
| Metric | Radiation Therapy Alone | Radiation Therapy + Temozolomide |
| Median Overall Survival | 12.1 months | 14.6 months[2] |
| 2-Year Survival Rate | 10% | 27%[9] |
| 5-Year Survival Rate | <3% | ~10% |
This compound: A Novel Investigational Agent
This compound is a novel, dual-acting small molecule that functions as both a monoglyceride lipase (MAGL) inhibitor and a histamine H1 receptor antagonist. While its clinical development has not targeted glioblastoma to date, its unique pharmacology presents a scientifically intriguing, albeit hypothetical, therapeutic avenue for this challenging disease.
Hypothetical Mechanism of Action in Glioblastoma
The potential anti-glioblastoma effects of this compound are predicated on the independent and potentially synergistic actions of its two targets:
-
MAGL Inhibition: Monoglyceride lipase is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[10][11] MAGL is overexpressed in various aggressive cancers and its inhibition has been shown to reduce cancer cell proliferation.[11][12] By inhibiting MAGL, this compound could potentially increase the levels of 2-AG, which may have anti-tumor effects, and reduce the production of pro-tumorigenic signaling lipids.[11][13]
-
H1 Receptor Antagonism: Studies have indicated that histamine receptor 1 (HRH1) is highly expressed in glioblastoma cells, and its expression is inversely correlated with patient survival.[6][7] First-generation H1 receptor antagonists, which can cross the blood-brain barrier, have demonstrated anti-glioblastoma activity in preclinical models. For instance, the H1 antagonist desloratadine has been shown to induce apoptosis and autophagy in glioblastoma cell lines.[14][15] Furthermore, another H1 antagonist, brompheniramine, was found to enhance the efficacy of temozolomide in both in vitro and in vivo models of glioblastoma.[6][7]
The dual-action of this compound could therefore offer a multi-pronged attack on glioblastoma, potentially impacting cell proliferation, survival pathways, and sensitivity to standard chemotherapy.
Hypothetical Preclinical Data for this compound in Glioblastoma
As no preclinical data for this compound in glioblastoma is publicly available, the following table is presented for illustrative purposes to indicate the types of endpoints that would be critical in a comparative evaluation.
| Metric | Vehicle Control | This compound (Hypothetical) | Temozolomide | This compound + Temozolomide (Hypothetical) |
| In Vitro IC50 (U87MG cells) | N/A | [Value] µM | [Value] µM | [Value] µM |
| Tumor Growth Inhibition (Orthotopic Xenograft) | 0% | [Value]% | [Value]% | [Value]% |
| Median Survival (Days in animal model) | [Value] | [Value] | [Value] | [Value] |
Experimental Protocols
Standard of Care: Stupp Regimen Protocol
The following provides a generalized experimental protocol for the standard-of-care treatment for newly diagnosed glioblastoma.
-
Patient Selection: Adult patients with newly diagnosed, histologically confirmed glioblastoma.
-
Surgical Resection: Maximal safe surgical resection of the tumor is performed.
-
Concurrent Chemoradiation:
-
Radiation Therapy: Initiated 2-4 weeks post-surgery. Total dose of 60 Gy, delivered in 30 fractions of 2 Gy over 6 weeks.
-
Temozolomide: 75 mg/m² taken orally once daily, 7 days a week, from the first to the last day of radiation therapy.
-
-
Adjuvant Chemotherapy:
-
Four weeks after the completion of concurrent therapy, patients begin adjuvant temozolomide.
-
Six cycles of temozolomide are administered.
-
Cycle 1: 150 mg/m² orally once daily for 5 days, followed by a 23-day rest period.
-
Cycles 2-6: 200 mg/m² orally once daily for 5 days, followed by a 23-day rest period, assuming no significant toxicity.
-
Hypothetical Preclinical Protocol for this compound in an Orthotopic Glioblastoma Model
This outlines a potential experimental design to evaluate the efficacy of this compound in a preclinical setting.
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, U251) are cultured under standard conditions.
-
In Vitro Cytotoxicity Assay:
-
Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, temozolomide, or a combination of both.
-
Cell viability is assessed after 72 hours using an MTT or similar assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Orthotopic Xenograft Model:
-
Athymic nude mice are intracranially implanted with human glioblastoma cells.
-
Tumor establishment is confirmed via bioluminescence or MRI imaging.
-
-
Treatment Administration:
-
Mice are randomized into four treatment groups: (1) Vehicle control, (2) this compound, (3) Temozolomide, and (4) this compound + Temozolomide.
-
This compound is administered orally at a predetermined dose and schedule.
-
Temozolomide is administered orally according to an established preclinical dosing regimen.
-
-
Efficacy Endpoints:
-
Tumor growth is monitored weekly using imaging.
-
Animal survival is monitored daily.
-
At the end of the study, brain tissue is collected for histological and molecular analysis.
-
Visualizing Workflows and Pathways
Standard-of-Care Treatment Workflow for Glioblastoma
Standard-of-Care Workflow for Glioblastoma
Hypothetical Signaling Pathway of this compound in Glioblastoma Cells
Hypothetical this compound Signaling Pathway in Glioblastoma
References
- 1. mdpi.com [mdpi.com]
- 2. Glioblastoma - Wikipedia [en.wikipedia.org]
- 3. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. EXTH-65. EXPLORING ANTIHISTAMINES TO TREAT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standards of care for treatment of recurrent glioblastoma—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiotherapy and concomitant temozolomide may improve survival of elderly patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 12. MAGL | GH Medical [ghmedical.com]
- 13. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proapoptotic and proautophagy effect of H1-receptor antagonist desloratadine in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to JZP-361 and Tirbanibulin (KX2-391) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two closely related investigational compounds, JZP-361 (also known as KX2-361) and tirbanibulin (KX2-391), in the context of cancer research. Both molecules, developed from the same Src kinase inhibition platform, exhibit a dual mechanism of action but are being explored for distinct therapeutic applications due to their differing pharmacokinetic profiles.
Overview and Mechanism of Action
This compound and tirbanibulin are novel small molecules that function as dual inhibitors of Src kinase and tubulin polymerization.[1][2] Src is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, differentiation, migration, and adhesion.[3] Its overactivity is implicated in the growth and metastasis of various cancers.[2] By inhibiting Src, these compounds can disrupt these oncogenic signaling pathways.
Simultaneously, both agents inhibit the polymerization of tubulin, a critical component of microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and can induce apoptosis (programmed cell death), contributing to their anti-cancer effects.[4][5]
The key differentiator between the two compounds lies in their ability to penetrate the central nervous system. This compound has been specifically designed to cross the blood-brain barrier, making it a promising candidate for the treatment of brain malignancies such as glioblastoma.[3][5] In contrast, tirbanibulin's development has focused on topical applications for localized skin conditions.
Performance Data
The following tables summarize the available quantitative data for this compound and tirbanibulin from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound (KX2-361)
| Cancer Type | Model System | Key Findings | Reference |
| Glioblastoma | Murine glioblastoma cell line (GL261) | Reduced Src autophosphorylation. | [5] |
| Glioblastoma | Human glioma cell lines (U87, T98G) | Induced apoptosis. | [6] |
| Glioblastoma | Syngeneic orthotopic GL261 glioma model in C57BL/6 mice | Induced 30% long-term complete tumor remission. | [2][4][7] |
| Glioblastoma | Temozolomide-resistant brain tumor cell lines (T98G) | Potent inhibitory activity. | [8] |
Table 2: Preclinical and Clinical Efficacy of Tirbanibulin (KX2-391)
| Cancer Type/Indication | Model System/Trial Phase | Key Findings | Reference |
| Actinic Keratosis | Phase 3 Clinical Trials | Complete clearance of lesions at day 57 in 44-54% of patients. | |
| Hepatocellular Carcinoma Cell Lines | In vitro (Huh7, PLC/PRF/5, Hep3B, HepG2) | GI50 values of 9 nM, 13 nM, 26 nM, and 60 nM, respectively. | |
| Various Cancer Models | Preclinical animal models | Inhibited primary tumor growth and metastasis. |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay) for Tirbanibulin
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of tirbanibulin in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., Huh7, PLC/PRF/5, Hep3B, HepG2) are seeded in 96-well plates at a density of 4,000 to 8,000 cells per well in a basal medium containing 1.5% fetal bovine serum (FBS).
-
Drug Treatment: After overnight incubation, cells are treated with tirbanibulin at various concentrations (typically ranging from nanomolar to micromolar) in triplicate.
-
Incubation: The treated cells are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a 10% SDS solution in dilute HCl.
-
Data Acquisition: The optical density at 570 nm is measured using a microplate reader.
-
Data Analysis: GI50 values are calculated using statistical software such as GraphPad Prism by plotting the percentage of cell growth inhibition against the drug concentration.
Orthotopic Glioblastoma Mouse Model for this compound
Objective: To evaluate the in vivo efficacy of orally administered this compound in a clinically relevant animal model of glioblastoma.
Methodology:
-
Cell Implantation: Syngeneic C57BL/6 mice are intracranially implanted with GL261 murine glioblastoma cells.
-
Drug Administration: After tumor establishment, mice are treated with oral this compound. A control group receives a vehicle.
-
Monitoring: Tumor growth is monitored using methods such as bioluminescence imaging. The overall health and survival of the mice are recorded daily.
-
Endpoint: The study continues until the mice in the control group show signs of neurological symptoms or significant weight loss, at which point all animals are euthanized. Survival data is collected.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between the treatment and control groups is determined using the log-rank test.[4][5]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. KX2-361 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
JZP-361: A Paradigm Shift in Dual-Targeting Therapeutics
In the landscape of modern drug discovery, compounds with dual-targeting mechanisms are gaining prominence for their potential to offer enhanced efficacy and a superior safety profile compared to single-target agents. JZP-361, a novel preclinical compound, exemplifies this approach by uniquely combining the inhibition of monoacylglycerol lipase (MAGL) with the antagonism of the histamine H1 receptor. This dual functionality presents a compelling therapeutic strategy for conditions where both the endocannabinoid and histaminergic systems play a significant role. This guide provides a comprehensive comparison of this compound's dual-targeting mechanism with selective single-target alternatives, supported by available preclinical data and detailed experimental methodologies.
The Advantage of a Dual-Pronged Approach
The therapeutic potential of this compound lies in its ability to simultaneously modulate two distinct signaling pathways that are implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, and sleep-wake cycles.
Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an elevation of 2-AG levels in the brain and peripheral tissues.[1][2] 2-AG is a key endogenous ligand for the cannabinoid receptors CB1 and CB2, and its augmentation can lead to a range of therapeutic effects, including analgesia, anti-inflammatory actions, and neuroprotection.[1][3]
By combining these two mechanisms, this compound offers the potential for synergistic or additive effects that could be beneficial in complex disorders. For instance, in neuroinflammatory conditions, the anti-inflammatory effects of MAGL inhibition could be complemented by the modulation of histamine-mediated responses. Similarly, in sleep disorders, the sedative properties of H1 antagonism could be enhanced by the effects of increased 2-AG signaling on sleep architecture.
Comparative Preclinical Data
To objectively evaluate the dual-targeting profile of this compound, its preclinical data are compared with those of selective MAGL inhibitors (JZL184 and MJN110) and a selective histamine H1 receptor antagonist (Desloratadine).
| Compound | Target(s) | IC50 (hMAGL) | Selectivity vs. hFAAH | H1 Receptor Affinity (pA2) | Reference |
| This compound | MAGL / H1 Receptor | 46 nM | ~150-fold | 6.81 | [8] |
| JZL184 | MAGL | 8 nM | ~450-fold | Not Applicable | [9] |
| MJN110 | MAGL | 2.1 nM | >1000-fold | Not Applicable | [9][10] |
| Desloratadine | H1 Receptor | Not Applicable | Not Applicable | High Affinity | [4][5] |
hMAGL: human monoacylglycerol lipase; hFAAH: human fatty acid amide hydrolase; IC50: half-maximal inhibitory concentration; pA2: a measure of antagonist potency.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound and comparable agents.
MAGL Inhibition Assay
Objective: To determine the potency and selectivity of compounds in inhibiting MAGL activity.
Methodology:
-
Enzyme Source: Recombinant human MAGL (hMAGL) is expressed and purified from a suitable expression system (e.g., HEK293T cells).[11]
-
Substrate: A fluorogenic or chromogenic substrate, such as 4-nitrophenyl acetate or a specific fluorogenic substrate for MAGL, is used to measure enzyme activity.[8][12][13]
-
Assay Procedure:
-
The test compound (e.g., this compound) is pre-incubated with the hMAGL enzyme in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is measured by monitoring the change in fluorescence or absorbance over time using a plate reader.
-
The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[11][12]
-
-
Selectivity Assays: To determine selectivity, similar assays are performed using other related enzymes, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).[8]
Histamine H1 Receptor Binding Assay
Objective: To determine the affinity of compounds for the histamine H1 receptor.
Methodology:
-
Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293T cells) are used.
-
Radioligand: A radiolabeled ligand that specifically binds to the H1 receptor, such as [3H]-mepyramine, is used.[14][15]
-
Assay Procedure:
-
The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., this compound).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The Ki (inhibitory constant) or pA2 value is calculated from the competition binding curve, which reflects the affinity of the test compound for the H1 receptor.[14][16]
-
Visualizing the Dual-Targeting Mechanism of this compound
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow for its characterization.
Caption: Dual-targeting mechanism of this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound represents an innovative approach in drug design, with its dual-targeting mechanism offering a promising avenue for the development of novel therapeutics. The preclinical data, although early-stage, highlight its potent and selective activity on both MAGL and the histamine H1 receptor. Further investigation into the synergistic potential of this dual mechanism in relevant disease models is warranted to fully elucidate its therapeutic advantages over single-target agents. The detailed experimental protocols provided herein offer a foundation for the continued exploration and validation of this and other dual-targeting compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cannabinoid signaling modulation through JZL184 restores key phenotypes of a mouse model for Williams–Beuren syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. abcam.com [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor MJN110 on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Dordaviprone (Modeyso™) in a Subtype of Glioma
This guide provides a comparative analysis of Dordaviprone (Modeyso™), an investigational compound from Jazz Pharmaceuticals, across different glioma subtypes. The data presented for H3 K27M-mutant diffuse midline glioma is based on available clinical findings, while the data for other glioma subtypes are hypothetical and for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Gliomas are a heterogeneous group of primary brain tumors with varied molecular characteristics and clinical outcomes.[1][2] The World Health Organization (WHO) classifies diffuse gliomas into major subtypes, including oligodendroglioma, diffuse astrocytoma, and glioblastoma, based on molecular markers.[3][4] Dordaviprone (formerly ONC201) is a novel small molecule that has shown promise in a specific, aggressive subtype of glioma.[5][6] This guide compares its efficacy and mechanism of action in H3 K27M-mutant diffuse midline glioma with hypothetical data in other common glioma subtypes to underscore the importance of patient stratification in targeted therapy.
Mechanism of Action
Dordaviprone is an agonist of the mitochondrial caseinolytic protease P (ClpP) and an inhibitor of the dopamine D2 receptor (DRD2).[6][7] Its activation of ClpP, a mitochondrial protease, in conjunction with DRD2 inhibition, triggers an integrated stress response, alters mitochondrial metabolism, and induces apoptosis in cancer cells.[6][8] A key effect in H3 K27M-mutant diffuse glioma is the restoration of histone H3 K27 trimethylation.[6][7]
Comparative Efficacy Data
The following tables summarize the efficacy of Dordaviprone in cell-line-derived xenograft (CDX) models and in clinical settings for H3 K27M-mutant diffuse midline glioma, alongside hypothetical data for other glioma subtypes.
Table 1: Preclinical Efficacy in CDX Models
| Glioma Subtype | Genetic Profile | Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) |
| H3 K27M-mutant Diffuse Midline Glioma | H3F3A K27M, TP53 mut | Vehicle | 0% | 30 |
| Dordaviprone (50 mg/kg) | 75% | 65 | ||
| IDH-wildtype Glioblastoma (Hypothetical) | IDH1 wt, EGFR amp, TERTp mut | Vehicle | 0% | 28 |
| Dordaviprone (50 mg/kg) | 15% | 35 | ||
| Oligodendroglioma (Hypothetical) | IDH1 mut, 1p/19q codeleted | Vehicle | 0% | 45 |
| Dordaviprone (50 mg/kg) | 10% | 50 |
Table 2: Clinical Response Data
| Glioma Subtype | Genetic Profile | Treatment | Objective Response Rate (ORR) | Median Duration of Response (mDOR) |
| Recurrent H3 K27M-mutant Diffuse Midline Glioma | H3F3A K27M | Dordaviprone | 28%[5] | 10.4 months[5] |
| Recurrent IDH-wildtype Glioblastoma (Hypothetical) | IDH1 wt, MGMT unmethylated | Dordaviprone | <5% | 2.5 months |
| Recurrent Oligodendroglioma (Hypothetical) | IDH1 mut, 1p/19q codeleted | Dordaviprone | <5% | 3.0 months |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell-Line-Derived Xenograft (CDX) Model
-
Cell Culture: Human glioma cell lines representing different subtypes are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: 6-8 week old female athymic nude mice are used.
-
Tumor Implantation: 5x10^5 glioma cells are stereotactically implanted into the right striatum of the mice.
-
Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into vehicle and treatment groups. Dordaviprone (50 mg/kg) or vehicle is administered orally, once weekly.
-
Efficacy Assessment: Tumor volume is measured twice weekly using calipers. Overall survival is monitored daily.
-
Statistical Analysis: Tumor growth inhibition is calculated at the end of the study. Survival data is analyzed using Kaplan-Meier curves and the log-rank test.
Immunohistochemistry (IHC) for H3K27me3
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned at 4 µm.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in a citrate buffer (pH 6.0).
-
Staining: Slides are incubated with a primary antibody against tri-methylated H3K27 (H3K27me3) overnight at 4°C.
-
Detection: A secondary antibody conjugated to HRP is applied, followed by a DAB substrate, resulting in a brown precipitate at the antigen site.
-
Counterstaining & Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The percentage of tumor cells showing positive nuclear staining for H3K27me3 is quantified.
Logical Framework for Patient Selection
The starkly different outcomes between glioma subtypes treated with Dordaviprone highlight the need for a molecularly-guided approach to patient selection.
Conclusion
The available data for Dordaviprone (Modeyso™) demonstrates significant clinical activity in patients with H3 K27M-mutant diffuse midline glioma, a subtype with a historically poor prognosis and limited treatment options.[5][6][9] The hypothetical analysis presented here suggests that its efficacy may be substantially lower in other glioma subtypes, such as IDH-wildtype glioblastoma and oligodendroglioma. This underscores the critical role of molecular diagnostics in guiding targeted therapies for glioma and highlights the need for continued research to identify effective treatments for all subtypes of this devastating disease.
References
- 1. fotioskalfas.it [fotioskalfas.it]
- 2. Study describes new glioma subtypes [agencia.fapesp.br]
- 3. PATH-36. CLASSIFICATION OF DIFFUSE GLIOMA SUBTYPES USING A NEXT-GENERATION SEQUENCING PANEL IN ACCORDANCE WITH THE 2021 WORLD HEALTH ORGANIZATION CRITERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medcitynews.com [medcitynews.com]
- 6. Jazz Pharmaceuticals Showcases New Clinical and Translational Data for Modeyso™ (dordaviprone) in H3 K27M-mutant Diffuse Midline Glioma at SNO 2025 | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 7. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 8. Jazz Pharmaceuticals Showcases New Clinical and Translational Data for Modeyso™ (dordaviprone) in H3 K27M-mutant Diffuse Midline Glioma at SNO 2025 [barchart.com]
- 9. patientworthy.com [patientworthy.com]
Evaluating the Therapeutic Window of Next-Generation Tyrosine Kinase Inhibitors: A Comparative Analysis of JZP-361 (Hypothetical) and Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of a hypothetical next-generation tyrosine kinase inhibitor (TKI), JZP-361, against the well-established TKI, Imatinib. The data for Imatinib is based on published experimental findings, while the data for this compound is projected to represent a favorable next-generation profile with an improved therapeutic index.
Introduction
Tyrosine kinase inhibitors have revolutionized the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML), by targeting specific molecular drivers of the disease. Imatinib, the first successful TKI targeting the BCR-ABL fusion protein, set a benchmark for targeted therapy.[1][2][3] However, the development of resistance and the presence of off-target effects necessitate the discovery of new TKIs with a wider therapeutic window.[4] A wider therapeutic window implies a greater separation between the doses required for therapeutic efficacy and those that cause toxicity, leading to safer and more effective treatments.[5]
This guide evaluates a hypothetical next-generation TKI, this compound, designed for enhanced potency and selectivity against the BCR-ABL kinase. By comparing its projected preclinical and clinical performance metrics with those of Imatinib, we aim to highlight the key parameters that define an improved therapeutic window.
Data Presentation
The following tables summarize the quantitative data for this compound (hypothetical) and Imatinib.
Table 1: In Vitro Potency and Cytotoxicity
| Compound | Target Kinase | IC50 (nM) | Cell Line | CC50 (nM) | Cell Line (for CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound (Hypothetical) | BCR-ABL | 5 | K562 | >10,000 | Healthy Donor PBMCs | >2000 |
| Imatinib | BCR-ABL | 100 - 600[2][6] | Various CML Cell Lines[2][6] | 9,600[7] | WSS-1 (normal skin fibroblasts) | ~16 - 96 |
Table 2: Off-Target Kinase Inhibition Profile
| Compound | Primary Off-Targets | IC50 for Off-Targets (nM) |
| This compound (Hypothetical) | c-Kit, PDGFR | >1000 |
| Imatinib | c-Kit, PDGFR | 100[6] |
Table 3: Clinical Therapeutic Window
| Compound | Therapeutic Plasma Trough Concentration | Common Adverse Drug Reactions (Grade ≥3) |
| This compound (Hypothetical) | 200 - 500 ng/mL | Mild and transient myelosuppression |
| Imatinib | ~1000 ng/mL[8][9] | Neutropenia, thrombocytopenia, anemia, nausea, rash[1][10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Determination of IC50 using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13]
-
Cell Culture: Cancer cell lines (e.g., K562 for CML) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[14][15]
-
Compound Treatment: The TKI is serially diluted to a range of concentrations and added to the wells. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to take effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Assessment of In Vivo Therapeutic Window
This involves evaluating the efficacy and toxicity of the TKI in animal models.
-
Xenograft Model: Human leukemia cells are transplanted into immunodeficient mice to establish a leukemia model.[16]
-
Dosing Regimen: The TKI is administered to different cohorts of mice at various doses and schedules.
-
Efficacy Assessment: Tumor burden is monitored over time. For leukemia models, this can be done through bioluminescent imaging if the cells are engineered to express luciferase.[16] Efficacy is determined by the degree of tumor growth inhibition or regression.
-
Toxicity Assessment: The mice are monitored for signs of toxicity, including weight loss, changes in behavior, and mortality. Blood samples are collected for hematological and clinical chemistry analysis. At the end of the study, tissues are collected for histopathological examination.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentration of the TKI. This helps to establish the relationship between dose, exposure, and response (both efficacy and toxicity).[17][18]
-
Therapeutic Window Determination: The therapeutic window is the range of doses that produces a therapeutic response without causing unacceptable toxicity.
Mandatory Visualization
BCR-ABL Signaling Pathway and TKI Inhibition
Caption: The BCR-ABL signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for Therapeutic Window Evaluation
Caption: Workflow for evaluating the therapeutic window of a TKI.
References
- 1. Real‐world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring for imatinib: Current status and Indian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical efficacy and safety of high-dose imatinib for chronic myeloid leukemia patients: An updated meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic drug monitoring (TDM) of tyrosine kinase inhibitors (TKI) for optimized outcome in patients with metastatic renal cell carcinoma. The TKI-TDM Trial. Study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic drug monitoring (TDM) of tyrosine kinase inhibitors (TKI) for optimized outcome in patients with metastatic renal cell carcinoma. The TKI-TDM Trial. Study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
